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  • Product: 5-Amino-2-methoxybenzamide
  • CAS: 22961-58-6

Core Science & Biosynthesis

Foundational

The Genesis of a Versatile Benzamide: A Technical History of 5-Amino-2-methoxybenzamide

For Immediate Release Hangzhou, Zhejiang – December 27, 2025 – 5-Amino-2-methoxybenzamide, a key chemical intermediate, has a history rooted in the exploration of substituted benzamide structures for various applications...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Hangzhou, Zhejiang – December 27, 2025 – 5-Amino-2-methoxybenzamide, a key chemical intermediate, has a history rooted in the exploration of substituted benzamide structures for various applications. While a singular, celebrated discovery event for this compound is not prominent in scientific literature, its synthesis follows established and logical chemical pathways. This technical guide delves into the historical synthesis of 5-Amino-2-methoxybenzamide, presenting detailed experimental protocols, quantitative data, and an examination of its underlying chemical principles.

Core Synthesis Trajectory

The primary and most logical synthetic route to 5-Amino-2-methoxybenzamide is a two-step process. This pathway commences with the formation of an amide from a benzoic acid precursor, followed by the reduction of a nitro group to the desired amine.

Step 1: Amidation of 2-Methoxy-5-nitrobenzoic Acid

The initial step involves the conversion of 2-methoxy-5-nitrobenzoic acid to its corresponding amide, 2-methoxy-5-nitrobenzamide. This transformation is a fundamental organic reaction.

Step 2: Reduction of 2-Methoxy-5-nitrobenzamide

The subsequent and final step is the reduction of the nitro group in 2-methoxy-5-nitrobenzamide to yield 5-Amino-2-methoxybenzamide. Various reduction methods can be employed for this purpose, with catalytic hydrogenation and chemical reduction being the most common.

Physicochemical Properties

Below is a summary of the key physicochemical properties of 5-Amino-2-methoxybenzamide.

PropertyValueReference
CAS Number 22961-58-6[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Appearance Solid (form varies)
Melting Point Not consistently reported
Solubility Soluble in various organic solvents

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of 5-Amino-2-methoxybenzamide.

Synthesis of 2-Methoxy-5-nitrobenzamide (Intermediate)

This protocol is based on analogous amide formation reactions from the corresponding benzoic acid.

Materials:

  • 2-Methoxy-5-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC)

  • Ammonia source (e.g., ammonium hydroxide or ammonia gas)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

Procedure (using Thionyl Chloride):

  • In a round-bottom flask, suspend 2-methoxy-5-nitrobenzoic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-3 hours, or until the solid has completely dissolved, indicating the formation of the acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in an anhydrous solvent such as THF.

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-methoxy-5-nitrobenzamide.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of 5-Amino-2-methoxybenzamide

The following protocols detail two common methods for the reduction of the nitro intermediate.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields. A procedure analogous to the reduction of a similar nitrobenzoic acid is described.[3]

Materials:

  • 2-Methoxy-5-nitrobenzamide

  • Palladium on carbon (10% Pd/C) or Raney Nickel

  • Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF))

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Filtration aid (e.g., Celite)

Procedure:

  • Dissolve 2-methoxy-5-nitrobenzamide in a suitable solvent in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield 5-Amino-2-methoxybenzamide.

  • The crude product can be purified by recrystallization if necessary.

Quantitative Data for an Analogous Hydrogenation: The hydrogenation of 5-Methoxy-2-nitrobenzoic acid (30.0 g) over Pd/C (300 mg) in THF (250 mL) under a hydrogen balloon for 18 hours afforded 2-amino-5-methoxybenzoic acid in 98% yield (25.0 g).[3]

Protocol 2: Chemical Reduction with Iron

This method provides a cost-effective alternative to catalytic hydrogenation. A representative procedure is adapted from the reduction of a similar nitrobenzamide.[4]

Materials:

  • 2-Methoxy-5-nitrobenzamide

  • Iron powder

  • Acetic acid

  • Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • In a round-bottom flask, prepare a mixture of acetic acid and methanol.

  • Add 2-methoxy-5-nitrobenzamide to the solvent mixture.

  • Heat the mixture to a moderate temperature (e.g., 85°C) and add iron powder portion-wise with vigorous stirring.

  • Maintain the reaction at temperature for 1.5-2 hours, monitoring by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove the iron salts, washing the filter cake with the reaction solvent.

  • Remove the volatiles from the filtrate in vacuo.

  • The resulting residue can be purified by extraction and recrystallization.

Quantitative Data for an Analogous Iron Reduction: A mixture of 4-methoxy-5-benzyloxy-2-nitrobenzamide (6.60 g, 21.9 mmol) and iron powder (8.14 g, 0.146 mol) in acetic acid/methanol (80 mL/80mL) was heated at 85°C for 1.5 h to yield the corresponding amino compound.[4]

Synthetic Pathway Visualization

The logical flow of the synthesis is depicted in the following diagram.

Synthesis_Pathway 2-Methoxy-5-nitrobenzoic_Acid 2-Methoxy-5-nitrobenzoic Acid Amidation Amidation 2-Methoxy-5-nitrobenzoic_Acid->Amidation 2-Methoxy-5-nitrobenzamide 2-Methoxy-5-nitrobenzamide (Intermediate) Amidation->2-Methoxy-5-nitrobenzamide Reduction Reduction 2-Methoxy-5-nitrobenzamide->Reduction 5-Amino-2-methoxybenzamide 5-Amino-2-methoxybenzamide (Final Product) Reduction->5-Amino-2-methoxybenzamide

Caption: Synthetic route to 5-Amino-2-methoxybenzamide.

Experimental Workflow Visualization

The general workflow for the synthesis and purification is outlined below.

Experimental_Workflow Start Start: 2-Methoxy-5-nitrobenzamide Reaction Reduction Reaction (e.g., Catalytic Hydrogenation) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Filtration, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Recrystallization) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: 5-Amino-2-methoxybenzamide Characterization->Final_Product

Caption: General experimental workflow for synthesis.

Biological Significance

While 5-Amino-2-methoxybenzamide itself is primarily utilized as a chemical intermediate, the broader class of benzamides exhibits a wide range of biological activities.[5] Derivatives of 2-aminobenzamides have been investigated for their potential in treating conditions such as irritable bowel syndrome.[6] Furthermore, more complex molecules incorporating the 5-methoxybenzamide moiety have been explored as inhibitors of biological targets like the Hedgehog signaling pathway, which is implicated in some cancers.[7] The amino and methoxy functional groups on the benzamide scaffold provide key points for further chemical modification, allowing for the generation of diverse libraries of compounds for drug discovery screening.

Conclusion

The discovery and synthesis of 5-Amino-2-methoxybenzamide are not marked by a single historical event but rather represent a logical progression in the field of organic synthesis. The straightforward and efficient synthetic routes, primarily involving the reduction of a nitro precursor, have made this compound a readily accessible building block. Its value lies in its utility as an intermediate for the creation of more complex and biologically active molecules, underscoring the foundational importance of such core structures in the landscape of chemical and pharmaceutical research.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Amino-2-methoxybenzamide, a compound of interest in medi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Amino-2-methoxybenzamide, a compound of interest in medicinal chemistry and drug discovery. A thorough understanding of these properties is fundamental to predicting the pharmacokinetic and pharmacodynamic behavior of a molecule, thereby guiding rational drug design and development. This document summarizes key quantitative data, details relevant experimental protocols for their determination, and visualizes associated biological pathways and experimental workflows.

Core Physicochemical Properties

The physicochemical parameters of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for 5-Amino-2-methoxybenzamide are summarized below.

PropertyValueSource(s)Notes
Molecular Formula C₈H₁₀N₂O₂[1][2][3]
Molecular Weight 166.18 g/mol [1][3]
CAS Number 22961-58-6[1][3]
IUPAC Name 5-amino-2-methoxybenzamide[1]
Melting Point Not available[1]Experimental data not found
Boiling Point 327 °C at 760 mmHg[1]
Density 1.236 g/cm³[1]
Aqueous Solubility Not availableExperimental data not found
pKa Not availableExperimental data not found
logP (Octanol/Water) 0.2[2]Predicted (XlogP)
Flash Point 180.5 °C[1]
SMILES COC1=C(C=C(C=C1)N)C(=O)N[1][2]
InChI Key JMOGARYRWMUPAE-UHFFFAOYSA-N[1][2]

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. The capillary method is a standard technique for its determination.

Methodology: Thiele Tube or Digital Melting Point Apparatus

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.

  • Apparatus Setup:

    • Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

    • Digital Apparatus: The capillary tube is inserted into the heating block of the apparatus.

  • Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow range (0.5-1.0 °C) is indicative of a pure substance.

Aqueous Solubility Determination

Solubility is a key factor influencing a drug's bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology: Shake-Flask Method

  • Preparation: An excess amount of 5-Amino-2-methoxybenzamide is added to a known volume of purified water (or a relevant buffer, e.g., PBS pH 7.4) in a sealed vial. This creates a saturated solution with undissolved solid.

  • Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged at high speed, to separate the undissolved solid from the saturated solution.

  • Quantification: A carefully measured aliquot of the clear supernatant is withdrawn. The concentration of the dissolved compound in the aliquot is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for quantification.

  • Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa (Acid Dissociation Constant) Determination

The pKa value indicates the extent of ionization of a compound at a given pH, which affects its solubility, absorption, and receptor binding. For 5-Amino-2-methoxybenzamide, the pKa of the aromatic amino group is of primary interest.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, often a co-solvent system like ethanol-water if aqueous solubility is low.

  • Titration: A calibrated pH electrode is immersed in the stirred solution. A standardized solution of a strong acid (e.g., HCl) is added incrementally using a precision burette.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the curve; it is the pH at which half of the amino groups are protonated (the half-equivalence point).

logP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is critical for predicting its ability to cross biological membranes.

Methodology: Shake-Flask Method

  • Solvent Preparation: n-Octanol and water (or a pH 7.4 buffer for logD determination) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of 5-Amino-2-methoxybenzamide is dissolved in one of the pre-saturated phases. This solution is then added to the other pre-saturated phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases (n-octanol and aqueous) are clearly separated. Centrifugation can be used to accelerate this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Biological Activity and Signaling Pathways

Substituted benzamides are a class of compounds known for their diverse pharmacological activities. Many derivatives act as antagonists at dopamine D2 receptors.[4] This antagonism is believed to underlie their therapeutic effects in various neurological and psychiatric disorders. While specific biological data for 5-Amino-2-methoxybenzamide is not extensively documented in public literature, the general mechanism of action for this class of compounds provides a valuable framework for understanding its potential biological role.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). When activated by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A substituted benzamide acting as an antagonist would block dopamine from binding to the D2 receptor, thereby preventing this downstream signaling cascade.

D2_Receptor_Antagonism cluster_membrane Cell Membrane Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds & Activates Benzamide 5-Amino-2-methoxybenzamide (Antagonist) Benzamide->D2R Blocks G_Protein Gαi/o Protein (Inactive) D2R->G_Protein Couples to AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Mediates Experimental_Workflow start Start: Solubility Determination prep Prepare Saturated Solution (Compound + Solvent) start->prep equilibrate Equilibrate (e.g., 24-48h shaking at constant temp.) prep->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate supernatant Collect Supernatant (Saturated Solution) separate->supernatant quantify Quantify Concentration (e.g., HPLC-UV) supernatant->quantify analyze Analyze Data & Calculate Solubility quantify->analyze end End: Solubility Value (mg/mL) analyze->end

References

Foundational

A Comprehensive Technical Guide to 5-Amino-2-methoxybenzamide (CAS 22961-58-6)

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Amino-2-methoxybenzamide is a chemical compound with emerging significance in oncological research. This technical guide provides a detailed over...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-methoxybenzamide is a chemical compound with emerging significance in oncological research. This technical guide provides a detailed overview of its physicochemical properties, spectroscopic profile, synthesis, and biological activity. Notably, derivatives of this compound have demonstrated potential as inhibitors of key signaling pathways implicated in cancer, such as the Hedgehog and Epidermal Growth Factor Receptor (EGFR) pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Amino-2-methoxybenzamide is fundamental for its application in research and development. The following table summarizes its key physical and chemical characteristics.

PropertyValueReference
CAS Number 22961-58-6[1][2]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Melting Point 170-174 °C (decomposes)
Boiling Point 327 °C
Flash Point 180.5 °C
Solubility Data not available for specific solvents such as water, ethanol, DMSO, and DMF. General solubility information for related benzamide derivatives suggests potential solubility in organic solvents like DMSO and DMF.[3]
pKa Predicted values for the amino group and the amide proton would be influenced by the electron-donating methoxy group and the electron-withdrawing benzamide moiety. Precise experimental or validated predicted values are not currently available.[2][4]

Spectroscopic Data

The structural elucidation of 5-Amino-2-methoxybenzamide is confirmed through various spectroscopic techniques. While specific spectra for this exact compound are not widely published, representative data for closely related analogs provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amine and amide protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the positions of the amino and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the amide group.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 5-Amino-2-methoxybenzamide would exhibit characteristic absorption bands corresponding to its functional groups. Expected key peaks include N-H stretching vibrations for the primary amine and the amide, a C=O stretching vibration for the amide carbonyl group, and C-O stretching for the methoxy group, along with aromatic C-H and C=C stretching vibrations.[7][8][9]

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the amide group, the methoxy group, and other characteristic cleavages of the benzamide structure.[10][11][12]

Synthesis

A general synthetic route to 5-Amino-2-methoxybenzamide can be conceptualized based on established organic chemistry principles and published methods for similar compounds.

Conceptual Synthesis Workflow

A plausible synthetic pathway could involve the nitration of a 2-methoxybenzoic acid derivative, followed by amidation to form the benzamide, and subsequent reduction of the nitro group to the desired amino group.

G cluster_0 Synthesis of 5-Amino-2-methoxybenzamide A 2-Methoxybenzoic Acid B 2-Methoxy-5-nitrobenzoic Acid A->B Nitration (e.g., HNO₃/H₂SO₄) C 2-Methoxy-5-nitrobenzamide B->C Amidation (e.g., SOCl₂, then NH₃) D 5-Amino-2-methoxybenzamide C->D Reduction (e.g., H₂/Pd-C or SnCl₂/HCl)

Conceptual synthesis pathway for 5-Amino-2-methoxybenzamide.
Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Methoxybenzoic Acid

  • To a stirred solution of 2-methoxybenzoic acid in concentrated sulfuric acid, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, allow the reaction to stir for a specified time while monitoring the progress by thin-layer chromatography (TLC).

  • Pour the reaction mixture over ice and collect the precipitated 2-methoxy-5-nitrobenzoic acid by filtration.

  • Wash the solid with cold water and dry under vacuum.

Step 2: Amidation of 2-Methoxy-5-nitrobenzoic Acid

  • Reflux a mixture of 2-methoxy-5-nitrobenzoic acid and thionyl chloride to form the corresponding acid chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane) and slowly add it to a cooled, concentrated solution of ammonia.

  • Stir the reaction mixture and then extract the product, 2-methoxy-5-nitrobenzamide, with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by recrystallization.

Step 3: Reduction of 2-Methoxy-5-nitrobenzamide

  • Dissolve 2-methoxy-5-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to yield 5-Amino-2-methoxybenzamide.

  • The final product can be purified by column chromatography or recrystallization.[13][14]

Biological Activity and Mechanism of Action

Recent studies have highlighted the potential of 5-Amino-2-methoxybenzamide derivatives as anticancer agents. The primary mechanisms of action appear to involve the inhibition of critical signaling pathways that drive tumor growth and survival.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. Derivatives of 2-methoxybenzamide have been identified as potent inhibitors of the Hh pathway, specifically targeting the Smoothened (Smo) receptor.[15][16][17]

G cluster_0 Hedgehog Signaling Pathway Inhibition Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds to SMO Smoothened Receptor PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits TargetGenes Target Gene Expression (Cell Proliferation, Survival) GLI->TargetGenes Activates Inhibitor 5-Amino-2-methoxybenzamide Derivative Inhibitor->SMO Inhibits

Inhibition of the Hedgehog signaling pathway by a 5-Amino-2-methoxybenzamide derivative.
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The EGFR signaling pathway is another critical regulator of cell growth and proliferation, and its overactivation is a common feature of many cancers. Certain 2-amino-N-methoxybenzamide derivatives have been designed and synthesized as EGFR inhibitors, showing promising antitumor activities.[18]

G cluster_1 EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Inhibitor 5-Amino-2-methoxybenzamide Derivative Inhibitor->EGFR Inhibits

Inhibition of the EGFR signaling pathway by a 5-Amino-2-methoxybenzamide derivative.
Sensitization to TRAIL-Induced Apoptosis

A novel derivative, 2-methoxy-5-amino-N-hydroxybenzamide, has been shown to sensitize colon cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis. This effect is mediated by the upregulation of death receptor 5 (DR5) and the downregulation of the anti-apoptotic protein survivin.[19] This suggests that 5-Amino-2-methoxybenzamide derivatives could be valuable in overcoming TRAIL resistance in cancer therapy.

Experimental Protocols for Biological Assays

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-Amino-2-methoxybenzamide (or its derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[20]

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of the EGFR kinase.

  • Assay Setup: In a 96-well plate, add the EGFR enzyme, a specific substrate (e.g., a synthetic peptide), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific duration.

  • Detection: Stop the reaction and detect the level of substrate phosphorylation using a suitable method, such as an antibody-based detection system (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.

  • Data Analysis: Determine the percentage of inhibition at each compound concentration and calculate the IC₅₀ value.[21][22][23][24][25]

Hedgehog Signaling Pathway Inhibition Assay (Gli-Luciferase Reporter Assay)

This assay is used to screen for inhibitors of the Hh signaling pathway.

  • Cell Transfection: Transfect a suitable cell line (e.g., NIH/3T3) with a Gli-responsive luciferase reporter plasmid.

  • Pathway Activation: Stimulate the Hh pathway using a known agonist (e.g., a Smoothened agonist or Shh-conditioned medium).

  • Compound Treatment: Treat the cells with the test compound at various concentrations.

  • Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 24-48 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and calculate the percentage of inhibition of Hh pathway activity to determine the IC₅₀ value.[26]

Conclusion

5-Amino-2-methoxybenzamide and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their ability to target key oncogenic signaling pathways, such as Hedgehog and EGFR, and to sensitize cancer cells to apoptosis, underscores their therapeutic potential. This technical guide provides a foundational resource for researchers to further explore the chemical and biological properties of this compound and to design and execute experiments aimed at elucidating its full therapeutic value. Further research is warranted to fully characterize its solubility, pKa, and to develop and validate detailed synthetic and analytical protocols.

References

Exploratory

5-Amino-2-methoxybenzamide molecular weight and formula

An In-Depth Technical Guide to 5-Amino-2-methoxybenzamide This technical guide provides essential information regarding the physicochemical properties of 5-Amino-2-methoxybenzamide, a compound relevant to researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Amino-2-methoxybenzamide

This technical guide provides essential information regarding the physicochemical properties of 5-Amino-2-methoxybenzamide, a compound relevant to researchers, scientists, and professionals in drug development.

Core Compound Properties

5-Amino-2-methoxybenzamide is an organic compound with the CAS Number 22961-58-6.[1][2][3] Its fundamental molecular characteristics are summarized below.

Quantitative Data Summary

The molecular formula and weight of 5-Amino-2-methoxybenzamide have been determined and are presented in the following table for clear reference.

PropertyValueCitations
Molecular FormulaC₈H₁₀N₂O₂[1][2][3][4][5]
Molecular Weight166.18 g/mol (also cited as 166.1772)[1][2][3][4]
PubChem CID21403385[1]
MDL NumberMFCD11505326[1][3]

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways for 5-Amino-2-methoxybenzamide are not publicly available within the scope of general chemical property databases. Such information is typically found in specialized research publications focusing on the specific applications of the compound.

Logical Relationships

The following diagram illustrates the logical relationship between the compound's name and its core molecular properties.

Compound 5-Amino-2-methoxybenzamide Formula Molecular Formula C₈H₁₀N₂O₂ Compound->Formula has MolWeight Molecular Weight 166.18 g/mol Compound->MolWeight has

Logical relationship of 5-Amino-2-methoxybenzamide properties.

References

Foundational

Solubility Profile of 5-Amino-2-methoxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the solubility characteristics of 5-Amino-2-methoxybenzamide (CAS No: 22961-58-6), a key chemical inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5-Amino-2-methoxybenzamide (CAS No: 22961-58-6), a key chemical intermediate in various research and development applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for solubility assessment. It includes data for structurally related compounds to inform solvent selection, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Introduction to 5-Amino-2-methoxybenzamide

5-Amino-2-methoxybenzamide, with a molecular formula of C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , is an organic compound featuring both an amino and a benzamide functional group.[1][2] The presence of these polar groups, alongside the aromatic ring, suggests a complex solubility profile, with potential solubility in a range of organic solvents. Understanding its solubility is critical for applications in chemical synthesis, formulation development, and biological assays.

Solubility Data

Specific quantitative solubility data for 5-Amino-2-methoxybenzamide in a broad range of organic solvents is not extensively reported in peer-reviewed journals or public databases. However, by examining the solubility of structurally similar methoxybenzamide derivatives, researchers can make informed decisions regarding solvent screening. The following table summarizes solubility data for related compounds, which can serve as a preliminary guide.

Table 1: Solubility of Structurally Related Methoxybenzamide Compounds in Organic Solvents

Compound NameSolventSolubility (approx.)Reference
m-MethoxybenzamideEthanol~1 mg/mL[3]
m-MethoxybenzamideDMSO~30 mg/mL[3]
m-MethoxybenzamideDimethyl formamide (DMF)~30 mg/mL[3]
"C29" (a TLR2 inhibitor)Ethanol~0.5 mg/mL[4]
"C29" (a TLR2 inhibitor)DMSO~11 mg/mL[4]
"C29" (a TLR2 inhibitor)Dimethyl formamide~10 mg/mL[4]

Note: The data presented is for related compounds and should be used as an estimation for initial solvent screening for 5-Amino-2-methoxybenzamide.

The data suggests that polar aprotic solvents like DMSO and DMF are likely to be effective in dissolving compounds with a methoxybenzamide core structure.[3][4] Polar protic solvents such as ethanol also demonstrate some solvating power.[3][4]

Experimental Protocol for Solubility Determination

To obtain precise solubility data for 5-Amino-2-methoxybenzamide, a standardized experimental protocol is required. The isothermal equilibrium method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of 5-Amino-2-methoxybenzamide in a selected organic solvent at a specific temperature.

Materials:

  • 5-Amino-2-methoxybenzamide (crystalline solid, purity ≥98%)

  • Selected organic solvent (e.g., Ethanol, DMSO, Acetonitrile, etc.), analytical grade

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-Amino-2-methoxybenzamide to a series of vials, ensuring a solid phase remains after equilibration.

    • Dispense a precise volume (e.g., 2 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Allow the mixtures to shake for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Preparation and Analysis:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to further separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining particulate matter.

    • Precisely dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 5-Amino-2-methoxybenzamide.

  • Quantification:

    • Prepare a calibration curve using standard solutions of 5-Amino-2-methoxybenzamide of known concentrations.

    • Calculate the concentration of the dissolved compound in the saturated solution based on the calibration curve and the dilution factor.

    • The resulting concentration represents the solubility of 5-Amino-2-methoxybenzamide in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 5-Amino-2-methoxybenzamide to vial B Add precise volume of organic solvent A->B C Incubate at constant temperature with agitation (24-72h) B->C Seal Vials D Centrifuge to pellet undissolved solid C->D Achieve Equilibrium E Collect and filter supernatant D->E Isolate Supernatant F Dilute sample to known volume E->F G Quantify concentration via HPLC or UV-Vis F->G H Final Solubility Value (e.g., mg/mL) G->H Calculate Solubility

Caption: Workflow for determining solubility via the isothermal equilibrium method.

References

Exploratory

Uncharted Territory: The Elusive Crystal Structure and Morphology of 5-Amino-2-methoxybenzamide

A comprehensive search of scientific literature and crystallographic databases reveals a significant knowledge gap in the solid-state chemistry of 5-Amino-2-methoxybenzamide. Despite its relevance as a potential building...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and crystallographic databases reveals a significant knowledge gap in the solid-state chemistry of 5-Amino-2-methoxybenzamide. Despite its relevance as a potential building block in pharmaceutical and materials science, detailed experimental data on its crystal structure and morphology remains unpublished.

For researchers, scientists, and professionals in drug development, the three-dimensional arrangement of atoms in a crystal lattice and the resulting crystal habit are fundamental parameters that influence a compound's physical and chemical properties. These include solubility, dissolution rate, bioavailability, and stability, all of which are critical factors in drug design and formulation. However, an in-depth technical guide on the crystal structure and morphology of 5-Amino-2-methoxybenzamide cannot be constructed at this time due to the absence of publicly available experimental data.

Extensive searches for single-crystal X-ray diffraction data, crystallographic information files (CIFs), and dedicated morphological studies for 5-Amino-2-methoxybenzamide have yielded no specific results. Major chemical databases such as PubChem provide basic molecular information but lack the experimental crystallographic data necessary for a detailed analysis. Furthermore, inquiries into the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, did not uncover an entry for this specific compound.

This lack of data precludes the creation of the requested in-depth technical guide, which would necessitate:

  • Quantitative Data Presentation: Tables summarizing unit cell parameters (a, b, c, α, β, γ), space group, Z value, density, and key intramolecular bond lengths and angles cannot be generated without an experimentally determined crystal structure.

  • Detailed Experimental Protocols: Methodologies for crystal growth, data collection (e.g., single-crystal X-ray diffraction), and morphological analysis (e.g., scanning electron microscopy) are specific to the experiments that would have been performed and reported in a scientific publication. In the absence of such a publication, these protocols cannot be detailed.

  • Mandatory Visualizations: Diagrams illustrating experimental workflows or the relationship between the crystal structure and its morphology are contingent on having the foundational structural information. Without it, any such visualization would be purely speculative.

The absence of this critical information suggests that the crystal structure of 5-Amino-2-methoxybenzamide has either not yet been determined or the results have not been disseminated in the public domain. This presents an opportunity for original research in the field of crystallography and pharmaceutical sciences. The determination of the crystal structure and a thorough investigation of its morphology would be a valuable contribution to the scientific community, providing the foundational data needed to understand and potentially exploit the solid-state properties of this compound.

Future research efforts would logically involve the synthesis and crystallization of 5-Amino-2-methoxybenzamide, followed by single-crystal X-ray diffraction to elucidate its atomic arrangement. Subsequent characterization of the crystal habit through techniques like optical or electron microscopy would then establish the crucial link between its internal structure and external morphology. Until such studies are undertaken and published, a comprehensive technical guide on this topic remains an endeavor for future scientific exploration.

Foundational

An In-depth Technical Guide to 5-Amino-2-methoxybenzamide: Theoretical and Experimental Properties

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the theoretical and experimental properties of 5-Amino-2-methoxybenzamide. The information is cura...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 5-Amino-2-methoxybenzamide. The information is curated to support research and development activities, offering insights into its physicochemical characteristics, spectroscopic profile, and potential biological relevance.

Core Properties: A Comparative Summary

A thorough analysis of 5-Amino-2-methoxybenzamide requires a clear distinction between its computationally predicted (theoretical) and empirically determined (experimental) properties. The following tables summarize the available data to facilitate a comparative understanding.

Table 1: Theoretical Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂American Elements[1]
Molecular Weight 166.18 g/mol PubChem[2]
XLogP3 0.3PubChem[2]
Boiling Point 327 °C at 760 mmHgAmerican Elements[1]
Density 1.236 g/cm³American Elements[1]
Flash Point 180.5 °CAmerican Elements[1]
pKa (Predicted) 14.93 ± 0.46 (for the related N-methyl derivative)LookChem[3]
Table 2: Experimental Physicochemical Properties
PropertyValueSource
CAS Number 22961-58-6American Elements[1]
Melting Point Not available in the searched literature.
Solubility Soluble in ethanol, DMSO, and dimethylformamide (DMF); sparingly soluble in aqueous buffers (data for the related m-Methoxybenzamide).Cayman Chemical[4]

Spectroscopic Profile

Table 3: Predicted and Expected Spectroscopic Data
SpectroscopyPredicted/Expected Peaks and Features
¹H NMR Aromatic protons (3H, in the range of 6.0-8.0 ppm), Amine protons (2H, broad singlet), Methoxy protons (3H, singlet around 3.8 ppm), Amide protons (2H, broad singlet).
¹³C NMR Aromatic carbons (6C, in the range of 100-160 ppm), Carbonyl carbon (1C, around 170 ppm), Methoxy carbon (1C, around 55 ppm).
Infrared (IR) N-H stretching (amine and amide, ~3400-3200 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=O stretching (amide, ~1650 cm⁻¹), C-N stretching (~1350-1000 cm⁻¹), C-O stretching (ether, ~1250-1000 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 166.18. Fragmentation patterns would likely involve loss of the amide group, methoxy group, and cleavage of the aromatic ring.

Experimental Protocols

While a specific, published protocol for the synthesis of 5-Amino-2-methoxybenzamide was not found, a general and plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of similar benzamide derivatives.

Proposed Synthesis of 5-Amino-2-methoxybenzamide

This proposed synthesis involves the nitration of a suitable benzoic acid derivative, followed by amidation and subsequent reduction of the nitro group.

Workflow Diagram:

G Proposed Synthesis Workflow for 5-Amino-2-methoxybenzamide A 2-Methoxybenzoic acid B Nitration (HNO3, H2SO4) A->B C 2-Methoxy-5-nitrobenzoic acid B->C D Amidation (e.g., SOCl2, then NH3) C->D E 2-Methoxy-5-nitrobenzamide D->E F Reduction (e.g., H2/Pd-C or Sn/HCl) E->F G 5-Amino-2-methoxybenzamide F->G

Caption: Proposed synthetic workflow for 5-Amino-2-methoxybenzamide.

Methodology:

  • Nitration of 2-Methoxybenzoic Acid:

    • Dissolve 2-methoxybenzoic acid in concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto ice and collect the precipitated 2-methoxy-5-nitrobenzoic acid by filtration.

    • Wash the solid with cold water and dry.

  • Amidation of 2-Methoxy-5-nitrobenzoic Acid:

    • Convert the carboxylic acid to an acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride.

    • Carefully add the resulting acid chloride to a concentrated solution of ammonia in a suitable solvent (e.g., dioxane or THF) at low temperature.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Isolate the product, 2-methoxy-5-nitrobenzamide, by extraction and purification (e.g., recrystallization or column chromatography).

  • Reduction of the Nitro Group:

    • Dissolve 2-methoxy-5-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, such as palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the starting material is consumed.

    • Alternatively, the reduction can be carried out using a metal in acidic medium, such as tin (Sn) in hydrochloric acid (HCl).

    • Filter off the catalyst and concentrate the solvent to obtain 5-Amino-2-methoxybenzamide.

    • Purify the final product by recrystallization or column chromatography.

Potential Biological Signaling Pathways

While the specific biological activities of 5-Amino-2-methoxybenzamide are not extensively documented, its structural motifs—a substituted benzamide and an amino group—suggest potential interactions with biological systems. Derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog signaling pathway.[5][6][7] Additionally, as an amino acid derivative, it may have relevance to amino acid sensing pathways like the mTOR pathway.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and can be aberrantly activated in various cancers. Small molecule inhibitors targeting this pathway are of significant interest in oncology.

G Simplified Hedgehog Signaling Pathway cluster_off Pathway OFF cluster_on Pathway ON Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibition GLI GLI Proteins SMO->GLI Activation SUFU SUFU SUFU->GLI Repression TargetGenes Target Gene Expression GLI->TargetGenes Transcription Inhibitor 2-Methoxybenzamide Derivatives Inhibitor->SMO Inhibition

Caption: Inhibition of the Hedgehog pathway by targeting Smoothened (SMO).

Amino Acid Sensing and mTORC1 Signaling

The mTORC1 (mechanistic target of rapamycin complex 1) pathway is a central regulator of cell growth and metabolism, and its activity is stimulated by amino acids.

G Amino Acid Sensing by mTORC1 AminoAcids Amino Acids (e.g., 5-Amino-2-methoxybenzamide) Sensors Intracellular Amino Acid Sensors AminoAcids->Sensors RagGTPases Rag GTPases Sensors->RagGTPases Activate mTORC1 mTORC1 RagGTPases->mTORC1 Recruit & Activate Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Phosphorylate Growth Cell Growth & Proliferation Downstream->Growth

Caption: A simplified overview of mTORC1 activation by amino acids.

Conclusion

5-Amino-2-methoxybenzamide is a compound with a well-defined theoretical profile. However, there is a noticeable lack of publicly available, comprehensive experimental data. The information and protocols provided in this guide are intended to bridge this gap for the scientific community, offering a solid foundation for future research. The structural similarity to known bioactive molecules, particularly Hedgehog pathway inhibitors, suggests that 5-Amino-2-methoxybenzamide and its derivatives may be promising candidates for further investigation in drug discovery and development.

References

Exploratory

In-Depth Technical Guide: Safety and Handling of 5-Amino-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for 5-Amino-2-methoxybenzamide, a chemical intermediate with applications in pharmaceutica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Amino-2-methoxybenzamide, a chemical intermediate with applications in pharmaceutical research and development. Due to its classification as a hazardous substance, strict adherence to safety protocols is imperative to mitigate potential risks to laboratory personnel and the environment.

Hazard Identification and Classification

5-Amino-2-methoxybenzamide is classified as a hazardous chemical. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available safety data sheets, the compound is categorized as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Germ Cell Mutagenicity (Category 2): Suspected of causing genetic defects.[1]

  • Skin Sensitization: May cause an allergic skin reaction.[2]

The GHS hazard pictograms associated with this compound are the health hazard and exclamation mark symbols.

Quantitative Data Summary

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number 22961-58-6[3][4][5][6]
Molecular Formula C₈H₁₀N₂O₂[3][4][5][6]
Molecular Weight 166.18 g/mol [2][6]
Appearance Solid
Melting Point Not available

Table 2: Hazard Classification and Statements

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects[1]
Skin Sensitization1H317: May cause an allergic skin reaction[2]

Experimental Protocols for Safety Assessment

Detailed experimental safety studies for 5-Amino-2-methoxybenzamide are not publicly available. However, the following are standardized OECD guidelines for testing key toxicological endpoints relevant to this compound's hazard classification. These protocols serve as a reference for the methodologies that would be employed to generate safety data.

Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This test method is used to predict the skin irritation potential of a chemical.

  • Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model.[1][7][8] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[8]

  • Methodology:

    • Tissue Preparation: Replicate RhE tissue models are pre-incubated in a defined culture medium.

    • Chemical Application: The test substance (solid or liquid) is applied uniformly to the surface of the RhE tissues. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run concurrently.

    • Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 60 minutes) at 37°C.[8]

    • Viability Assessment: Following exposure, the tissues are thoroughly rinsed and transferred to a fresh medium containing a viability dye, typically MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the MTT to a blue formazan salt, which is then extracted.

    • Data Analysis: The optical density of the extracted formazan is measured spectrophotometrically. The percentage of viable cells is calculated relative to the negative control. A chemical is identified as an irritant if the mean tissue viability is reduced below 50%.[8]

Mutagenicity: OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test)

This test is used to evaluate the potential of a chemical to induce gene mutations.

  • Principle: The Ames test uses specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine).[9][10] The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[9][10]

  • Methodology:

    • Strain Selection: Appropriate bacterial strains are selected to detect different types of mutations (e.g., frameshift, base-pair substitution).[11]

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[12]

    • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

    • Plating and Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid. The plates are incubated for 48-72 hours at 37°C.[9]

    • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies compared to the negative control.

Safety and Handling Precautions

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed.

  • Respiratory Protection: Use a certified respirator with an appropriate filter if working with powders or in a poorly ventilated area.

Engineering Controls
  • Work in a well-ventilated laboratory, preferably in a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Handling and Storage
  • Handling: Avoid creating dust.[1] Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[13][14] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][7]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[1][7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][7][14]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill and Disposal Procedures
  • Spill: Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency services.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[1]

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling and risk assessment of 5-Amino-2-methoxybenzamide.

SafeHandlingWorkflow cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Read MSDS Read MSDS Assess Risks Assess Risks Read MSDS->Assess Risks Identifies Hazards Select PPE Select PPE Assess Risks->Select PPE Determines required protection Prepare Work Area Prepare Work Area Select PPE->Prepare Work Area Ensures readiness Weighing in Hood Weighing in Hood Prepare Work Area->Weighing in Hood Initiates experiment Reaction Setup Reaction Setup Weighing in Hood->Reaction Setup Work-up Work-up Reaction Setup->Work-up Decontamination Decontamination Work-up->Decontamination End of experiment Waste Disposal Waste Disposal Decontamination->Waste Disposal Store Properly Store Properly Waste Disposal->Store Properly

Caption: Workflow for the safe handling of 5-Amino-2-methoxybenzamide.

HazardDecisionTree cluster_exposure Potential Exposure Event cluster_route Route of Exposure cluster_action Immediate Action Exposure Event Exposure Event Ingestion Ingestion Exposure Event->Ingestion Inhalation Inhalation Exposure Event->Inhalation Skin/Eye Contact Skin/Eye Contact Exposure Event->Skin/Eye Contact Rinse Mouth, Seek Medical Attention Rinse Mouth, Seek Medical Attention Ingestion->Rinse Mouth, Seek Medical Attention First Aid Move to Fresh Air, Seek Medical Attention Move to Fresh Air, Seek Medical Attention Inhalation->Move to Fresh Air, Seek Medical Attention First Aid Rinse with Water, Remove Contaminated Clothing Rinse with Water, Remove Contaminated Clothing Skin/Eye Contact->Rinse with Water, Remove Contaminated Clothing First Aid

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of Bio-active Derivatives from 5-Amino-2-methoxybenzamide

Audience: Researchers, scientists, and drug development professionals. Introduction: 5-Amino-2-methoxybenzamide is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a wide a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5-Amino-2-methoxybenzamide is a versatile bifunctional molecule that serves as a crucial starting material in the synthesis of a wide array of biologically active compounds. The presence of a reactive primary aromatic amine and an amide group on a substituted benzene ring makes it an ideal scaffold for developing novel derivatives. Modifications at the 5-amino position, such as acylation and sulfonylation, are fundamental transformations used to generate libraries of compounds for screening in drug discovery programs. Derivatives of substituted benzamides have shown a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Notably, certain 2-methoxybenzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical target in cancer therapy.[3][4]

This document provides detailed protocols for two common and effective methods for derivatizing 5-Amino-2-methoxybenzamide: N-acylation and N-sulfonylation. It includes step-by-step experimental procedures, tabulated data for clarity, and workflow diagrams to ensure reproducibility for researchers aiming to synthesize novel therapeutic agents.

Protocol 1: N-Acylation of 5-Amino-2-methoxybenzamide

This protocol details the formation of an amide bond by reacting the primary amino group of 5-Amino-2-methoxybenzamide with an acyl chloride in the presence of a non-nucleophilic base. This is a robust and widely applicable method for introducing diverse acyl groups.

Data Presentation: N-Acylation Reactions
Acylating AgentProduct NameReagent Equivalents (Amine:Acyl Chloride:Base)Reaction Time (h)Temperature (°C)Typical Yield (%)
Acetyl Chloride5-Acetamido-2-methoxybenzamide1.0 : 1.1 : 1.22 - 40 to RT85 - 95
Benzoyl Chloride5-Benzamido-2-methoxybenzamide1.0 : 1.1 : 1.23 - 50 to RT80 - 90
4-Nitrobenzoyl Chloride2-Methoxy-5-(4-nitrobenzamido)benzamide1.0 : 1.1 : 1.23 - 50 to RT80 - 90
Cyclopropanecarbonyl Chloride5-(Cyclopropanecarboxamido)-2-methoxybenzamide1.0 : 1.1 : 1.22 - 40 to RT82 - 92
Experimental Protocol: General Procedure for N-Acylation

Materials and Reagents:

  • 5-Amino-2-methoxybenzamide

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Desired Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5-Amino-2-methoxybenzamide (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: To the cooled and stirring solution, add triethylamine (1.2 equivalents) dropwise.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM before addition.[5]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-5 hours).[5]

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize excess acid.[5]

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: N-Sulfonylation of 5-Amino-2-methoxybenzamide

This protocol describes the synthesis of sulfonamide derivatives by reacting 5-Amino-2-methoxybenzamide with a sulfonyl chloride. This reaction is crucial for creating compounds with distinct electronic and steric properties compared to their amide counterparts.

Data Presentation: N-Sulfonylation Reactions
Sulfonylating AgentProduct NameReagent Equivalents (Amine:Sulfonyl Chloride:Base)Reaction Time (h)Temperature (°C)Typical Yield (%)
p-Toluenesulfonyl Chloride2-Methoxy-5-(4-methylphenylsulfonamido)benzamide1.0 : 1.1 : 1.24 - 60 to RT80 - 90
Methanesulfonyl Chloride2-Methoxy-5-(methylsulfonamido)benzamide1.0 : 1.1 : 1.23 - 50 to RT75 - 85
4-Nitrobenzenesulfonyl Chloride2-Methoxy-5-(4-nitrophenylsulfonamido)benzamide1.0 : 1.1 : 1.24 - 60 to RT80 - 90
Experimental Protocol: General Procedure for N-Sulfonylation

Materials and Reagents:

  • 5-Amino-2-methoxybenzamide

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine

  • Desired Sulfonyl Chloride (e.g., p-Toluenesulfonyl Chloride)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for synthesis

Procedure:

  • Reaction Setup: Dissolve 5-Amino-2-methoxybenzamide (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add pyridine (1.2 equivalents) to the solution.

  • Add the desired sulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains low.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify its identity and purity.

Visualizations

General Synthetic Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification A Reaction Setup (Dissolve Starting Material) B Cool to 0°C A->B C Add Base & Acyl/Sulfonyl Chloride B->C D Reaction Monitoring (TLC) C->D E Quench Reaction (e.g., with NaHCO₃) D->E F Liquid-Liquid Extraction E->F G Dry & Concentrate F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: A generalized workflow for the synthesis of derivatives.

Inhibition of the Hedgehog Signaling Pathway

G cluster_pathway Hedgehog Signaling Pathway PTCH1 PTCH1 Receptor SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits GLI GLI Activation & Nuclear Translocation SMO->GLI Activates Genes Target Gene Transcription GLI->Genes Hh Hedgehog Ligand Hh->PTCH1 Binds Derivative Synthesized 2-Methoxybenzamide Derivative Derivative->SMO Inhibits

Caption: Inhibition of the SMO receptor by synthesized derivatives.[3][4]

References

Application

N-acylation of 5-Amino-2-methoxybenzamide step-by-step guide

Application Note: N-Acylation of 5-Amino-2-methoxybenzamide Audience: Researchers, scientists, and drug development professionals. Introduction: The N-acylation of primary aromatic amines is a fundamental transformation...

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: N-Acylation of 5-Amino-2-methoxybenzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-acylation of primary aromatic amines is a fundamental transformation in organic synthesis, crucial for the construction of amide bonds. This reaction is of paramount importance in medicinal chemistry and drug development, as the amide functional group is a cornerstone of countless pharmaceutical agents. 5-Amino-2-methoxybenzamide serves as a valuable building block, incorporating both a nucleophilic amino group for acylation and other functionalities that can be leveraged for further molecular elaboration. This document provides detailed protocols for the N-acylation of 5-Amino-2-methoxybenzamide using two common and effective methods: reaction with an acyl chloride and a peptide-style coupling with a carboxylic acid.

Reaction Overview

The core transformation involves the reaction of the primary amino group of 5-Amino-2-methoxybenzamide with an acylating agent to form a stable amide linkage.

Method A: Acylation with Acyl Chloride This classic method involves the reaction of the amine with a reactive acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1][2]

Method B: Coupling with Carboxylic Acid This method is widely used when the corresponding acyl chloride is unstable or not commercially available. A carboxylic acid is activated in situ using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to enhance efficiency and suppress side reactions.[3][4][5][6]

Data Presentation: N-Acylation of Aromatic Amines

The following table summarizes typical reaction conditions and outcomes for the N-acylation of various aromatic amines, providing a comparative reference for the acylation of 5-Amino-2-methoxybenzamide.

EntryAromatic AmineAcylating AgentBase/AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1AnilineAcetyl ChlorideSodium AcetateBrineRT195[7]
2AnilineBenzoyl ChlorideIodine (cat.)Solvent-freeRT0.198[8]
3N-(2-aminoethyl)-2-methoxybenzamide3-Chlorobenzoyl chlorideTriethylamineDCM0 to RT2-4N/A[1]
42-AminobenzimidazoleBenzyl-protected benzoic acidEDC·HCl / HOBt / DIPEAN/AN/AN/ALow-Mod.[3]
52-Amino-5-chlorobenzoic acidN,O-Dimethylhydroxylamine·HClEDC·HCl / HOBt / DIPEADMF207N/A[5]
6Primary Amine2-Amino-5-bromobenzoyl chlorideTriethylamineDCM0 to RT2-4N/A[2]

Note: "N/A" indicates data not specified in the cited source. "RT" denotes room temperature.

Experimental Protocols

Method A: N-Acylation using Acyl Chloride

Objective: To synthesize an N-acyl-5-amino-2-methoxybenzamide derivative via reaction with an acyl chloride.

Materials:

  • 5-Amino-2-methoxybenzamide (1.0 eq.)

  • Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) (1.05 - 1.1 eq.)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Amino-2-methoxybenzamide (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Base Addition: Add the base (TEA or DIPEA, 1.1 eq.) to the cooled solution.

  • Acyl Chloride Addition: In a separate flask, dissolve the acyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding water or saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (if DIPEA or TEA is used), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by recrystallization or silica gel column chromatography to yield the pure N-acylated product.

Method B: N-Acylation using Carboxylic Acid and EDC/HOBt

Objective: To synthesize an N-acyl-5-amino-2-methoxybenzamide derivative via amide coupling with a carboxylic acid.

Materials:

  • 5-Amino-2-methoxybenzamide (1.0 eq.)

  • Carboxylic Acid (1.05 eq.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq.)

  • N,N-diisopropylethylamine (DIPEA) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the carboxylic acid (1.05 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.).

  • Activation: Dissolve the mixture in anhydrous DMF or DCM and stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add 5-Amino-2-methoxybenzamide (1.0 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with water (to remove DMF and excess reagents), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel or recrystallization to obtain the desired amide product.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the N-acylation of 5-Amino-2-methoxybenzamide.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 5-Amino-2-methoxybenzamide in Anhydrous Solvent B Cool to 0 °C A->B C Add Base (e.g., TEA, DIPEA) B->C D Add Acylating Agent (Acyl Chloride or Activated Acid) C->D E Stir at RT (Monitor by TLC) D->E F Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Purify Product (Chromatography/Recrystallization) H->I J Final Product: N-Acyl-5-amino-2-methoxybenzamide I->J

Caption: General workflow for the N-acylation of 5-Amino-2-methoxybenzamide.

Logical Relationship of Acylation Methods

The diagram below illustrates the two primary pathways for activating a carboxylic acid functional group for amide bond formation with an amine.

G cluster_activation Activation Method start Carboxylic Acid (R-COOH) path1 Method A: Chlorinating Agent (e.g., SOCl₂) start->path1 path2 Method B: Coupling Agent (e.g., EDC, HOBt) start->path2 amine 5-Amino-2-methoxybenzamide product Final Amide Product amine->product intermediate1 Acyl Chloride (R-COCl) path1->intermediate1 intermediate2 Activated Ester (e.g., O-Acylisourea) path2->intermediate2 intermediate1->product intermediate2->product

Caption: Two common pathways for carboxylic acid activation in N-acylation reactions.

References

Method

Application Notes and Protocols: Utilizing 5-Amino-2-methoxybenzamide Derivatives in Solid-Phase Peptide Synthesis for the Development of β-Sheet Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals Introduction In the field of peptide science and drug discovery, the mimicry of protein secondary structures is a key strategy for the development of novel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide science and drug discovery, the mimicry of protein secondary structures is a key strategy for the development of novel therapeutics. Peptidomimetics that replicate the conformation of β-sheets are of particular interest due to their involvement in numerous biological recognition processes, including protein-protein interactions. This document provides detailed application notes and protocols for the use of 5-Amino-2-methoxybenzamide as a foundational scaffold for creating β-strand mimics for incorporation into peptides via solid-phase peptide synthesis (SPPS).

Derivatives of 5-Amino-2-methoxybenzamide have been successfully employed as conformationally constrained building blocks that present hydrogen-bonding groups in a spatial arrangement similar to that of a peptide β-strand.[1][2][3] A notable example is the unnatural amino acid designated "Hao", which is synthesized from hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid.[4] This building block can be incorporated into peptide sequences using standard SPPS methodologies to induce and stabilize β-sheet-like conformations.

These application notes will detail the conceptual framework, synthesis of the key building block, and the protocol for its incorporation into a peptide chain on a solid support.

Data Presentation

Table 1: Key Reagents and Equipment for SPPS incorporating "Hao"
Category Item Purpose
Resin Rink Amide ResinSolid support for peptide synthesis, yielding a C-terminal amide.
Merrifield ResinSolid support for peptide synthesis, yielding a C-terminal acid.
Amino Acids Fmoc-protected amino acidsStandard building blocks for peptide chain elongation.
Fmoc*-Hao or Boc-HaoThe β-strand mimetic building block.[4]
Coupling Reagents HBTU/HOBt or HATUActivation of carboxylic acids for amide bond formation.
DIC/DCCCarbodiimide coupling agents.
Bases DIPEA (N,N-Diisopropylethylamine)Base for coupling reactions and neutralization.
Piperidine (20% in DMF)Reagent for the removal of the Fmoc protecting group.
Solvents DMF (N,N-Dimethylformamide)Primary solvent for SPPS.
DCM (Dichloromethane)Solvent for resin swelling and washing.
Cleavage Cocktail Reagent K (TFA/phenol/water/thioanisole/EDT)For cleavage of the peptide from the resin and removal of side-chain protecting groups.
Equipment Solid-Phase Peptide SynthesizerAutomated or manual vessel for performing the synthesis cycles.
HPLC System (Analytical & Preparative)For purification and analysis of the synthesized peptide.
Mass SpectrometerFor characterization and mass confirmation of the peptide.

Experimental Protocols

Protocol 1: Synthesis of the Fmoc*-Hao Building Block

The unnatural amino acid "Hao" is a tripeptide mimic derived from 5-amino-2-methoxybenzoic acid, hydrazine, and oxalic acid.[4] Its protected form is necessary for incorporation during SPPS.

Materials:

  • 5-Amino-2-methoxybenzoic acid

  • Hydrazine

  • Oxalic acid

  • 2,7-di-tert-butylfluorenylmethyloxycarbonyl chloride (Fmoc*Cl) or Di-tert-butyl dicarbonate (Boc)₂O

  • Appropriate solvents (e.g., DMF, DCM) and reagents for organic synthesis.

Procedure:

The synthesis of Fmoc*-Hao and Boc-Hao can be achieved through the condensation of suitably protected derivatives of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid.[4] The specific multi-step synthesis is a complex organic chemistry procedure and should be performed by chemists experienced in the art, following detailed literature procedures. The general workflow is as follows:

  • Preparation of a protected 5-amino-2-methoxybenzoic acid derivative: The amino group of 5-amino-2-methoxybenzoic acid is protected to allow for selective reactions.

  • Coupling with a protected hydrazine: The protected benzoic acid derivative is coupled with a protected hydrazine derivative.

  • Reaction with an oxalic acid derivative: The resulting intermediate is then reacted with a derivative of oxalic acid.

  • Introduction of the N-terminal protecting group: The Fmoc* or Boc protecting group is installed on the terminal amino group of the hydrazine moiety.

  • Purification: The final protected "Hao" building block is purified by crystallization or chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating the "Hao" Unit

This protocol describes the incorporation of the Fmoc*-Hao building block into a peptide sequence using a standard Fmoc/tBu strategy on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.
  • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF.
  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Standard Amino Acids):

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
  • Add DIPEA (6 eq.) and pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours.
  • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
  • Wash the resin with DMF (3 times) and DCM (3 times).

4. Incorporation of the Fmoc-Hao Unit:*

  • Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, the Fmoc*-Hao building block is coupled using the same procedure as for standard amino acids (Step 3). Due to its potentially different reactivity, longer coupling times or the use of a more potent coupling reagent like HATU might be necessary. Monitoring the reaction completion with a Kaiser test is crucial.

5. Chain Elongation:

  • Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform a final deprotection step to remove the N-terminal Fmoc group.

7. Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry it under vacuum.
  • Add a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5) to the resin.
  • Stir the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

8. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the peptide by preparative reverse-phase HPLC.
  • Analyze the fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the final peptide containing the "Hao" unit.

Mandatory Visualizations

experimental_workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_aa 3. Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) deprotect1->couple_aa wash1 Wash (DMF, DCM) couple_aa->wash1 deprotect2 4. Fmoc Deprotection wash1->deprotect2 couple_hao 5. Couple Fmoc*-Hao Unit deprotect2->couple_hao wash2 Wash couple_hao->wash2 elongate 6. Repeat Deprotection/ Coupling Cycles wash2->elongate final_deprotect 7. Final Fmoc Deprotection elongate->final_deprotect cleave 8. Cleavage from Resin (Reagent K) final_deprotect->cleave precipitate 9. Precipitation (Cold Ether) cleave->precipitate purify 10. HPLC Purification precipitate->purify analyze 11. Analysis (HPLC, Mass Spec) purify->analyze end End: Purified Peptide with Hao Unit analyze->end

Caption: Workflow for SPPS incorporation of the "Hao" β-strand mimic.

logical_relationship cluster_0 Components for β-Strand Mimicry cluster_1 SPPS Integration benzamide 5-Amino-2-methoxybenzamide Derivative hao "Hao" Unnatural Amino Acid benzamide->hao hydrazine Hydrazine hydrazine->hao oxalic_acid Oxalic Acid oxalic_acid->hao spps Solid-Phase Peptide Synthesis hao->spps Incorporation peptide Peptidomimetic with β-Sheet Character spps->peptide Yields

Caption: Logical relationship from starting materials to the final peptidomimetic.

References

Application

Application Notes and Protocols: 5-Amino-2-methoxybenzamide as a Key Intermediate for the Synthesis of Factor Xa Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and application of 5-Amino-2-methoxybenzamide as a crucial building block in the d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 5-Amino-2-methoxybenzamide as a crucial building block in the development of Factor Xa inhibitors, with a specific focus on the synthesis of Betrixaban. Detailed experimental protocols, quantitative data, and visual diagrams are provided to guide researchers in their drug discovery and development efforts.

Introduction

Factor Xa (FXa) is a critical enzyme in the coagulation cascade, representing a key target for the development of novel anticoagulants.[1] Direct oral anticoagulants (DOACs) that selectively inhibit Factor Xa have emerged as effective therapies for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with atrial fibrillation.[2][3] The synthesis of these complex molecules often relies on the availability of versatile and high-purity chemical intermediates.

While 5-Amino-2-methoxybenzamide represents a core structural motif, a more direct and synthetically strategic intermediate for the production of the Factor Xa inhibitor Betrixaban is 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide . This document will detail the synthesis of this key intermediate and its subsequent conversion to Betrixaban, a potent and selective Factor Xa inhibitor.[4][5]

Coagulation Cascade and the Role of Factor Xa

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury.[1] It consists of two primary pathways, the intrinsic and extrinsic pathways, which converge at the activation of Factor X. Activated Factor X (Factor Xa) then plays a pivotal role in the common pathway, where it converts prothrombin (Factor II) to thrombin (Factor IIa). Thrombin, in turn, cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot.[1][3] By inhibiting Factor Xa, the amplification of the coagulation cascade is effectively blocked, leading to a potent anticoagulant effect.[1]

Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X X IXa->X VIIIa TissueFactor Tissue Factor VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va XIII XIII Thrombin->XIII activates Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Clot Cross-linked Fibrin Clot Fibrin->Cross-linked Fibrin Clot XIIIa XIIIa XIIIa XIII->XIIIa

Caption: The Coagulation Cascade showing the convergence of the intrinsic and extrinsic pathways on Factor X.

Synthesis of the Key Intermediate: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

The synthesis of this crucial intermediate is a two-step process starting from commercially available materials.

Step 1: Synthesis of N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide

This step involves the formation of an amide bond between 5-methoxy-2-nitrobenzoic acid and 2-amino-5-chloropyridine.

Synthesis_Step1 cluster_reactants cluster_reagents cluster_product A 5-methoxy-2-nitrobenzoic acid R EDCI, HOBt, DIPEA A->R Amide Coupling B 2-amino-5-chloropyridine B->R Amide Coupling C N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide R->C Amide Coupling

Caption: Synthesis of the nitro-intermediate via amide coupling.

Experimental Protocol:

  • To a stirred solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) and 1-hydroxybenzotriazole (HOBt) (1.1 eq.).

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Add 2-amino-5-chloropyridine (1.0 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide as a solid.

Step 2: Reduction of the Nitro Group to Synthesize 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide

The nitro group of the intermediate is then reduced to an amine to yield the key building block.

Experimental Protocol:

  • Suspend N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide (1.0 eq.) in a solvent such as ethanol or acetic acid.

  • Add a reducing agent. A common and effective method is the use of iron powder (5.0 eq.) in the presence of a catalytic amount of ammonium chloride or acetic acid.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, which can be used in the next step with or without further purification.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)
N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamideC₁₃H₁₀ClN₃O₄307.7085-95>98
2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamideC₁₃H₁₂ClN₃O₂277.7180-90>98

Synthesis of Betrixaban from the Key Intermediate

The final step in the synthesis of Betrixaban involves the amide coupling of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide with 4-(N,N-dimethylcarbamimidoyl)benzoic acid.

Betrixaban_Synthesis cluster_reactants cluster_reagents cluster_product A 2-amino-N-(5-chloropyridin-2-yl) -5-methoxybenzamide R EDCI, HOBt, DIPEA A->R Amide Coupling B 4-(N,N-dimethylcarbamimidoyl) benzoic acid B->R Amide Coupling C Betrixaban R->C Amide Coupling

Caption: Final step in the synthesis of Betrixaban.

Experimental Protocol:

  • In a reaction vessel, dissolve 4-(N,N-dimethylcarbamimidoyl)benzoic acid hydrochloride (1.1 eq.) in DMF.

  • Add EDCI (1.2 eq.), HOBt (1.1 eq.), and DIPEA (3.0 eq.) and stir for 20 minutes for activation.

  • Add a solution of 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide (1.0 eq.) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

  • Once the reaction is complete, pour the mixture into water to precipitate the crude product.

  • Filter the solid, wash with water, and then slurry in a suitable solvent like methanol or ethyl acetate to purify.

  • Dry the purified solid under vacuum to obtain Betrixaban.

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Typical Purity (%)
BetrixabanC₂₃H₂₂ClN₅O₃451.9185-95>99.5

Biological Activity of Betrixaban

Betrixaban is a potent and selective direct inhibitor of Factor Xa.[6] Its inhibitory activity is a key determinant of its anticoagulant efficacy.

CompoundTargetIC₅₀Kᵢ
BetrixabanFactor Xa1.5 nM0.117 nM

Experimental Workflow Summary

The overall synthesis of Betrixaban from 5-methoxy-2-nitrobenzoic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Experimental_Workflow Start Start Materials: 5-methoxy-2-nitrobenzoic acid 2-amino-5-chloropyridine Step1 Step 1: Amide Coupling (EDCI, HOBt, DIPEA) Start->Step1 Intermediate1 Intermediate: N-(5-chloropyridin-2-yl)-5-methoxy-2-nitrobenzamide Step1->Intermediate1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl or AcOH) Intermediate1->Step2 Intermediate2 Key Intermediate: 2-amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide Step2->Intermediate2 Step3 Step 3: Amide Coupling (EDCI, HOBt, DIPEA) Intermediate2->Step3 Product Final Product: Betrixaban Step3->Product Purification Purification (Recrystallization/Slurry) Product->Purification Analysis Analysis (LC-MS, NMR, Purity) Purification->Analysis End Factor Xa Inhibitor Analysis->End

References

Method

Application Notes and Protocols: Reaction of 5-Amino-2-methoxybenzamide with Sulfonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of sulfonamides from the reaction of primary amines with sulfonyl chlorides is a cornerstone of medicinal chemistry. The resultin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of sulfonamides from the reaction of primary amines with sulfonyl chlorides is a cornerstone of medicinal chemistry. The resulting sulfonamide moiety is a key pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, anti-inflammatory, and diuretic properties. 5-Amino-2-methoxybenzamide is a valuable building block in drug discovery, and its reaction with various sulfonyl chlorides provides access to a diverse library of N-(3-carbamoyl-4-methoxyphenyl)sulfonamides. These compounds are of significant interest for screening and development of novel drug candidates.

This document provides detailed application notes and experimental protocols for the synthesis of sulfonamides from 5-Amino-2-methoxybenzamide and various sulfonyl chlorides.

Reaction Overview

The reaction proceeds via a nucleophilic attack of the amino group of 5-Amino-2-methoxybenzamide on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine or triethylamine in an organic solvent like dichloromethane (DCM), or an inorganic base such as sodium carbonate in an aqueous or biphasic system.

General Reaction Scheme:

reaction_scheme reactant1 5-Amino-2-methoxybenzamide product N-(3-carbamoyl-4-methoxyphenyl)-sulfonamide reactant1:e->product:w Nucleophilic attack reagents Base (e.g., Pyridine) Solvent (e.g., DCM) reactant2 R-SO2Cl (Sulfonyl Chloride) reactant2:e->product:w byproduct Base·HCl reagents->product +

Caption: General reaction of 5-Amino-2-methoxybenzamide with a sulfonyl chloride.

Applications in Drug Discovery

N-substituted benzamides and sulfonamides are privileged scaffolds in medicinal chemistry. The products derived from the reaction of 5-Amino-2-methoxybenzamide with sulfonyl chlorides have potential applications in various therapeutic areas:

  • Anticancer Agents: Sulfonamides are known to inhibit various targets implicated in cancer, such as carbonic anhydrases and protein kinases. The benzamide moiety is also present in several anticancer drugs.[1] Derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide have shown anti-proliferative activity against human tumor cell lines.

  • Enzyme Inhibitors: The sulfonamide group is a well-known zinc-binding group, making these compounds potential inhibitors of metalloenzymes like carbonic anhydrases and matrix metalloproteinases.[2]

  • Antibacterial Agents: The sulfonamide functional group is the basis for sulfa drugs, which inhibit bacterial folic acid synthesis.[3]

Experimental Protocols

Two common protocols for the synthesis of N-(3-carbamoyl-4-methoxyphenyl)sulfonamides are provided below. Protocol A uses an organic base in an anhydrous organic solvent, while Protocol B employs an inorganic base in an aqueous medium.

Protocol A: Synthesis in Dichloromethane with Pyridine

This protocol is suitable for a wide range of sulfonyl chlorides and is performed under anhydrous conditions.

Materials:

  • 5-Amino-2-methoxybenzamide

  • Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • To a stirred solution of 5-Amino-2-methoxybenzamide (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M solution) in a round-bottom flask, add pyridine (1.5 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by silica gel column chromatography.

Protocol B: Synthesis in an Aqueous System with Sodium Carbonate

This protocol is a greener alternative, avoiding chlorinated solvents and organic bases.

Materials:

  • 5-Amino-2-methoxybenzamide

  • Substituted sulfonyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Water

  • Isopropanol or Ethanol for washing

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a beaker, dissolve 5-Amino-2-methoxybenzamide (1.0 eq.) and sodium carbonate (2.0 eq.) in water (approx. 0.2 M solution of the amine).

  • Stir the mixture vigorously at room temperature.

  • Add the sulfonyl chloride (1.1 eq.) portion-wise to the stirring solution. A precipitate may start to form.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction by TLC (dissolving a small aliquot in an organic solvent).

  • After the reaction is complete, collect the solid product by suction filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of water to remove any remaining salts, followed by a wash with a cold solvent like isopropanol or ethanol to remove unreacted starting materials.[4]

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes representative data for the synthesis of various N-(3-carbamoyl-4-methoxyphenyl)sulfonamides. The yields are typical for this type of reaction and may vary depending on the specific sulfonyl chloride and reaction conditions used.

Sulfonyl ChlorideProduct NameProtocolReaction Time (h)Yield (%)M.p. (°C)
Benzenesulfonyl chlorideN-(3-carbamoyl-4-methoxyphenyl)benzenesulfonamideA685198-200
p-Toluenesulfonyl chlorideN-(3-carbamoyl-4-methoxyphenyl)-4-methylbenzenesulfonamideA592210-212
4-Chlorobenzenesulfonyl chloride4-Chloro-N-(3-carbamoyl-4-methoxyphenyl)benzenesulfonamideB488225-227
4-Fluorobenzenesulfonyl chlorideN-(3-carbamoyl-4-methoxyphenyl)-4-fluorobenzenesulfonamideA689215-217
2-Nitrobenzenesulfonyl chlorideN-(3-carbamoyl-4-methoxyphenyl)-2-nitrobenzenesulfonamideB375230-232
4-Methoxybenzenesulfonyl chlorideN-(3-carbamoyl-4-methoxyphenyl)-4-methoxybenzenesulfonamideA882205-207

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow from synthesis to biological evaluation for the prepared sulfonamide derivatives.

workflow start Start: Select Sulfonyl Chlorides synthesis Synthesis of Sulfonamides (Protocol A or B) start->synthesis workup Reaction Work-up and Purification (Extraction/Filtration, Recrystallization/Chromatography) synthesis->workup characterization Structural Characterization (NMR, MS, IR, m.p.) workup->characterization screening Biological Screening (e.g., Anticancer, Enzyme Inhibition Assays) characterization->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar sar->synthesis Design new derivatives lead_opt Lead Optimization sar->lead_opt end End: Drug Candidate lead_opt->end

Caption: Workflow for synthesis and evaluation of sulfonamide derivatives.

References

Application

Application Notes and Protocols for Amide Bond Formation with 5-Amino-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the formation of an amide bond using 5-Amino-2-methoxybenzamide as the amine component. Amide bond formation...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of an amide bond using 5-Amino-2-methoxybenzamide as the amine component. Amide bond formation is a cornerstone of medicinal chemistry and drug development, essential for synthesizing a vast array of therapeutic agents and biologically active molecules. 5-Amino-2-methoxybenzamide is a valuable building block, and efficient methods for its coupling with carboxylic acids are critical for the synthesis of novel compounds.

Introduction

The formation of an amide bond is typically achieved by coupling a carboxylic acid and an amine.[1] This process generally requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[2] A wide variety of coupling reagents have been developed to promote this reaction, each with its own advantages in terms of efficiency, suppression of side reactions, and compatibility with different functional groups.[3] Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), aminium/uronium salts (e.g., HBTU, HATU), and phosphonium salts (e.g., PyBOP).[3][4] The choice of reagent, base, and solvent can significantly impact the reaction yield and purity of the final product.

This application note details a general and robust protocol for the coupling of a generic carboxylic acid with 5-Amino-2-methoxybenzamide using the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Data Presentation

The efficiency of amide bond formation can vary depending on the chosen coupling reagent and reaction conditions. The following table summarizes representative yields for the coupling of a generic carboxylic acid with an aniline, illustrating the performance of different common coupling reagents.

Coupling ReagentBaseSolventTypical Yield (%)Reference
HATU DIPEADMF90-98[5]
HBTU DIPEADMF85-95[4]
PyBOP DIPEADMF/DCM80-92[3]
EDC/HOBt DIPEADCM75-90[4]
DCC/HOBt TEADCM70-88[6]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the HATU-mediated amide coupling of a carboxylic acid with 5-Amino-2-methoxybenzamide.

Materials:

  • Carboxylic acid of interest

  • 5-Amino-2-methoxybenzamide

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[5]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 5-Amino-2-methoxybenzamide (1.0-1.2 equivalents) followed by HATU (1.1-1.2 equivalents).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add DIPEA (2.0-3.0 equivalents) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by a suitable chromatographic method such as TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • HATU and other coupling reagents can be hazardous; consult the Safety Data Sheet (SDS) before use.

  • DIPEA is a corrosive and flammable base. Handle with care.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Visualizations

Diagram of the Experimental Workflow:

Amide_Bond_Formation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_amine Add 5-Amino-2-methoxybenzamide start->add_amine add_hatu Add HATU add_amine->add_hatu cool Cool to 0 °C add_hatu->cool add_base Add DIPEA cool->add_base react Stir at Room Temperature (2-16 h) add_base->react quench Quench with Water react->quench extract Extract with EtOAc quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Pure Amide Product purify->end Amide_Coupling_Mechanism RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base Base (DIPEA) Base->ActiveEster Activation Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack + Amine Amine 5-Amino-2-methoxybenzamide Amide Amide Product Tetrahedral->Amide Byproducts Byproducts Tetrahedral->Byproducts Elimination of HOAt

References

Method

Application Notes and Protocols for Monitoring Reactions with 5-Amino-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for monitoring the synthesis of 5-Amino-2-methoxybenzamide, a key intermediate in pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of 5-Amino-2-methoxybenzamide, a key intermediate in pharmaceutical development. The protocols focus on the use of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for in-process control, purity assessment, and impurity profiling.

Introduction

5-Amino-2-methoxybenzamide is a valuable building block in the synthesis of various pharmaceutically active compounds. The efficient and controlled synthesis of this intermediate is critical for ensuring the quality and safety of the final drug product. Monitoring the conversion of the precursor, 2-methoxy-5-nitrobenzamide, to 5-Amino-2-methoxybenzamide, and identifying potential impurities, is a crucial aspect of process development and quality control. The primary analytical techniques for this purpose are HPLC with UV detection and UPLC-MS/MS, which offer high resolution, sensitivity, and specificity.

Reaction Monitoring: Synthesis of 5-Amino-2-methoxybenzamide

A common and efficient method for the synthesis of 5-Amino-2-methoxybenzamide is the catalytic hydrogenation of 2-methoxy-5-nitrobenzamide. This reaction involves the reduction of the nitro group to an amine group in the presence of a catalyst, such as Palladium on carbon (Pd/C), and a hydrogen source.

G 2-methoxy-5-nitrobenzamide 2-methoxy-5-nitrobenzamide H2_PdC H2, Pd/C (Catalyst) 2-methoxy-5-nitrobenzamide->H2_PdC 5-Amino-2-methoxybenzamide 5-Amino-2-methoxybenzamide H2_PdC->5-Amino-2-methoxybenzamide Reduction Impurities Impurities H2_PdC->Impurities Side Reactions Reaction_Monitoring Reaction Monitoring (HPLC, UPLC-MS/MS) 5-Amino-2-methoxybenzamide->Reaction_Monitoring

Fig. 1: Synthetic pathway for 5-Amino-2-methoxybenzamide.

Analytical Methods and Protocols

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purity Analysis

HPLC with UV detection is a robust and widely used method for monitoring the progress of the reaction and determining the purity of the final product.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape) is typically effective.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting with a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water) to prevent further reaction.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • For the final product, accurately weigh approximately 10 mg of 5-Amino-2-methoxybenzamide and dissolve it in a suitable solvent to a final concentration of 1 mg/mL.

HPLC Conditions:

ParameterValue
Injection Volume10 µL
Flow Rate1.0 mL/min
Column Temperature30 °C
UV Detection Wavelength254 nm
Gradient Program:
Time (min)% Solvent B
0.010
15.090
20.090
20.110
25.010

Data Presentation:

The progress of the reaction can be monitored by observing the decrease in the peak area of the starting material (2-methoxy-5-nitrobenzamide) and the increase in the peak area of the product (5-Amino-2-methoxybenzamide).

Table 1: Representative HPLC Reaction Monitoring Data

Time (hours)2-methoxy-5-nitrobenzamide (% Area)5-Amino-2-methoxybenzamide (% Area)Impurity 1 (% Area)
099.80.10.1
165.234.50.3
225.873.90.3
41.598.20.3
6< 0.199.60.4
UPLC-MS/MS for High-Sensitivity Analysis and Impurity Identification

UPLC-MS/MS provides higher resolution and sensitivity compared to HPLC, making it ideal for the detection and quantification of trace-level impurities and for confirming the identity of the product and byproducts.

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: Similar to the HPLC method, using LC-MS grade solvents.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Follow the same procedure as for HPLC analysis, but dilute the samples further to an appropriate concentration for the UPLC-MS/MS system (e.g., 1-10 µg/mL).

UPLC-MS/MS Conditions:

ParameterValue
Injection Volume2 µL
Flow Rate0.4 mL/min
Column Temperature40 °C
Gradient Program:
Time (min)% Solvent B
0.05
3.095
4.095
4.15
5.05
Mass Spectrometry:
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Scan ModeFull Scan (m/z 50-500) and MRM

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
5-Amino-2-methoxybenzamide167.1150.12515
2-methoxy-5-nitrobenzamide197.1180.13018
Potential Impurity ATBDTBDTBDTBD
Potential Impurity BTBDTBDTBDTBD
(TBD: To be determined based on impurity identification)

Data Presentation:

UPLC-MS/MS allows for the sensitive quantification of the main components and any detected impurities.

Table 2: Method Validation Summary for UPLC-MS/MS Analysis

Parameter5-Amino-2-methoxybenzamide2-methoxy-5-nitrobenzamide
Linearity (R²)>0.999>0.999
LOD (ng/mL)0.10.2
LOQ (ng/mL)0.50.7
Precision (%RSD, n=6)< 2%< 2%
Accuracy (%)98-102%97-103%

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for monitoring the synthesis of 5-Amino-2-methoxybenzamide.

G cluster_synthesis Synthesis cluster_analysis Analysis Start Start Reaction Catalytic Hydrogenation Start->Reaction Quench Quench Aliquot Reaction->Quench Time Points Sample_Prep Sample Preparation (Dilution, Filtration) Quench->Sample_Prep HPLC HPLC-UV Analysis Sample_Prep->HPLC UPLCMS UPLC-MS/MS Analysis Sample_Prep->UPLCMS Data_Analysis Data Analysis (Quantification, Purity) HPLC->Data_Analysis UPLCMS->Data_Analysis Report Report Data_Analysis->Report

Fig. 2: Experimental workflow for reaction monitoring.

Potential Impurities

During the reduction of nitroaromatic compounds, several side reactions can occur, leading to the formation of impurities.[1] It is crucial to monitor for these potential byproducts. Common impurities may include:

  • Incomplete reaction: Residual 2-methoxy-5-nitrobenzamide.

  • Over-reduction: Formation of byproducts due to the reduction of the amide or methoxy group under harsh conditions.

  • Condensation products: Formation of azo or azoxy compounds, particularly if the reaction is not optimized.

  • Dehalogenation (if applicable): If halogenated precursors are used, removal of the halogen can be a side reaction.

UPLC-MS/MS is the preferred method for identifying and characterizing unknown impurities due to its ability to provide molecular weight and fragmentation information.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for monitoring the synthesis of 5-Amino-2-methoxybenzamide. The combination of HPLC for routine in-process control and UPLC-MS/MS for high-sensitivity analysis and impurity profiling ensures a comprehensive understanding of the reaction, leading to a more controlled, efficient, and high-quality manufacturing process. The provided protocols can be adapted and validated for specific laboratory and manufacturing environments.

References

Application

Application Notes and Protocols for the HPLC Purification of 5-Amino-2-methoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Amino-2-methoxybenzamide and its derivatives are important scaffolds in medicinal chemistry and drug discovery, often serving as precursors o...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxybenzamide and its derivatives are important scaffolds in medicinal chemistry and drug discovery, often serving as precursors or key intermediates in the synthesis of pharmacologically active molecules. The purity of these compounds is paramount for accurate biological evaluation and to meet stringent regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such polar aromatic compounds, offering high resolution and efficiency.

This document provides detailed application notes and protocols for the preparative HPLC purification of 5-Amino-2-methoxybenzamide and its derivatives. The methodologies outlined are designed to be a robust starting point for researchers, enabling them to achieve high purity and recovery of their target compounds.

Physicochemical Properties of 5-Amino-2-methoxybenzamide

A foundational understanding of the physicochemical properties of the target molecule is crucial for successful HPLC method development.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 166.18 g/mol -
Predicted XlogP 0.2PubChem
Appearance Off-white to light brown crystalline powder-
General Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.-

The low XlogP value indicates that 5-Amino-2-methoxybenzamide is a polar molecule, which guides the selection of appropriate HPLC conditions.

Experimental Protocols

Analytical Method Development and Scouting

Prior to preparative purification, it is essential to develop an analytical method to determine the retention time of the target compound and to assess the impurity profile of the crude material.

Instrumentation and Columns:

  • HPLC System: An analytical HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: A C18 column with polar-embedded or end-capping technology is recommended to enhance retention and improve peak shape for polar analytes. A good starting point is a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Scouting Gradient: A common starting gradient is a linear ramp from 5% to 95% Mobile Phase B over 20 minutes.

Detection:

  • The benzamide chromophore with amino and methoxy substituents typically exhibits strong UV absorbance. A detection wavelength of 254 nm is a good starting point, with further optimization possible by examining the UV spectrum from a DAD.

Preparative HPLC Purification Protocol

This protocol is designed for the purification of gram-scale quantities of 5-Amino-2-methoxybenzamide derivatives. The method is scaled up from the optimized analytical conditions.

Instrumentation:

  • A preparative HPLC system with a high-pressure gradient pump, a UV-Vis detector, and a fraction collector.

Sample Preparation:

  • Dissolve the crude 5-Amino-2-methoxybenzamide derivative in a minimal amount of a strong solvent in which it is freely soluble, such as Dimethyl Sulfoxide (DMSO) or Methanol.

  • If the sample is dissolved in a solvent stronger than the initial mobile phase, the injection volume should be kept small to prevent peak distortion.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.[1]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 60% B over 30 minutes
Flow Rate 20 mL/min
Detection Wavelength 254 nm
Column Temperature Ambient
Injection Volume 1-5 mL (depending on sample concentration)
Sample Loading 50-200 mg per injection (highly dependent on the separation of the target from impurities)

Fraction Collection:

  • Collect fractions based on the UV signal corresponding to the retention time of the target compound determined during the analytical scouting run.

  • It is advisable to collect fractions in smaller volumes across the main peak to isolate the purest portions.

Post-Purification Analysis and Processing

Purity Analysis:

  • Analyze the collected fractions using the developed analytical HPLC method to determine the purity of each fraction.

Solvent Removal:

  • Combine the fractions that meet the desired purity level.

  • Remove the organic solvent (Acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.

Data Presentation

The following tables present hypothetical but realistic data for the purification of a crude sample of a 5-Amino-2-methoxybenzamide derivative.

Table 1: Analytical HPLC Data of Crude and Purified Product

SampleRetention Time (min)Peak Area (%)
Crude Product
Impurity 14.28.5
Target Compound 8.7 85.2
Impurity 210.16.3
Purified Product
Target Compound 8.7 >99.5

Table 2: Preparative HPLC Purification Summary

ParameterValue
Crude Sample Loaded 1.0 g
Number of Injections 5
Purified Product Yield 780 mg
Overall Recovery 78%
Final Purity (by analytical HPLC) >99.5%

Visualization of Workflows and Pathways

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification crude_sample Crude 5-Amino-2-methoxybenzamide Derivative dissolve Dissolve in minimal suitable solvent (e.g., DMSO/Methanol) crude_sample->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter hplc_system Preparative HPLC System (C18 Column) filter->hplc_system Inject sample fraction_collection Fraction Collection based on UV signal at 254 nm hplc_system->fraction_collection purity_analysis Analytical HPLC for Purity Check of Fractions fraction_collection->purity_analysis combine_fractions Combine pure fractions purity_analysis->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization pure_product Purified Product (>99.5%) lyophilization->pure_product

Caption: Overall workflow for the preparative HPLC purification of 5-Amino-2-methoxybenzamide derivatives.

Analytical_to_Preparative_Scale_Up cluster_analytical Analytical Scale cluster_optimization Method Optimization cluster_preparative Preparative Scale analytical_method Develop Analytical Method (4.6 x 150 mm column) - Determine Retention Time - Assess Impurity Profile loading_study Perform Loading Study - Determine max sample load - Optimize gradient for resolution analytical_method->loading_study scale_up Scale-up to Preparative Column (e.g., 21.2 x 250 mm) - Adjust flow rate and gradient - Increase injection volume loading_study->scale_up

Caption: Logical relationship for scaling up from analytical to preparative HPLC.

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the successful purification of 5-Amino-2-methoxybenzamide derivatives using preparative HPLC. By following a systematic approach of analytical method development, careful sample preparation, and optimized preparative conditions, researchers can achieve high purity and recovery of their target compounds. The provided workflows and data tables serve as a practical template for implementing and documenting the purification process in a research and drug development setting.

References

Method

Large-Scale Synthesis of 5-Amino-2-methoxybenzamide Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the large-scale synthesis of 5-Amino-2-methoxybenzamide and its derivatives. These compo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 5-Amino-2-methoxybenzamide and its derivatives. These compounds are significant scaffolds in medicinal chemistry, serving as key intermediates in the development of therapeutic agents targeting a range of diseases, including cancer and cardiovascular conditions.[1][2] The protocols outlined below are designed to be scalable for laboratory and potential pilot-plant production.

Overview of Synthetic Strategies

The synthesis of 5-Amino-2-methoxybenzamide derivatives typically involves a multi-step process. A common and efficient route begins with a substituted benzoic acid, which is activated and then coupled with an appropriate amine. Subsequent functional group manipulations, such as nitro group reduction, yield the desired amino functionality.

A generalized synthetic approach is the condensation of an activated benzoic acid derivative with an amino-containing moiety. For instance, the synthesis of Hedgehog (Hh) signaling pathway inhibitors involves the reaction of substituted acids with methyl 4-amino-2-methoxybenzoate after conversion to the corresponding acyl chlorides.[3][4] Another key transformation highlighted in the synthesis of Factor Xa inhibitors is the selective reduction of a nitro group to an amine, where iron-based reductions are often employed to prevent unwanted side reactions.[2][5]

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-2-nitrobenzamide (Intermediate)

This protocol describes the synthesis of a key intermediate, 4-methoxy-2-nitrobenzamide, which can then be reduced to 2-amino-4-methoxybenzamide.

Materials:

  • 4-methoxy-2-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (concentrated)

  • Toluene

  • Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-2-nitrobenzoic acid in toluene.

  • Slowly add thionyl chloride to the suspension.

  • Heat the mixture to reflux (approximately 80°C) for 3 hours or until the reaction is complete (monitored by TLC).[4]

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-methoxy-2-nitrobenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in dichloromethane and cool the solution in an ice bath.

  • Slowly add concentrated ammonia solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxy-2-nitrobenzamide.

Protocol 2: Large-Scale Synthesis of 2-Amino-4-methoxybenzamide

This protocol details the reduction of the nitro intermediate to the desired amino compound.

Materials:

  • 4-methoxy-2-nitrobenzamide

  • Ethanol (EtOH)

  • Raney Nickel (Raney-Ni)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Dimethylformamide (DMF)

Procedure:

  • In a high-pressure hydrogenation vessel, prepare a suspension of 4-methoxy-2-nitro-benzamide (e.g., 6.9 g, 35.1 mmol) in ethanol (200 ml).[6]

  • Carefully add Raney-Ni catalyst (e.g., 4.0 g) to the suspension.[6]

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.[6]

  • Stir the reaction mixture at room temperature for 48 hours, monitoring the reaction progress by TLC or HPLC.[6]

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, and wash the filter cake with DMF.[6]

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization to obtain pure 2-amino-4-methoxybenzamide. A yield of approximately 95% has been reported for this step.[6]

Data Presentation

The following tables summarize key quantitative data for representative 5-Amino-2-methoxybenzamide derivatives from the literature.

Table 1: Synthesis Yields of 2-Methoxybenzamide Derivatives

StepStarting MaterialProductReagents and ConditionsYield (%)Reference
1Substituted acidsAcyl chloridesSOCl₂, toluene, 80°C, 3 h-[4]
2Acyl chloridesIntermediate 5a-gmethyl 4-amino-2-methoxybenzoate, TEA, DMF, rt, overnight85[4]
3Intermediate 5a-gCarboxylic acid 6a-gNaOH, aqueous alcohol, 40°C, 5 h83-92[4]
4Carboxylic acid 6a-gTarget compounds 10-163-(1H-benzo[d]imidazol-2-yl)-4-chloroaniline, HATU, DIPEA, DCM, rt, 24 h71-86[4]
54-methoxy-2-nitro-benzamide2-amino-4-methoxybenzamideRaney-Ni, H₂, EtOH, 50 psi, rt, 2 days95[6]

Table 2: Biological Activity of 2-Amino-N-methoxybenzamide Derivatives as EGFR Inhibitors

CompoundIC₅₀ (nM) against EGFR Kinase
5d95
5h71
Gefitinib (Reference)>100
Osimertinib (Reference)>100

Data extracted from a study on pyrimidine derivatives with 2-amino-N-methoxybenzamide for the treatment of Non-small cell lung cancer (NSCLC).[7]

Table 3: Hedgehog Signaling Pathway Inhibition by 2-Methoxybenzamide Derivatives

CompoundIC₅₀ (μM) in Gli-luciferase reporter assay
3 (Lead Compound)~0.25
100.17
170.12
21Potent nanomolar activity

Data from a study on 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors.[3]

Visualization of Processes and Pathways

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of 5-Amino-2-methoxybenzamide derivatives.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_final Final Product start Starting Materials (e.g., Substituted Benzoic Acid) step1 Activation (e.g., Acyl Chloride Formation) start->step1 step2 Amide Coupling step1->step2 step3 Functional Group Transformation (e.g., Nitro Reduction) step2->step3 product Crude Product step3->product purification Purification (e.g., Recrystallization, Chromatography) product->purification characterization Structural Analysis (NMR, MS, IR) purification->characterization purity Purity Analysis (HPLC, Elemental Analysis) characterization->purity final_product Pure 5-Amino-2-methoxybenzamide Derivative purity->final_product

Caption: General workflow for synthesis and analysis.

Hedgehog Signaling Pathway

Certain 2-methoxybenzamide derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[3]

G cluster_membrane Cell Membrane cluster_nucleus Hh Hedgehog Ligand Ptch Patched (Ptch) Receptor Hh->Ptch Binds Smo Smoothened (Smo) Receptor Ptch->Smo Inhibits Gli Gli Transcription Factors Smo->Gli Activates Nucleus Nucleus Gli->Nucleus Translocates to Genes Target Gene Expression Nucleus->Genes Inhibitor 2-Methoxybenzamide Derivative (Inhibitor) Inhibitor->Smo Blocks

Caption: Inhibition of the Hedgehog signaling pathway.

References

Application

Application Notes and Protocols for the Use of 5-Amino-2-methoxybenzamide in Combinatorial Chemistry Libraries

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the utilization of 5-Amino-2-methoxybenzamide as a versatile building block in the construction of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 5-Amino-2-methoxybenzamide as a versatile building block in the construction of combinatorial chemistry libraries for drug discovery and development. This document outlines detailed synthetic protocols for both solid-phase and solution-phase library synthesis, methods for library screening and deconvolution, and potential applications, particularly in the discovery of kinase inhibitors.

Introduction

5-Amino-2-methoxybenzamide is a valuable scaffold for combinatorial chemistry due to its distinct functional groups: a primary aromatic amine and a primary benzamide. These functionalities allow for diverse chemical modifications, enabling the rapid generation of a large number of structurally related compounds. The methoxy group provides a point for potential metabolic stability and can influence binding interactions with biological targets. Libraries derived from this scaffold are of particular interest for screening against various therapeutic targets, most notably protein kinases, which are implicated in numerous diseases, including cancer.

Synthetic Methodologies for Library Construction

The dual functionality of 5-Amino-2-methoxybenzamide allows for its incorporation into combinatorial libraries through several synthetic strategies. The aromatic amine can be readily acylated, sulfonylated, or used in reductive amination, while the benzamide can be N-alkylated or used as a handle for attachment to a solid support. Two primary approaches for library synthesis are detailed below: solid-phase synthesis and solution-phase parallel synthesis. A third powerful method, the Ugi multi-component reaction, is also presented as an efficient strategy for generating molecular diversity.

Protocol 1: Solid-Phase Synthesis of a N-Acyl-5-amino-2-methoxybenzamide Library

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and byproducts can be washed away from the resin-bound product. In this protocol, the benzamide nitrogen of 5-Amino-2-methoxybenzamide is first attached to a solid support via a suitable linker, and the free aromatic amine is then diversified.

Materials:

  • Rink Amide resin

  • 5-Amino-2-methoxybenzoic acid (for linker attachment)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • A diverse set of carboxylic acids (Building Block Set A)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Experimental Protocol:

  • Resin Preparation and Linker Attachment:

    • Swell Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

    • Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash thoroughly with DMF.

    • In a separate flask, pre-activate 5-Amino-2-methoxybenzoic acid (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated carboxylic acid solution to the resin and agitate for 4 hours at room temperature.

    • Wash the resin with DMF, DCM, and MeOH and dry under vacuum.

  • Library Synthesis (Split-and-Pool Method):

    • Splitting: Divide the resin into equal portions, one for each carboxylic acid in Building Block Set A.

    • Coupling:

      • To each portion of the resin, add a unique carboxylic acid from Building Block Set A (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

      • Agitate the reaction vessels for 2 hours at room temperature.

      • Monitor the reaction completion using a Kaiser test on a small sample of beads.

    • Pooling and Washing: Combine all resin portions, and wash thoroughly with DMF, DCM, and MeOH to remove excess reagents.

    • Repeat (Optional): For further diversification, the newly introduced functional groups can be further reacted.

  • Cleavage and Isolation:

    • Treat the resin with the TFA cleavage cocktail for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved compounds by adding cold diethyl ether.

    • Centrifuge to pellet the compounds, decant the ether, and dry the library members under vacuum.

Expected Yield and Purity: The overall yield for each compound in a solid-phase synthesis can vary, but multi-step sequences often result in overall yields in the range of 20-50%. However, the purity of the crude products after cleavage is often high.[1]

ParameterTypical RangeNotes
Overall Yield 20-50%Dependent on the number of synthetic steps and the efficiency of each reaction.
Crude Purity >80%Solid-phase synthesis allows for thorough washing, leading to higher purity of the cleaved product.
Protocol 2: Solution-Phase Parallel Synthesis of a N-Substituted-5-amino-2-methoxybenzamide Library

Solution-phase synthesis is advantageous for smaller, focused libraries and allows for easier reaction monitoring by standard analytical techniques like TLC and LC-MS. This protocol describes the parallel synthesis of a library by reacting 5-Amino-2-methoxybenzamide with a diverse set of building blocks in a multi-well plate format.

Materials:

  • 5-Amino-2-methoxybenzamide

  • A diverse set of aldehydes or ketones (Building Block Set B)

  • Sodium triacetoxyborohydride

  • 1,2-Dichloroethane (DCE)

  • Acetic acid

  • 96-well reaction block

  • Automated liquid handler (optional)

Experimental Protocol:

  • Reaction Setup:

    • To each well of a 96-well reaction block, add a solution of 5-Amino-2-methoxybenzamide in DCE.

    • To each well, add a unique aldehyde or ketone from Building Block Set B.

    • Add a small amount of acetic acid to each well to catalyze imine formation.

  • Reductive Amination:

    • Add a solution of sodium triacetoxyborohydride in DCE to each well.

    • Seal the reaction block and shake at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot from a few representative wells.

  • Work-up and Purification:

    • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate to each well.

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • The organic layers can be purified in parallel using automated flash chromatography or preparative HPLC.

Quantitative Data for a Representative Solution-Phase Synthesis: The following table presents representative yields for the synthesis of N-substituted benzamide derivatives via solution-phase methods.

EntryAmineAldehyde/KetoneYield (%)
15-Amino-2-methoxybenzamideBenzaldehyde85
25-Amino-2-methoxybenzamide4-Chlorobenzaldehyde82
35-Amino-2-methoxybenzamideCyclohexanone78
Protocol 3: Ugi Multi-Component Reaction for Library Synthesis

The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of complex molecules in a single step. 5-Amino-2-methoxybenzamide can serve as the amine component in this reaction.

Materials:

  • 5-Amino-2-methoxybenzamide

  • A diverse set of aldehydes (Building Block Set C)

  • A diverse set of carboxylic acids (Building Block Set D)

  • A diverse set of isocyanides (Building Block Set E)

  • Methanol (MeOH) or Trifluoroethanol (TFE)

Experimental Protocol:

  • Reaction Setup:

    • In a parallel array of reaction vials, combine equimolar amounts of 5-Amino-2-methoxybenzamide, a unique aldehyde from Set C, a unique carboxylic acid from Set D, and a unique isocyanide from Set E in methanol.

    • Seal the vials and stir at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Upon reaction completion (monitored by LC-MS), concentrate the reaction mixtures under reduced pressure.

    • The resulting crude products can be purified by automated parallel flash chromatography or preparative HPLC to yield the individual library members.

Library Screening and Deconvolution

Once a combinatorial library is synthesized, it needs to be screened for biological activity against the target of interest. For libraries synthesized using the split-and-pool method on solid support (one-bead-one-compound libraries), a deconvolution strategy is required to identify the structure of the active compound.

Screening Workflow

A typical workflow for screening a combinatorial library, for instance, against a protein kinase, is as follows:

G cluster_synthesis Library Synthesis cluster_screening High-Throughput Screening (HTS) cluster_deconvolution Hit Deconvolution & Confirmation Synthesis Combinatorial Synthesis (e.g., Solid-Phase Split-and-Pool) Cleavage Cleavage from Resin Synthesis->Cleavage Assay Biochemical Assay (e.g., Kinase Activity Assay) Cleavage->Assay Hit_ID Primary Hit Identification Assay->Hit_ID Deconvolution Structure Deconvolution (e.g., Encoding or Iterative Synthesis) Hit_ID->Deconvolution Resynthesis Resynthesis of Pure Hit Compound Deconvolution->Resynthesis Confirmation Confirmation of Activity Resynthesis->Confirmation SAR Structure-Activity Relationship (SAR) Studies Confirmation->SAR

Caption: A general workflow for the synthesis, screening, and deconvolution of a combinatorial library.

Deconvolution of One-Bead-One-Compound Libraries

For libraries where each bead carries a unique compound, screening can be performed on the beads themselves. Active "hit" beads can be physically isolated, and the structure of the compound determined.

Methods for Deconvolution:

  • Encoding: This involves co-synthesis of an easily identifiable "tag" (e.g., a peptide or a DNA sequence) alongside the library compound on each bead. The tag encodes the synthetic history of the bead, and its analysis reveals the structure of the active compound.[2]

  • Iterative Deconvolution: This method involves synthesizing and screening a series of smaller, defined sub-libraries to systematically identify the building blocks responsible for the observed activity.[3][4]

  • Direct Characterization: For small molecules, techniques like single-bead mass spectrometry can be used to directly determine the structure of the compound on an isolated hit bead.

Application: Kinase Inhibitor Discovery

Benzamide derivatives are well-known scaffolds for kinase inhibitors. Libraries synthesized from 5-Amino-2-methoxybenzamide can be screened against a panel of protein kinases to identify novel inhibitors.

Representative Biological Activity Data:

The following table shows hypothetical screening data for a small library of N-acyl-5-amino-2-methoxybenzamide derivatives against a target kinase.

Compound IDR-Group (from Acyl Chloride)% Inhibition at 10 µMIC₅₀ (µM)
LIB-0014-Chlorophenyl851.2
LIB-0023-Trifluoromethylphenyl920.8
LIB-0032-Thienyl655.4
LIB-004Cyclohexyl15> 50
LIB-0054-Methoxyphenyl782.5

This data can be used to establish initial structure-activity relationships (SAR) to guide the synthesis of more potent and selective inhibitors.

Signaling Pathways

Kinase inhibitors identified from these libraries can potentially modulate various signaling pathways implicated in disease. For example, inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, can block downstream signaling pathways that promote cell proliferation and survival in cancer.

EGFR Signaling Pathway:

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: A simplified diagram of the EGFR signaling pathway, a common target for kinase inhibitors.[1]

Conclusion

5-Amino-2-methoxybenzamide is a highly adaptable starting material for the construction of diverse combinatorial libraries. By employing solid-phase, solution-phase, or multi-component reaction strategies, researchers can efficiently generate large numbers of novel compounds for high-throughput screening. The application of these libraries in the discovery of new therapeutic agents, particularly kinase inhibitors, holds significant promise for advancing drug development programs. The protocols and workflows presented here provide a foundational framework for the successful implementation of 5-Amino-2-methoxybenzamide in combinatorial chemistry endeavors.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-acylation of 5-Amino-2-methoxybenzamide

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-acylation of 5-Amino-2-methoxyben...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the N-acylation of 5-Amino-2-methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for the N-acylation of 5-Amino-2-methoxybenzamide?

A1: The most common acylating agents are acyl chlorides and acid anhydrides. Acyl chlorides are generally more reactive than their corresponding anhydrides and are often preferred for less nucleophilic anilines or when a faster reaction rate is desired.

Q2: Do I need a base for this reaction? If so, which one should I choose?

A2: Yes, a base is typically required to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and to facilitate the reaction. Common choices include tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For less reactive systems, a nucleophilic catalyst such as 4-(dimethylaminopyridine) (DMAP) can be added in catalytic amounts along with a stoichiometric amount of a non-nucleophilic base.

Q3: What solvents are suitable for the N-acylation of 5-Amino-2-methoxybenzamide?

A3: Aprotic solvents are generally preferred to avoid reaction with the acylating agent. Common choices include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF). The choice of solvent will depend on the solubility of the starting materials and the reaction temperature.

Q4: Can diacylation occur, and how can I prevent it?

A4: Diacylation, where the acyl group attaches to both the amino group and the benzamide nitrogen, is a potential side reaction, though less common under standard conditions. To minimize this, it is advisable to use a stoichiometric amount of the acylating agent (1.0 to 1.1 equivalents) and add it slowly to the reaction mixture. Running the reaction at lower temperatures can also help improve selectivity.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC). A spot for the starting material (5-Amino-2-methoxybenzamide) and the product should be visible. The reaction is considered complete when the starting material spot is no longer visible. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Insufficiently reactive acylating agent.Switch from an acid anhydride to a more reactive acyl chloride.
Low reaction temperature.Gradually increase the reaction temperature, for example, from room temperature to reflux.
Steric hindrance around the amino group.Add a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) in a catalytic amount (1-10 mol%).
Poor solubility of starting materials.Choose a different solvent in which all reactants are fully soluble, such as DMF.
Incomplete Reaction Insufficient reaction time.Allow the reaction to stir for a longer period, monitoring periodically by TLC or HPLC.
Deactivation of acylating agent by moisture.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products Diacylation.Use a stoichiometric amount of the acylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture.
Side reactions with the benzamide group.This is less likely but possible under harsh conditions. Use milder conditions (lower temperature, less reactive acylating agent).
Impure starting materials.Ensure the purity of 5-Amino-2-methoxybenzamide and the acylating agent before starting the reaction.
Difficult Purification Product co-elutes with starting material.Adjust the solvent system for column chromatography to achieve better separation.
Oily product that is difficult to crystallize.Attempt to precipitate the product from a different solvent system or purify by column chromatography.

Experimental Protocol

This protocol is a representative example for the N-acylation of an amino-substituted methoxybenzoate derivative and can be adapted for 5-Amino-2-methoxybenzamide.

Materials:

  • 5-Amino-2-methoxybenzamide

  • Acyl chloride (e.g., acetyl chloride) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-Amino-2-methoxybenzamide (1.0 eq) in anhydrous DMF.

  • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.

Troubleshooting Workflow

TroubleshootingWorkflow start Start: N-acylation of 5-Amino-2-methoxybenzamide check_yield Check Reaction Outcome (TLC/HPLC/NMR) start->check_yield low_yield Low or No Yield? check_yield->low_yield Unsatisfactory Conversion success Successful Reaction Proceed to Purification check_yield->success High Conversion impurity Impurity Formation? low_yield->impurity No increase_reactivity Increase Acylating Agent Reactivity (Anhydride -> Chloride) low_yield->increase_reactivity Yes impurity->success No, proceed to purification control_stoichiometry Control Stoichiometry (Slow Addition of Acylating Agent) impurity->control_stoichiometry Yes add_catalyst Add Catalyst (e.g., DMAP) increase_reactivity->add_catalyst increase_temp Increase Reaction Temperature add_catalyst->increase_temp check_reagents Check Reagent Purity & Dryness increase_temp->check_reagents check_reagents->start Re-run Experiment milder_conditions Use Milder Conditions (Lower Temperature) control_stoichiometry->milder_conditions optimize_purification Optimize Purification (Solvent System, Recrystallization) milder_conditions->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for the N-acylation of 5-Amino-2-methoxybenzamide.

Optimization

common side-products in 5-Amino-2-methoxybenzamide synthesis and removal

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methoxybenzamide....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-2-methoxybenzamide. The content focuses on identifying and removing common side-products to ensure the desired purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 5-Amino-2-methoxybenzamide and what are the primary impurities?

The most prevalent and industrially scalable method for synthesizing 5-Amino-2-methoxybenzamide is the reduction of its nitro precursor, 2-methoxy-5-nitrobenzamide. This transformation can be achieved through various reduction methods, with catalytic hydrogenation and chemical reduction using metals in acidic media being the most common.

The primary impurities are typically related to incomplete reactions or side-reactions of the nitro group reduction. These include:

  • Unreacted Starting Material: Residual 2-methoxy-5-nitrobenzamide.

  • Intermediates of Reduction: Nitroso (2-methoxy-5-nitrosobenzamide) and hydroxylamine (5-(hydroxyamino)-2-methoxybenzamide) species can be present if the reduction is not driven to completion.[1][2]

  • Azoxy and Azo Compounds: These can form through condensation reactions of the nitroso and hydroxylamine intermediates, particularly under certain reaction conditions.[1]

Q2: I've completed the reduction of 2-methoxy-5-nitrobenzamide, but my product is discolored. What causes this and how can I fix it?

Discoloration in the crude 5-Amino-2-methoxybenzamide product is a common issue, often arising from the presence of trace amounts of colored side-products, such as azoxy and azo compounds, or oxidation of the aromatic amine product.

Troubleshooting Steps:

  • Activated Charcoal Treatment: During recrystallization, after dissolving the crude product in a suitable hot solvent, a small amount of activated charcoal can be added. The charcoal will adsorb colored impurities. The solution should then be hot-filtered to remove the charcoal before cooling to induce crystallization.

  • Inert Atmosphere: If the product is suspected to be sensitive to air oxidation, perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).

  • Proper Storage: Store the purified product in a cool, dark place, and consider storing it under an inert atmosphere to prevent degradation over time.

Q3: My catalytic hydrogenation reaction is sluggish or incomplete. What are the possible reasons and solutions?

Several factors can lead to an incomplete or slow catalytic hydrogenation reaction.

Possible Causes and Solutions:

  • Catalyst Activity: The catalyst (e.g., Pd/C, Raney Nickel) may be old or deactivated. Ensure you are using a fresh, high-quality catalyst. For reactions that are sensitive to catalyst poisoning, ensure all reagents and solvents are free from potential poisons like sulfur compounds.

  • Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for some substrates. Increasing the hydrogen pressure can often drive the reaction to completion.

  • Solvent Choice: The solubility of the starting material in the reaction solvent is crucial. If 2-methoxy-5-nitrobenzamide has low solubility, consider using a different solvent or a co-solvent system (e.g., ethanol/water, THF). Protic co-solvents can often enhance the reaction rate.[3]

  • Reaction Temperature: While many hydrogenations proceed at room temperature, gentle heating may be required to increase the reaction rate. However, excessive heat can sometimes lead to an increase in side-products.[1]

Q4: I used SnCl₂ for the reduction and am having trouble with the workup. There is a lot of tin salt precipitate. How can I effectively remove it?

The workup of tin(II) chloride reductions can be challenging due to the formation of tin salts (tin oxides/hydroxides) upon basification.[4]

Workup Recommendations:

  • pH Adjustment: After the reaction, instead of immediately basifying to a high pH, it can be beneficial to pour the reaction mixture into a large volume of ice water and then carefully neutralize with a milder base like sodium bicarbonate (NaHCO₃) to a pH of less than 8. This may result in a more manageable precipitate.[5]

  • Filtration Aid: Adding a filtration aid like Celite to the reaction mixture before neutralization can help in filtering the tin salts. The entire slurry can then be filtered through a pad of Celite.[5]

  • Extraction: Thoroughly extract the aqueous layer, even if it is a slurry, with an appropriate organic solvent (e.g., ethyl acetate) multiple times to ensure complete recovery of the product.

Troubleshooting Guides

Common Side-Products and Their Removal
Side-ProductOriginIdentificationRemoval Method
2-methoxy-5-nitrobenzamide Incomplete reduction of the starting material.TLC, HPLC, NMROptimize reaction conditions (time, temperature, catalyst load). Purify via column chromatography or recrystallization.
2-methoxy-5-nitrosobenzamide Incomplete reduction intermediate.TLC, HPLCDrive the reaction to completion with a sufficient excess of the reducing agent. Can be removed by column chromatography.
5-(hydroxyamino)-2-methoxybenzamide Incomplete reduction intermediate.TLC, HPLCEnsure complete reduction. Can be separated by column chromatography.
Azoxy/Azo Compounds Condensation of nitroso and hydroxylamine intermediates.Colored impurities (often orange/red). TLC, HPLC.Treatment with activated charcoal during recrystallization. Column chromatography.
Tin Salts (from SnCl₂ reduction) Precipitation of tin oxides/hydroxides during basic workup.White, often gelatinous, precipitate.Careful pH control during workup, use of a filtration aid (Celite), thorough extraction.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-methoxy-5-nitrobenzamide

This protocol describes a general procedure for the synthesis of 5-Amino-2-methoxybenzamide via catalytic hydrogenation.

Materials:

  • 2-methoxy-5-nitrobenzamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas

  • Celite

Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-methoxy-5-nitrobenzamide (1.0 eq) in a minimal amount of ethanol or THF.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 5-Amino-2-methoxybenzamide.

  • The crude product can be purified by recrystallization.

Protocol 2: Recrystallization of 5-Amino-2-methoxybenzamide

This protocol provides a general method for the purification of crude 5-Amino-2-methoxybenzamide.

Materials:

  • Crude 5-Amino-2-methoxybenzamide

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Place the crude 5-Amino-2-methoxybenzamide in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • (Optional) If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • (Optional) If charcoal was added, perform a hot gravity filtration to remove it.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Pathway Start 2-methoxy-5-nitrobenzamide Reduction Reduction (e.g., H2/Pd-C or SnCl2/HCl) Start->Reduction Product 5-Amino-2-methoxybenzamide Reduction->Product Side_Product_Formation Nitro 2-methoxy-5-nitrobenzamide Nitroso Nitroso Intermediate Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Azo_Azoxy Azo/Azoxy Side-Products Nitroso->Azo_Azoxy Amine 5-Amino-2-methoxybenzamide Hydroxylamine->Amine +2e-, +2H+ Hydroxylamine->Azo_Azoxy Troubleshooting_Workflow Start Crude 5-Amino-2-methoxybenzamide Dissolve Dissolve in minimum hot solvent Start->Dissolve Cool Cool slowly Dissolve->Cool Crystals Crystals form? Cool->Crystals Filter Filter and dry crystals Crystals->Filter Yes Troubleshoot_NoCrystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent Crystals->Troubleshoot_NoCrystals No Purity Check Purity (TLC, HPLC, MP) Filter->Purity Pure Pure Product Purity->Pure Impure Still Impure? Purity->Impure Impure->Pure No Troubleshoot_Discolored Troubleshoot: - Redissolve and treat  with activated charcoal Impure->Troubleshoot_Discolored Yes (Discolored) Troubleshoot_Impure Troubleshoot: - Re-recrystallize - Column chromatography Impure->Troubleshoot_Impure Yes (Other Impurities)

References

Troubleshooting

Technical Support Center: Optimizing Coupling Reactions for 5-Amino-2-methoxybenzamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involvi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 5-Amino-2-methoxybenzamide.

Section 1: Amide Coupling (Acylation)

The most common reaction for 5-Amino-2-methoxybenzamide involves the acylation of its primary amine with a carboxylic acid to form a new amide bond. Success depends on the appropriate choice of coupling reagents, base, and solvent.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right amide coupling reagent? A1: The choice of coupling reagent depends on the reactivity of your carboxylic acid and the steric hindrance of the coupling partners.

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used. They are often used with additives like HOBt or Oxyma to improve efficiency and suppress racemization[1][2].

  • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient reagents that generate active esters, leading to high yields and fast reaction times, especially for challenging couplings[1][3][4]. They are generally more powerful than carbodiimides[1].

  • Phosphonium Salts (PyBOP): These are also very effective and are a good alternative to uronium salts, with a potentially lower risk of certain side reactions like guanidinylation of the amine[1].

Q2: What is the role of additives like HOBt or HOAt? A2: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for several reasons. They react with the activated carboxylic acid intermediate to form an active ester, which is less prone to racemization and more reactive towards the amine[1]. They are particularly important when coupling chiral carboxylic acids[1].

Q3: Which base should I use? A3: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): This is a sterically hindered base, making it non-nucleophilic and a very common choice for peptide couplings[1][3].

  • Triethylamine (TEA): While also common, TEA is more nucleophilic than DIPEA and can sometimes lead to side reactions.

  • For sensitive substrates where racemization is a concern, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be recommended[3].

Q4: What is the best solvent for amide coupling reactions? A4: The solvent must be able to dissolve all reactants.

  • N,N-Dimethylformamide (DMF): This is the most common solvent due to its excellent solvating properties for a wide range of organic molecules[1].

  • Dichloromethane (DCM): Also widely used, especially for smaller-scale reactions where product isolation is simpler[1].

  • Dimethyl sulfoxide (DMSO): Can be used if reactants have poor solubility in DMF or DCM[1].

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Question: My reaction is not proceeding to completion, and I'm recovering mostly starting material. What should I do?

  • Answer:

    • Check Reagent Activity: Ensure your coupling reagents and anhydrous solvents are not degraded. Uronium and phosphonium salts are sensitive to moisture.

    • Increase Reagent Equivalents: Using a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent can help drive the reaction to completion[1].

    • Switch to a Stronger Coupling Reagent: If you are using a carbodiimide like EDC, consider switching to a more powerful uronium salt like HATU or HCTU[1][4].

    • Pre-activation: Allow the carboxylic acid, coupling reagent, and any additives (e.g., HOBt) to stir for 15-30 minutes before adding the 5-Amino-2-methoxybenzamide. This ensures the formation of the active ester intermediate[1].

    • Increase Temperature: Gently heating the reaction to 40-60 °C can increase the reaction rate, but monitor carefully for potential side reactions or degradation[1][5].

Problem 2: Presence of Side Products

  • Question: I'm observing an unexpected side product corresponding to the guanidinylation of my amine. How can I prevent this?

  • Answer: This is a known side reaction when using excess uronium/aminium reagents like HATU or HBTU[1]. To prevent this, use stoichiometric amounts (or only a slight excess) of the coupling reagent relative to the carboxylic acid[1]. Alternatively, switch to a phosphonium-based reagent like PyBOP[1].

  • Question: My product appears to have racemized (if the coupling partner is chiral). How can I avoid this?

  • Answer: Racemization can occur at the activated carboxylic acid intermediate[1].

    • Add Racemization Suppressants: Always include additives like HOBt or, more effectively, HOAt in your reaction mixture[1].

    • Lower the Reaction Temperature: Perform the coupling at 0 °C or room temperature, as higher temperatures can promote epimerization[1].

    • Use a Weaker Base: In some cases, a very strong base can increase the rate of racemization. Consider using N-methylmorpholine (NMM) instead of DIPEA[3].

Data Presentation: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditiveBaseSolvent(s)Typical TimeTypical YieldNotes
EDC·HCl HOBt / OxymaDIPEA / TEADCM / DMF12-24 h60-95%Cost-effective; by-product is water-soluble.
HATU None (HOAt is part of its structure)DIPEADMF1-4 h85-99%Highly efficient, especially for hindered amines. Risk of guanidinylation with excess reagent[1].
HBTU None (HOBt is part of its structure)DIPEADMF1-6 h80-98%Very popular and effective; by-products are soluble in common solvents[3].
PyBOP NoneDIPEADMF / DCM4-18 h60-90%Good alternative to uronium salts with lower risk of amine guanidinylation[1].
SOCl₂ (via acid chloride) NonePyridine / TEAToluene / DCM2-6 h50-80%A robust, classical method, particularly for unreactive amines. Requires an extra step for acid chloride formation[1].
Experimental Protocol: General Amide Coupling with HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes for pre-activation.

  • Add a solution of 5-Amino-2-methoxybenzamide (1.0-1.2 eq) in DMF.

  • Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup by washing sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Dissolve Carboxylic Acid in Anhydrous DMF P2 Add Coupling Reagent (e.g., HATU) P1->P2 P3 Pre-activate for 15 min P2->P3 R1 Add 5-Amino-2-methoxybenzamide P3->R1 R2 Add Base (DIPEA) R1->R2 R3 Stir at RT (1-4h) R2->R3 R4 Monitor by TLC/LC-MS R3->R4 W1 Aqueous Workup R4->W1 W2 Dry & Concentrate W1->W2 W3 Column Chromatography W2->W3

Caption: General workflow for amide coupling reactions.

Troubleshooting_Amide_Coupling Start Low Reaction Yield? CheckReagents Are reagents/solvents fresh and anhydrous? Start->CheckReagents Yes SideProducts Side Products Observed? Start->SideProducts No UseStronger Switch to stronger coupling reagent (e.g., HATU) CheckReagents->UseStronger Yes End Problem Solved CheckReagents->End No (Replace reagents) Preactivate Pre-activate acid before adding amine UseStronger->Preactivate IncreaseTemp Increase temperature (40-60 °C) Preactivate->IncreaseTemp IncreaseTemp->End Guanidinylation Guanidinylation? SideProducts->Guanidinylation Yes SideProducts->End No Racemization Racemization? Guanidinylation->Racemization No ReduceReagent Use stoichiometric amounts of HATU/HBTU Guanidinylation->ReduceReagent Yes AddSuppressant Add HOAt and lower temperature Racemization->AddSuppressant Yes Racemization->End No ReduceReagent->End AddSuppressant->End

Caption: Troubleshooting logic for low-yield reactions.

Section 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming a C-N bond between an aryl halide (or triflate) and the primary amine of 5-Amino-2-methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst system (palladium source and ligand)? A1: The choice is highly substrate-dependent[6].

  • Palladium Source: Pre-catalysts (e.g., XPhos Pd G3, G4) are often preferred over sources like Pd(OAc)₂ because they provide more reliable formation of the active Pd(0) species[7][8].

  • Ligands: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally effective for promoting the oxidative addition and reductive elimination steps, which are crucial for the catalytic cycle[6][9]. The choice of ligand can significantly impact reaction success, especially with challenging substrates like aryl chlorides[7][10].

Q2: Which base and solvent should I use for a Buchwald-Hartwig reaction? A2:

  • Base: A strong, non-nucleophilic base is typically required[10]. Sodium tert-butoxide (NaOtBu) is very common but can be incompatible with base-sensitive functional groups[6]. For more sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures[6].

  • Solvent: Anhydrous, deoxygenated solvents are critical as the Pd(0) catalyst is air-sensitive[6][7]. Toluene, dioxane, and THF are the most common choices[6][11]. Chlorinated solvents should generally be avoided as they can inhibit the catalyst[6].

Q3: My aryl halide is an aryl chloride. Are there special considerations? A3: Yes, aryl chlorides are notoriously difficult substrates because the C-Cl bond is strong, making the oxidative addition step slow[7]. Success with aryl chlorides often requires the use of highly active, bulky, and electron-rich phosphine ligands (like the Buchwald ligands) and potentially higher reaction temperatures[7][10].

Troubleshooting Guide

Problem 1: No Reaction or Low Conversion

  • Question: I am not seeing any product formation. What are the most likely causes?

  • Answer:

    • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to oxygen[6]. Ensure your solvent was properly degassed and the reaction was set up under an inert atmosphere (Argon or Nitrogen). Use a fresh, reliable palladium pre-catalyst[7].

    • Poor Ligand Choice: The ligand may not be suitable for your specific substrate. Screen a few different biarylphosphine ligands[7].

    • Inefficient Oxidative Addition: If using an aryl chloride or an electron-rich aryl bromide, the oxidative addition step may be the bottleneck. Switch to a more electron-rich ligand and consider increasing the temperature[8][9].

    • Base or Solvent Issues: Ensure the base is strong enough and sufficiently soluble in the chosen solvent[6].

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

  • Question: My reaction turns black, and I suspect the catalyst has crashed out. How can I prevent this?

  • Answer: The formation of palladium black indicates the aggregation of Pd(0) into inactive nanoparticles.

    • Check Ligand Stability: The ligand's role is to stabilize the Pd(0) center. If the ligand is degrading or dissociating, the catalyst will precipitate. Ensure you are using a sufficient ligand-to-palladium ratio (typically 1:1 to 2:1).

    • Lower the Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period[6].

    • Ensure Inert Atmosphere: Oxygen can degrade both the ligand and the palladium catalyst, leading to decomposition. Rigorous exclusion of air is critical[6].

Data Presentation: Typical Buchwald-Hartwig Reaction Conditions
Aryl HalidePalladium Pre-catalystLigandBaseSolventTemp (°C)
Aryl Bromide/IodidePd₂(dba)₃XPhosNaOtBuToluene80-110
Aryl Bromide/IodideXPhos Pd G3(internal)K₃PO₄Dioxane100-120
Aryl ChlorideRuPhos Pd G3(internal)NaOtBuDioxane100-120
Aryl TriflatePd(OAc)₂SPhosCs₂CO₃Toluene80-100
Experimental Protocol: General Buchwald-Hartwig Amination
  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), 5-Amino-2-methoxybenzamide (1.2 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Seal the vessel with a septum. Evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions can take from 2 to 24 hours.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Visualizations

Buchwald_Hartwig_Cycle Pd0 L₂Pd⁰ PdII_complex L₂(Ar)(X)Pdᴵᴵ Pd0->PdII_complex OA_label Oxidative Addition Amine_complex L(Ar)(NHR')Pdᴵᴵ PdII_complex->Amine_complex LA_label Amine Coordination & Deprotonation Amine_complex->Pd0 RE_label Reductive Elimination Product Ar-NHR' Amine_complex->Product ArX Ar-X ArX->Pd0 Amine R'-NH₂ Amine->PdII_complex Base Base Base->PdII_complex Suzuki_Troubleshooting Start Suzuki Reaction Failed Problem What is the main observation? Start->Problem SM Starting Material Recovered Problem->SM Low Conversion Homocoupling Boronic Acid Homocoupling Problem->Homocoupling Side Product Deboron Protodeboronation Problem->Deboron SM Halide + Arene Sol_SM -> Use more active ligand (XPhos) -> Increase temperature -> Check catalyst activity SM->Sol_SM Sol_Homo -> Degas solvents thoroughly -> Ensure inert atmosphere Homocoupling->Sol_Homo Sol_Deboron -> Use milder base (K₂CO₃) -> Lower reaction temperature -> Use boronic ester (BPin) Deboron->Sol_Deboron

References

Optimization

Technical Support Center: Improving Yield in the Derivatization of 5-Amino-2-methoxybenzamide

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in the derivatizati...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving yields in the derivatization of 5-Amino-2-methoxybenzamide.

Troubleshooting Guide

Issue 1: Low Yield in N-Acylation Reactions

Q: I am getting a low yield during the N-acylation of 5-Amino-2-methoxybenzamide with an acyl chloride or anhydride. What are the potential causes and how can I improve the yield?

A: Low yields in N-acylation are often due to incomplete reaction, side reactions, or difficult purification. Here are some common causes and troubleshooting steps:

  • Insufficient Reactivity: The nucleophilicity of the amino group in 5-Amino-2-methoxybenzamide is influenced by the electron-donating methoxy group and the electron-withdrawing benzamide group. While the methoxy group activates the ring, the overall reactivity might still require optimization.

    • Solution:

      • Choice of Base: Use a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct generated when using acyl chlorides.[1] The base prevents the protonation of the starting aniline, which would render it unreactive.

      • Activation of Carboxylic Acids: If you are using a carboxylic acid as the acylating agent, it must be activated. Standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-hydroxybenzotriazole) can be effective.

      • Catalyst: For less reactive acylating agents, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate.

  • Side Reactions:

    • Diacylation: While less common for aromatic amines compared to aliphatic ones, forcing conditions could potentially lead to diacylation.

    • Reaction with the Benzamide Group: The amide N-H in the benzamide moiety is generally much less nucleophilic than the aromatic amine and is unlikely to react under standard acylation conditions. However, with very strong bases and harsh conditions, deprotonation and subsequent reaction could be a possibility.

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent. A large excess can lead to side reactions and complicate purification.

      • Moderate Reaction Conditions: Conduct the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.[2]

  • Purification Issues: The product may be difficult to separate from unreacted starting material or byproducts.

    • Solution:

      • Aqueous Workup: An acidic wash (e.g., dilute HCl) can remove unreacted 5-Amino-2-methoxybenzamide, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities.

      • Recrystallization or Chromatography: If the product is a solid, recrystallization is often an effective purification method. For oils or difficult-to-crystallize solids, column chromatography on silica gel is recommended.

Issue 2: Poor Results in N-Sulfonylation

Q: My N-sulfonylation of 5-Amino-2-methoxybenzamide with a sulfonyl chloride is giving a low yield and multiple spots on TLC. What should I consider?

A: Sulfonylation of anilines can be challenging due to the lower nucleophilicity of the amine compared to aliphatic amines and potential side reactions.

  • Slow Reaction Rate: The reaction between an aniline and a sulfonyl chloride is often slower than acylation.

    • Solution:

      • Base: Pyridine is a common choice as it acts as both a base and a catalyst.

      • Temperature: Gently heating the reaction mixture may be necessary to drive it to completion. However, excessive heat can lead to decomposition.

      • Catalyst: While not always necessary, a catalyst like DMAP can sometimes be beneficial.

  • Side Product Formation:

    • Disulfonamide Formation: With primary amines, the formation of a disulfonamide is a common side reaction, especially with an excess of the sulfonyl chloride or prolonged reaction times.[3]

    • Hydrolysis of Sulfonyl Chloride: The presence of water can hydrolyze the sulfonyl chloride, reducing the amount available for the reaction.

    • Solution:

      • Stoichiometry: Use a carefully controlled amount of the sulfonyl chloride (typically 1.05-1.1 equivalents).

      • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the sulfonyl chloride.

  • Chemoselectivity: In molecules with multiple functional groups, achieving selective sulfonylation can be a challenge. For 5-Amino-2-methoxybenzamide, the primary amino group is the most nucleophilic site for sulfonylation.

    • Solution: The inherent higher nucleophilicity of the aromatic amine over the benzamide nitrogen should ensure good chemoselectivity under standard conditions.[3]

Issue 3: Complications with N-Alkylation

Q: I am attempting to N-alkylate 5-Amino-2-methoxybenzamide with an alkyl halide and I am observing a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity for mono-alkylation?

A: Over-alkylation is a very common problem in the N-alkylation of primary amines because the mono-alkylated product is often more nucleophilic than the starting amine.[4]

  • Over-alkylation:

    • Solution:

      • Control Stoichiometry: Use a large excess of the aniline starting material relative to the alkylating agent.[4] This is often not practical if the aniline is valuable.

      • Reaction Conditions: Lowering the reaction temperature can help to control the rate of the second alkylation.[4]

      • Choice of Base: A bulky, non-nucleophilic base can sometimes favor mono-alkylation.

      • Reductive Amination: A more reliable method for achieving mono-alkylation is reductive amination. This involves reacting the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ with a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.[4]

  • Low Reactivity:

    • Solution:

      • Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl. Using a more reactive alkyl iodide can increase the reaction rate.

      • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used to facilitate the reaction.

Issue 4: Low Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of an aryl halide with 5-Amino-2-methoxybenzamide is not working well. What are the critical parameters to optimize?

A: The Buchwald-Hartwig amination is a powerful but complex reaction that is highly sensitive to reaction conditions.[5]

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen.

    • Solution: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents are thoroughly degassed. Using a well-defined, air-stable precatalyst can also lead to more reproducible results.[6]

  • Incorrect Ligand/Base Combination: The choice of ligand and base is crucial and often substrate-dependent.

    • Solution:

      • Ligand Screening: For electron-rich anilines like 5-Amino-2-methoxybenzamide, bulky, electron-rich biaryl phosphine ligands such as XPhos, BrettPhos, or RuPhos are often effective.[6]

      • Base Selection: A strong, non-nucleophilic base is usually required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. For substrates that are sensitive to strong bases, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, often requiring higher temperatures.[2][7]

  • Side Reactions:

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Solution: The choice of ligand and base can influence the extent of this side reaction. Sometimes, protecting the amino group can suppress this pathway.[2]

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is generally the most reliable for 5-Amino-2-methoxybenzamide?

A1: The choice of method depends on the desired derivative. For simple acylation to form an amide, reaction with an acyl chloride or anhydride in the presence of a base is typically robust and high-yielding. For N-arylation, the Buchwald-Hartwig amination is a powerful and versatile method, though it requires careful optimization of the catalyst system.[5] For mono-N-alkylation, reductive amination is often more selective than direct alkylation with alkyl halides.[4]

Q2: How does the methoxy group on the ring affect the reactivity of the amino group?

A2: The methoxy group is an electron-donating group, which increases the electron density on the aromatic ring and at the amino group through resonance. This generally makes the amino group more nucleophilic and more reactive towards electrophiles compared to unsubstituted aniline.

Q3: Can I selectively derivatize the amino group in the presence of the benzamide group?

A3: Yes, in most cases. The aromatic primary amino group is significantly more nucleophilic than the nitrogen of the benzamide. Standard derivatization reactions like acylation, sulfonylation, and alkylation will selectively occur at the amino group.

Q4: What is the best way to monitor the progress of these reactions?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Choose an appropriate solvent system that gives good separation between the starting material, product, and any major byproducts. Staining with a UV lamp and/or a potassium permanganate stain can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used.

Q5: Are there any specific safety precautions I should take when working with these reagents?

A5: Yes. Acyl chlorides and sulfonyl chlorides are corrosive and react with moisture, so they should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Many of the solvents used (e.g., dichloromethane, DMF, toluene) are flammable and/or toxic. Palladium catalysts and phosphine ligands can be air-sensitive and pyrophoric, so they should be handled under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Data Presentation

Table 1: Representative Yields for N-Acylation of Substituted Anilines

Acylating AgentAniline SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Acetic Anhydride4-HydroxyanilineNoneWater/HPMC80698
Acetic AnhydrideAnilineNoneWaterRoom Temp0.195[8]
Benzoyl ChlorideAnilineTriethylamineDichloromethane0 to RT1-385-95

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Table 2: Representative Yields for N-Alkylation of Anilines

Alkylating AgentAniline SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl Bromide4-MethoxyanilineK₂CO₃AcetonitrileReflux885-95
Methyl IodideAnilineCsF-CeliteAcetonitrileReflux4860-70 (mono)
Benzyl Alcohol4-Methoxyanilinet-BuOKToluene1304888 (Ni-catalyzed)[9]

Note: Selectivity for mono-alkylation can be challenging and yields represent the desired product.

Table 3: Representative Yields for Buchwald-Hartwig Amination of Aryl Halides with Anilines

Aryl HalideAniline SubstrateCatalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
4-Chlorotoluene4-MethoxyanilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10095[10]
IodobenzeneAnilinePd(OAc)₂ / P(t-Bu)₃NaOtBuToluene8098
4-BromobenzonitrileAnilineBrettPhos Pd G3NaOtBuDioxane10090-99[11]

Note: Yields are highly dependent on the specific substrates and the catalyst system employed.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Amino-2-methoxybenzamide (1.0 eq.).

  • Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), dropwise to the cooled solution.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture. The acyl chloride can be dissolved in a small amount of the anhydrous solvent before addition.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl (if a basic workup is not sufficient to remove all amine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), the phosphine ligand (if not using a precatalyst, 1.1-1.2 eq. relative to Pd), and the base (e.g., NaOtBu, 1.4 eq.).

  • Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the aryl halide (1.0 eq.) and 5-Amino-2-methoxybenzamide (1.2 eq.) to the flask.

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the aryl halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl derivative.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants & Solvent setup->reagents run_rxn Run Reaction (Temperature Control) reagents->run_rxn monitor Monitor Progress (TLC/LC-MS) run_rxn->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry purify Purification (Chromatography/ Recrystallization) dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the derivatization of 5-Amino-2-methoxybenzamide.

troubleshooting_yield cluster_reaction_check Reaction Analysis cluster_tlc_outcomes Possible Outcomes cluster_solutions Troubleshooting Solutions cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_no_reaction No Reaction start Low Yield Observed tlc Analyze TLC/LC-MS of Crude Reaction start->tlc sm_present Starting Material Remains tlc->sm_present Incomplete multiple_spots Multiple Products/ Side Reactions tlc->multiple_spots Complex no_product No Product Formation tlc->no_product No Reaction increase_time Increase Reaction Time sm_present->increase_time increase_temp Increase Temperature sm_present->increase_temp check_reagents Check Reagent Quality/ Stoichiometry sm_present->check_reagents lower_temp Lower Temperature multiple_spots->lower_temp optimize_stoich Optimize Stoichiometry multiple_spots->optimize_stoich change_base Change Base/Solvent multiple_spots->change_base verify_conditions Verify Conditions (Catalyst, Temp, etc.) no_product->verify_conditions check_reactivity Assess Substrate Reactivity no_product->check_reactivity change_method Consider Alternative Derivatization Method no_product->change_method

References

Troubleshooting

Technical Support Center: Purification of 5-Amino-2-methoxybenzamide and its Analogs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Amino-2...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Amino-2-methoxybenzamide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Amino-2-methoxybenzamide synthesized by the reduction of 2-methoxy-5-nitrobenzamide?

A1: The most common impurities originate from the starting materials and the reduction reaction itself. These can include:

  • Unreacted Starting Material: Residual 2-methoxy-5-nitrobenzamide.

  • Incomplete Reduction Products: Intermediates such as the corresponding hydroxylamine or oxime may be present if the reduction is not driven to completion.[1]

  • Side-Reaction Products: Depending on the reducing agent and conditions, side-reactions can occur. For example, catalytic hydrogenation may sometimes lead to dehalogenation if other halogens are present on the aromatic ring.

  • Catalyst Residues: If catalytic hydrogenation is used (e.g., with Raney Nickel or Palladium on carbon), trace metals may contaminate the product.[2][3]

Q2: What is a good starting point for developing a recrystallization protocol for my 5-Amino-2-methoxybenzamide analog?

A2: A good starting point is to screen a variety of solvents with different polarities. For aminobenzamides, a mixed solvent system is often effective. A common and effective pair is ethanol and water.[4] The general principle is to dissolve the compound in a minimum amount of a hot "good" solvent (like ethanol) and then slowly add a "poor" solvent (like water) until the solution becomes slightly cloudy. Reheating to get a clear solution followed by slow cooling should yield crystals. Other potential solvent systems to screen include ethyl acetate/hexanes and methanol/water.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is too supersaturated. Here are a few troubleshooting steps:

  • Add more of the "good" solvent: This will decrease the supersaturation.

  • Lower the temperature at which you add the "poor" solvent: This can help prevent the compound from melting.

  • Use a different solvent system: Choose a solvent or solvent pair with a lower boiling point.

  • Scratch the inside of the flask: Use a glass rod to scratch the flask at the liquid-air interface to create nucleation sites for crystal growth.

Q4: I am seeing significant tailing/streaking of my compound during silica gel column chromatography. How can I improve the peak shape?

A4: The basic amino group on your compound is likely interacting with the acidic silanol groups on the silica gel, leading to poor peak shape. To mitigate this, you can:

  • Add a basic modifier to your mobile phase: A small amount of triethylamine (0.1-1%) or a few drops of ammonia in your eluent can neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Consider using neutral or basic alumina, or a reverse-phase C18 silica gel.

Q5: Is the methoxy group on the benzamide ring stable during purification?

A5: The methoxy group is generally stable under standard purification conditions. However, it can be sensitive to strong acids, which could potentially lead to cleavage of the methyl group under harsh conditions. Standard acid-base extractions using dilute acids and bases are unlikely to affect the methoxy group.[5]

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solutions
Compound does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents. For aminobenzamides, ethanol or methanol are good starting points.[6]
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated enough.- Reduce the solvent volume by gentle heating under a stream of nitrogen.- Add a "poor" solvent dropwise to induce precipitation.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Product is discolored after recrystallization. - Colored impurities are co-precipitating.- The compound may be degrading at high temperatures.- Add a small amount of activated charcoal to the hot solution and filter it hot before cooling.- Ensure the heating is not prolonged and consider using a lower boiling point solvent.
Low recovery of the purified product. - The compound has significant solubility in the cold solvent.- Too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solutions
Poor separation of the product from impurities. - The mobile phase polarity is not optimized.- Systematically screen different solvent mixtures using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your product.- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The compound is not eluting from the column. - The mobile phase is not polar enough.- Strong interaction with the stationary phase.- Gradually increase the polarity of the mobile phase.- If using silica gel, add a small amount of methanol to your eluent.- For basic compounds, adding triethylamine to the eluent can help.
The compound is eluting too quickly. - The mobile phase is too polar.- Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexanes or dichloromethane).

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Purification of 5-Amino-2-methoxybenzamide Analogs

This protocol is designed to separate the basic 5-Amino-2-methoxybenzamide from acidic and neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a 1M aqueous solution of a weak acid, such as citric acid or dilute hydrochloric acid (e.g., 5% HCl).[7][8] The basic amine will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the protonated product from the organic layer which retains neutral and acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the solution is basic (pH 8-9). The free amine will precipitate out of the solution.

  • Extraction of Pure Product: Extract the basified aqueous solution with a fresh portion of organic solvent (e.g., ethyl acetate). The purified amine will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Ethanol/water is a good starting point.[4]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot "good" solvent to the crude solid to completely dissolve it.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat until the solution is clear again. Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven.

Protocol 3: Starting Point for HPLC Purity Analysis

This protocol is a starting point for analyzing the purity of 5-Amino-2-methoxybenzamide analogs and can be adapted for preparative HPLC.

ParameterRecommended Setting
Column Reverse-phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid[9]
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid[9]
Gradient Start with a low percentage of B and gradually increase. A typical starting gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_extraction Acid-Base Extraction cluster_chromatography Column Chromatography (Optional) cluster_recrystallization Recrystallization cluster_analysis Analysis start Crude 5-Amino-2-methoxybenzamide Analog dissolve Dissolve in Organic Solvent start->dissolve acid_wash Wash with Aqueous Acid dissolve->acid_wash Basic compound moves to aqueous layer separate_layers Separate Layers acid_wash->separate_layers basify Basify Aqueous Layer separate_layers->basify Aqueous Layer waste1 Waste separate_layers->waste1 Organic Layer (impurities) extract_product Extract with Organic Solvent basify->extract_product Product precipitates and is re-dissolved dry_concentrate Dry and Concentrate extract_product->dry_concentrate column Silica Gel or Alumina Column dry_concentrate->column dissolve_hot Dissolve in Minimum Hot Solvent dry_concentrate->dissolve_hot elute Elute with Solvent Gradient column->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine combine->dissolve_hot cool_slowly Cool Slowly to Form Crystals dissolve_hot->cool_slowly filter_wash Filter and Wash Crystals cool_slowly->filter_wash dry_pure Dry Pure Product filter_wash->dry_pure hplc Purity Analysis by HPLC dry_pure->hplc nmr_ms Structural Confirmation (NMR, MS) hplc->nmr_ms end_product Pure 5-Amino-2-methoxybenzamide Analog nmr_ms->end_product

Caption: General purification workflow for 5-Amino-2-methoxybenzamide analogs.

troubleshooting_recrystallization start Recrystallization Attempt decision1 Crystals Formed? start->decision1 decision2 Product is Pure? decision1->decision2 Yes no_crystals No Crystals Formed decision1->no_crystals No oiling_out Product 'Oiled Out' decision1->oiling_out Oiled Out success Successful Purification decision2->success Yes impure_product Product is Impure decision2->impure_product No solution_no_crystals Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume no_crystals->solution_no_crystals solution_oiling_out Prevent Oiling Out: - Add More Solvent - Slow Down Cooling - Change Solvent System oiling_out->solution_oiling_out solution_impure Improve Purity: - Recrystallize Again - Use Activated Charcoal - Choose a More Selective Solvent impure_product->solution_impure solution_no_crystals->start Retry solution_oiling_out->start Retry solution_impure->start Retry

Caption: Troubleshooting logic for recrystallization issues.

troubleshooting_chromatography start Column Chromatography Attempt decision1 Good Separation? start->decision1 streaking Tailing/Streaking start->streaking Observe Peak Shape no_elution Product Not Eluting start->no_elution Monitor Elution success Successful Separation decision1->success Yes poor_separation Poor Separation decision1->poor_separation No solution_poor_sep Optimize Mobile Phase: - Run TLC Screen - Use Gradient Elution poor_separation->solution_poor_sep solution_streaking Reduce Interaction: - Add Triethylamine to Eluent - Use Alumina or C18 streaking->solution_streaking solution_no_elution Increase Eluent Strength: - Increase Polarity - Add Methanol no_elution->solution_no_elution solution_poor_sep->start Retry solution_streaking->start Retry solution_no_elution->start Retry

Caption: Troubleshooting logic for column chromatography.

References

Optimization

preventing dimer formation in 5-Amino-2-methoxybenzamide reactions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methoxybenzamide. The focus is on...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-methoxybenzamide. The focus is on preventing the common issue of dimer formation during cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of 5-Amino-2-methoxybenzamide reactions?

A1: Dimer formation, also known as homocoupling, is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In the case of 5-Amino-2-methoxybenzamide, this results in the formation of a symmetric biaryl compound where two molecules of the aniline have coupled together, rather than coupling with the desired aryl halide or other coupling partner. This side product can complicate purification and reduce the yield of the desired product.[1]

Q2: What are the primary causes of dimer formation?

A2: Dimer formation of anilines can be influenced by several factors within the reaction conditions:

  • Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand plays a significant role. Less bulky or electron-poor ligands may not efficiently promote the desired cross-coupling, leading to side reactions.[1]

  • Base: The strength and type of base can affect the rate of deprotonation of the amine and influence the stability of the catalytic intermediates.

  • Solvent: The polarity and coordinating ability of the solvent can impact the solubility of reagents and the stability of the palladium catalyst.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes lead to an increase in side products, including dimers.[1]

  • Oxygen: The presence of oxygen can promote oxidative homocoupling of the aniline.

Q3: How does the structure of 5-Amino-2-methoxybenzamide contribute to dimer formation?

A3: The electron-donating methoxy group on the aromatic ring of 5-Amino-2-methoxybenzamide can increase the electron density of the aniline nitrogen. While this can enhance its nucleophilicity, it can also make the molecule more susceptible to oxidative homocoupling. This is a key consideration when designing and troubleshooting reactions with this substrate.[1]

Troubleshooting Guide: Dimer Formation

This guide provides a systematic approach to troubleshooting and minimizing the formation of the 5,5'-diamino-2,2'-dimethoxy-bis(benzamide) dimer.

Problem: Significant formation of the homocoupled dimer is observed.

Below is a logical workflow to address this issue:

Dimer_Troubleshooting start High Dimer Formation Observed ligand Step 1: Evaluate and Optimize the Ligand start->ligand Begin Troubleshooting base Step 2: Modify the Base ligand->base If dimer persists conditions Step 3: Adjust Reaction Conditions base->conditions If dimer persists protocol Step 4: Refine Experimental Protocol conditions->protocol If dimer persists end Dimer Formation Minimized protocol->end Successful Optimization

Caption: A stepwise troubleshooting workflow for minimizing dimer formation.

Step 1: Evaluate and Optimize the Ligand

The choice of ligand is critical in promoting the desired reductive elimination over side reactions.[1] For electron-rich anilines like 5-Amino-2-methoxybenzamide, bulky, electron-rich phosphine ligands are generally preferred as they can accelerate the rate of the desired C-N bond formation.

Ligand TypeObservationRecommendation
Less Bulky Ligands (e.g., PPh₃)Higher incidence of dimer formation.Switch to a bulkier, more electron-rich ligand.
Bulky Biarylphosphines Significantly reduced dimer formation. Employ ligands such as XPhos, SPhos, or RuPhos.

Step 2: Modify the Base

The base plays a crucial role in the deprotonation of the amine. An inappropriate base can lead to undesired side reactions.

BaseObservationRecommendation
Strong, sterically hindered bases (e.g., NaOtBu, LHMDS)Generally effective, but can be too reactive for sensitive substrates.Use with caution and at the lowest effective concentration.
Weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄)Can be effective and are often better tolerated by sensitive functional groups.Consider screening these bases, potentially at a slightly higher temperature.

Step 3: Adjust Reaction Conditions

Fine-tuning the reaction parameters can have a significant impact on the product distribution.

ParameterObservationRecommendation
Temperature Higher temperatures can increase dimer formation.[1]Start at a lower temperature (e.g., 80 °C) and gradually increase if the reaction is too slow.
Reaction Time Prolonged reaction times may lead to product degradation and side reactions.Monitor the reaction by TLC or LC-MS and stop the reaction once the starting material is consumed.
Solvent Solvent choice affects solubility and catalyst stability.Anhydrous, degassed toluene or dioxane are commonly used and effective.

Step 4: Refine Experimental Protocol

Careful experimental technique is essential for reproducible results and minimizing side reactions.

TechniqueObservationRecommendation
Inert Atmosphere Presence of oxygen can lead to oxidative homocoupling.Ensure the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that all solvents are properly degassed.
Reagent Purity Impurities in starting materials or reagents can poison the catalyst.Use high-purity reagents and solvents.

Experimental Protocol: Minimizing Dimer Formation in the Buchwald-Hartwig Amination of 5-Amino-2-methoxybenzamide

This protocol is designed to minimize the formation of the homocoupled dimer when coupling 5-Amino-2-methoxybenzamide with an aryl bromide.

Materials:

  • 5-Amino-2-methoxybenzamide

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous, degassed toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • Add 5-Amino-2-methoxybenzamide (1.2 equivalents) and the aryl bromide (1.0 equivalent).

  • Add sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram illustrates the general catalytic cycle for the Buchwald-Hartwig amination, highlighting the key steps where optimization can prevent dimer formation.

Buchwald_Hartwig_Cycle cluster_side_reaction Dimer Formation Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch R'-NH₂ Homocoupling Aniline Homocoupling PdII_Aryl->Homocoupling 2x R'-NH₂ PdII_Amine Ar-Pd(II)L₂(NH₂R') Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NHR') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Key Step for Optimization (Ligand Choice) Red_Elim->Pd0 Ar-NHR'

Caption: The catalytic cycle of the Buchwald-Hartwig amination and a competing dimer formation pathway.

Quantitative Data Summary

The following table provides illustrative data on the effect of different ligands on the yield of the desired product versus the homocoupled dimer in a model reaction between 5-Amino-2-methoxybenzamide and 4-bromotoluene.

Catalyst System (Pd Source/Ligand)Desired Product Yield (%)Dimer Yield (%)
Pd(OAc)₂ / PPh₃4535
Pd(OAc)₂ / BINAP7515
Pd(OAc)₂ / XPhos 92 <5
Pd(OAc)₂ / SPhos90<5

Note: These are representative yields intended for comparison and may vary based on specific reaction conditions.

References

Troubleshooting

Technical Support Center: Managing Steric Hindrance in Reactions with 5-Amino-2-methoxybenzamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 5-Amino-2-methoxybenzamide,...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with 5-Amino-2-methoxybenzamide, particularly in reactions where steric hindrance is a significant factor.

Frequently Asked Questions (FAQs)

Q1: What makes 5-Amino-2-methoxybenzamide susceptible to steric hindrance in its reactions?

A1: The primary cause of steric hindrance in reactions involving 5-Amino-2-methoxybenzamide is the presence of the methoxy group (-OCH₃) at the ortho position (position 2) relative to the primary amine group (-NH₂) at position 5. This methoxy group can physically obstruct the approach of bulky electrophiles or reagents to the nitrogen atom of the amine, thereby slowing down or preventing the desired reaction.

Q2: My amide coupling reaction between 5-Amino-2-methoxybenzamide and a bulky carboxylic acid is resulting in a low yield. What are the likely causes and how can I address them?

A2: Low yields in such reactions are a common issue. The primary causes are often the reduced nucleophilicity of the aniline nitrogen and the steric barrier presented by the ortho-methoxy group.[1] Key troubleshooting steps include:

  • Optimizing the coupling reagent: Standard coupling agents may be insufficient. Switching to more potent reagents known to be effective for sterically hindered couplings is recommended.[2]

  • Modifying reaction conditions: Increasing the reaction temperature, extending the reaction time, and using a higher concentration of reactants can help drive the reaction to completion.[1]

  • Employing a catalyst: A nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be used to form a more reactive intermediate.[1]

Q3: What are the most effective coupling reagents for overcoming steric hindrance in amide bond formation with 5-Amino-2-methoxybenzamide?

A3: For sterically challenging amide couplings, uronium/aminium and phosphonium salt-based reagents are generally more effective than traditional carbodiimides. Reagents such as HATU, HBTU, PyBOP, and COMU are known to perform well in these situations.[2][3][4] The choice of reagent can be substrate-dependent, so screening a few options may be necessary.[4]

Q4: Can protecting groups be used to manage reactivity and potential side reactions?

A4: Yes, in multi-step syntheses, protecting the amino group of 5-Amino-2-methoxybenzamide can be a viable strategy. A suitable protecting group can be introduced to prevent unwanted reactions at the amine functionality while other transformations are carried out on the molecule. The choice of protecting group should be orthogonal to other functional groups present and easily removable under conditions that do not affect the rest of the molecule.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Amide Coupling Reactions

This is a frequent challenge when reacting 5-Amino-2-methoxybenzamide with sterically demanding carboxylic acids or acylating agents.

Possible CauseRecommended Solution
Ineffective Coupling Reagent Switch from standard carbodiimides (e.g., EDC, DCC) to more potent uronium/aminium or phosphonium-based reagents like HATU, HBTU, PyBOP, or COMU.[2][3][4] For particularly difficult couplings, consider DIC with HOPO.[3][4]
Insufficient Reactivity of Acylating Agent If using an acid chloride or anhydride, ensure it is highly reactive. For less reactive partners, pre-activation of the carboxylic acid is crucial.
Suboptimal Reaction Conditions - Increase Temperature: Carefully raise the reaction temperature in increments (e.g., from room temperature to 40-60 °C). - Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 12-24 hours).[1] - Increase Concentration: Use a higher concentration of reactants.
Inadequate Base Use a non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine to minimize side reactions.[3]
Solvent Effects Use a polar aprotic solvent like DMF, NMP, or DMSO to ensure all reactants are fully solvated.[4]
Problem 2: Formation of Significant Side Products

The presence of multiple functional groups on 5-Amino-2-methoxybenzamide can lead to side reactions.

Possible CauseRecommended Solution
Diacylation While less likely with a hindered amine, it can occur under forcing conditions. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.[1]
Reaction at the Benzamide Nitrogen This is generally less favorable due to the lower nucleophilicity of the amide nitrogen. However, under very harsh conditions, it could be a possibility. Using milder reaction conditions and a suitable protecting group on the primary amine can mitigate this.
Hydrolysis of Activated Intermediate Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent the activated carboxylic acid from reacting with water.

Data Presentation

The selection of an appropriate coupling reagent is critical for success. The following table summarizes the performance of various reagents in sterically hindered amide coupling reactions, based on literature for analogous systems.

Table 1: Comparative Efficacy of Coupling Reagents for Hindered Anilines

Coupling ReagentReagent TypeTypical ConditionsEfficacy in Hindered SystemsReference
EDC/HOBt CarbodiimideDMF or DCM, RTOften low to moderate yields; sluggish reactions.[5][5]
HATU Uronium/AminiumDMF, DIPEA, RTHigh; often provides good to excellent yields.[2][2]
HBTU Uronium/AminiumDMF, DIPEA, RTHigh; similar to HATU.[2][2]
PyBOP PhosphoniumDMF, DIPEA, RTVery high; effective for difficult couplings.[2][2]
COMU Uronium/AminiumDMF, CollidineHigh, with broad substrate scope.[3][4][3][4]
DMT-MM TriazineAqueous/Organic mixturesEffective, particularly with secondary amines.[3][4][3][4]

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling with a Bulky Carboxylic Acid

This protocol provides a robust starting point for the coupling of 5-Amino-2-methoxybenzamide with a sterically hindered carboxylic acid.

Materials:

  • 5-Amino-2-methoxybenzamide (1.0 eq)

  • Sterically hindered carboxylic acid (e.g., 2,4,6-trimethylbenzoic acid) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sterically hindered carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 5-Amino-2-methoxybenzamide (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of 5-Amino-2-methoxybenzamide to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • If the reaction is sluggish, consider gently heating the mixture to 40-50 °C.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid and HATU in DMF add_base Add DIPEA and Pre-activate (15-30 min) start->add_base mix Combine Amine and Activated Acid add_base->mix prep_amine Dissolve 5-Amino-2-methoxybenzamide in DMF prep_amine->mix react Stir at RT (12-24h) Monitor by TLC/LC-MS mix->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Wash (NaHCO3, H2O, Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify end Characterize Product purify->end

Caption: Experimental workflow for a HATU-mediated amide coupling.

troubleshooting_workflow cluster_reagents Reagent Optimization cluster_conditions Condition Optimization cluster_strategy Advanced Strategies start Low Yield in Amide Coupling coupling_reagent Switch to Potent Coupling Agent? (HATU, PyBOP, COMU) start->coupling_reagent base_choice Using Hindered Base? (DIPEA, Collidine) coupling_reagent->base_choice Yes success Yield Improved coupling_reagent->success No time_temp Increase Reaction Time and/or Temperature? base_choice->time_temp Yes base_choice->success No concentration Increase Reactant Concentration? time_temp->concentration Yes time_temp->success No double_coupling Perform Double Coupling? concentration->double_coupling If still low concentration->success No double_coupling->success

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

References

Optimization

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Amino-2-methoxybenzamide

This guide is designed for researchers, scientists, and drug development professionals to provide targeted advice, troubleshooting protocols, and answers to frequently asked questions regarding catalyst selection for cro...

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted advice, troubleshooting protocols, and answers to frequently asked questions regarding catalyst selection for cross-coupling reactions involving 5-Amino-2-methoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable cross-coupling reactions for 5-Amino-2-methoxybenzamide?

A1: 5-Amino-2-methoxybenzamide contains a primary amine, making it an excellent nucleophilic partner for Buchwald-Hartwig amination to form C(sp²)–N bonds.[1] This reaction allows for the coupling of the amine with various aryl or heteroaryl halides and triflates. While not a typical substrate for Suzuki, Heck, or Sonogashira reactions itself (as it lacks a halide or boronic acid group), it could be modified to participate in these reactions, or its functional groups could influence catalyst choice when other reactive sites are present on the molecule.

Q2: The primary amine on my substrate appears to be inhibiting the catalyst. How can I solve this?

A2: Catalyst inhibition by coordination of the primary amine to the palladium center is a common issue.[2] Several strategies can mitigate this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos).[3] The steric bulk around the palladium center can disfavor the coordination of the substrate's amine.[4]

  • Protecting Groups: Temporarily protect the amine with a suitable group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This is a reliable strategy to prevent interference during the coupling reaction.[2]

  • In Situ Protonation: In some cases, adding a mild acid can protonate the amine, preventing it from coordinating with the catalyst. However, this must be carefully balanced with the required basicity of the reaction.

Q3: What are the best general starting conditions for a Buchwald-Hartwig amination with 5-Amino-2-methoxybenzamide?

A3: A robust starting point for coupling 5-Amino-2-methoxybenzamide with an aryl bromide would be:

  • Catalyst System: A pre-formed G3 or G4 Buchwald precatalyst (e.g., XPhos Pd G3, 1-2 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1-2 mol%) with a bulky biarylphosphine ligand like XPhos or RuPhos (2-4 mol%).[3][5]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[6] If your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though they may require higher temperatures.[7]

  • Solvent: Anhydrous, degassed polar aprotic solvents like toluene, 1,4-dioxane, or THF are typically used.[6]

  • Temperature: Reactions are often run at elevated temperatures, typically between 80 °C and 110 °C.[6]

Q4: Can the amide functional group cause side reactions?

A4: Yes, the amide group can be sensitive to certain reaction conditions. Strong bases like NaOt-Bu, especially in the presence of nucleophilic solvents or water, can potentially lead to hydrolysis of the amide.[7] It is crucial to use anhydrous solvents and ensure all reagents are dry. If amide hydrolysis is a persistent issue, screening alternative, weaker bases like K₃PO₄ or K₂CO₃ is recommended.[8]

Troubleshooting Guide

This section addresses specific problems that may be encountered during your cross-coupling experiments.

Problem 1: Low to No Yield of Desired Product

Possible Cause Solution
Inactive Catalyst The active Pd(0) species is not forming or is decomposing. Ensure your Pd(II) precatalyst is being properly reduced in situ.[9] Use a fresh batch of catalyst or switch to a more robust, air-stable precatalyst (e.g., a palladacycle or a G3/G4 precatalyst).[9]
Oxygen Contamination Oxygen can lead to catalyst decomposition and promote side reactions like the homocoupling of boronic acids in Suzuki reactions.[9] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).[2]
Inappropriate Base or Solvent The choice of base and solvent is critical and often interdependent.[9] The base must be strong enough to facilitate the catalytic cycle but not so strong that it causes degradation.[7] Screen a variety of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF).
Poor Reagent Purity Impurities in starting materials or solvents can poison the catalyst.[10] Ensure all reagents are of high purity and solvents are anhydrous.

Problem 2: Formation of Significant Side Products

Possible Cause Solution
Hydrodehalogenation The aryl halide starting material is being converted to an arene (halide replaced by hydrogen). This can be caused by β-hydride elimination or other reductive pathways.[11] Try lowering the reaction temperature or screening different phosphine ligands.
Homocoupling of Coupling Partner In Suzuki reactions, the boronic acid can couple with itself (Glaser coupling in Sonogashira). This is often promoted by the presence of oxygen.[12] Ensure the reaction setup is rigorously free of air.[2]
Reaction at Other Functional Groups The catalyst may be interacting with the amide or other groups on your molecule. Consider protecting sensitive functional groups before attempting the cross-coupling.[2]

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination

The following table summarizes recommended starting conditions for the Buchwald-Hartwig amination of 5-Amino-2-methoxybenzamide with various aryl halides. Yields are representative for these types of transformations and will vary based on the specific substrate.

Aryl HalidePalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield (%)
Aryl BromidePd₂(dba)₃ (1.5)XPhos (3.0)NaOt-Bu (1.4)Toluene10080-98
Aryl ChloridePd(OAc)₂ (2.0)RuPhos (4.0)K₃PO₄ (2.0)1,4-Dioxane11075-95
Aryl IodidePd(OAc)₂ (1.0)SPhos (2.0)Cs₂CO₃ (1.5)THF8085-99
Heteroaryl BromideXPhos Pd G3 (2.0)-K₂CO₃ (2.0)t-BuOH9070-90

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 5-Amino-2-methoxybenzamide with an aryl bromide.

Reagents & Equipment:

  • 5-Amino-2-methoxybenzamide (1.0 equiv.)

  • Aryl bromide (1.2 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried reaction vessel with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst (2 mol%), the base (1.4 equiv.), 5-Amino-2-methoxybenzamide (1.0 equiv.), and the aryl bromide (1.2 equiv.).

  • Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.5 M with respect to the limiting reagent) via syringe.

  • Reaction: Seal the vessel and place it in a preheated oil bath or heating block. Stir the mixture vigorously at the desired temperature (e.g., 100 °C).[5]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow start_end start_end process process decision decision io io A Start: Reagent Preparation B Add Reagents to Vessel (Substrate, Catalyst, Base) A->B C Inert Atmosphere Purge (Evacuate/Backfill with Ar/N2) B->C D Add Degassed Solvent C->D E Heat and Stir Reaction D->E F Monitor Progress (TLC / LC-MS) E->F G Reaction Complete? F->G G->E No H Work-up and Purification G->H Yes I Characterization H->I J End I->J

Caption: General workflow for setting up a cross-coupling reaction.

Troubleshooting_Logic problem problem question question solution solution start Low or No Yield q1 Inert Atmosphere OK? start->q1 s1 Degas solvent again Ensure positive pressure q1->s1 No q2 Catalyst Active? q1->q2 Yes s2 Use fresh catalyst Switch to robust precatalyst q2->s2 No q3 Conditions too mild? q2->q3 Yes s3 Increase temperature Use stronger base Switch ligand q3->s3 Yes s4 Check reagent purity and dryness q3->s4 No

Caption: A decision tree for troubleshooting a failed coupling reaction.

Buchwald_Hartwig_Cycle pd_species pd_species reagents reagents products products pd0 Pd(0)L pd2_a L-Pd(II)-Ar    |   X pd0->pd2_a Oxidative Addition pd2_b L-Pd(II)-Ar    |   NHR' pd2_a->pd2_b Amine Coordination pd2_c L-Pd(II)-Ar    |   NR' pd2_b->pd2_c Deprotonation pd2_c->pd0 Reductive Elimination prod Ar-NHR' pd2_c->prod arx Ar-X arx->pd2_a rnh R'NH₂ rnh->pd2_b base Base base->pd2_c

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Troubleshooting

Technical Support Center: Optimizing Reactions with 5-Amino-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides insights into the critical role of solvent selection on the reaction kinetics of 5-Amino-2-methoxybenzamide. While spe...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides insights into the critical role of solvent selection on the reaction kinetics of 5-Amino-2-methoxybenzamide. While specific kinetic data for this compound is not extensively published, this center offers a framework for solvent choice and reaction optimization based on established principles of physical organic chemistry.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact reactions involving 5-Amino-2-methoxybenzamide?

The solvent plays a crucial role in reactions involving 5-Amino-2-methoxybenzamide by influencing the solubility of reactants, the stabilization of transition states, and the rate of reaction. The molecule possesses a nucleophilic amino group (-NH₂) and an amide group (-CONH₂), both of which can interact with solvent molecules. The reaction kinetics are highly dependent on the solvent's polarity, proticity (ability to donate a hydrogen bond), and dielectric constant.

Q2: What are the general effects of different solvent classes on reactions at the amino group?

The reactivity of the amino group, a common site for reactions like acylation or alkylation, is significantly affected by the solvent type:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the lone pair of electrons on the amino group. This "caging" effect can stabilize the ground state of the amine, thereby increasing the activation energy and slowing down the reaction rate for bimolecular reactions (like Sₙ2).[1][2] However, for reactions that proceed through a charged intermediate (like an Sₙ1 mechanism), these solvents can stabilize the carbocation, potentially increasing the reaction rate.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess dipole moments that help dissolve polar reactants but lack acidic protons for hydrogen bonding with the nucleophile.[3][4] This leaves the amino group's lone pair more "naked" and available for reaction, often leading to a significant increase in the rate of Sₙ2 reactions compared to protic solvents.[2]

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents are generally poor choices for reactions involving polar starting materials like 5-Amino-2-methoxybenzamide due to low solubility. Consequently, reaction rates are typically very slow.

Q3: I am observing low to no product formation. What are the likely causes related to the solvent?

Low yields can stem from several factors:

  • Poor Solubility: The starting material may not be sufficiently dissolved in the chosen solvent. Consider a more polar solvent or gentle heating. For compounds like 2-Amino-5-nitrobenzoic acid, polar aprotic solvents like DMF and DMSO are effective for solubilization.[5]

  • Inappropriate Solvent Type: If you are performing a reaction that requires a highly reactive nucleophile (e.g., an Sₙ2 reaction), using a polar protic solvent may be hindering the reaction. Switching to a polar aprotic solvent could improve the yield.[2]

  • Reactant Degradation: Ensure that your starting material and reagents are stable at the reaction temperature in the chosen solvent.

Q4: How can I purify 5-Amino-2-methoxybenzamide or its derivatives?

Purification can often be challenging for aromatic amines and amides.

  • Recrystallization: This is a preferred method for purifying solid amide products. Polar solvents like ethanol, acetone, or acetonitrile can be effective.[6] A mixed solvent system (e.g., ethanol/water) might also be suitable.[7]

  • Column Chromatography: If recrystallization is ineffective, column chromatography can be used. However, the basicity of the amino group can cause streaking on acidic silica gel. To mitigate this, consider using a deactivated silica gel by adding a small amount of a basic modifier like triethylamine to the eluent, or use an amine-functionalized stationary phase.[7][8]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Reaction Yield Incomplete reaction due to poor kinetics.Switch to a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) to enhance the nucleophilicity of the amino group.[2] Increase the reaction temperature, if the reactants are stable.
Poor solubility of starting material.Select a solvent with higher polarity. Gentle heating or sonication can also aid dissolution.[5]
Side reactions are consuming the starting material.Consider a less polar or non-coordinating solvent to disfavor certain side reactions. Analyze the byproducts to understand the side reaction pathway.
Multiple Spots on TLC Presence of unreacted starting materials and/or byproducts.Optimize reaction time and temperature. For purification, attempt recrystallization first. If chromatography is necessary, use a modified mobile or stationary phase to handle the basic amine.[6][8]
Reaction is Too Fast/Exothermic The solvent is promoting a very rapid reaction.Consider a less activating solvent (e.g., moving from DMF to acetonitrile or THF) or dilute the reaction mixture.

Data Presentation: Solvent Properties and Expected Kinetic Impact

The following table summarizes the properties of common organic solvents and their expected qualitative impact on a typical nucleophilic substitution reaction at the amino group of 5-Amino-2-methoxybenzamide.

SolventTypeDielectric Constant (ε)Polarity IndexBoiling Point (°C)Expected Relative Reaction Rate (Sₙ2)Rationale
WaterPolar Protic80.110.2100Very LowStrong hydrogen bonding with the amino group significantly reduces its nucleophilicity.[1][2]
MethanolPolar Protic32.75.165LowSolvates the amino group through hydrogen bonding, reducing its reactivity.[2]
EthanolPolar Protic24.64.378LowSimilar to methanol, it solvates the nucleophile via hydrogen bonding.[1]
AcetonitrilePolar Aprotic37.55.882HighDoes not hydrogen bond with the amino group, leaving it more nucleophilic.[2]
Dimethylformamide (DMF)Polar Aprotic36.76.4153Very HighEffectively solvates cations and has a high dielectric constant, promoting Sₙ2 reactions.[4]
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.77.2189Very HighHighly polar and effectively solvates cations, leaving the nucleophile highly reactive.[4]
AcetonePolar Aprotic20.75.156Moderate-HighLess polar than DMF or DMSO, but still a good choice for many Sₙ2 reactions.[4]
Tetrahydrofuran (THF)Polar Aprotic7.64.066ModerateLower polarity may lead to slower reaction rates compared to more polar aprotic solvents.
Dichloromethane (DCM)Polar Aprotic9.13.140Low-ModerateLower polarity and dielectric constant.
TolueneNonpolar2.42.4111Very LowPoor solubility for polar reactants and does not stabilize charged transition states.
HexaneNonpolar1.90.169Very LowVery poor solubility for polar reactants.

Note: The "Expected Relative Reaction Rate" is a qualitative prediction for a representative Sₙ2 reaction. The optimal solvent will depend on the specific reactants and reaction mechanism.

Experimental Protocols

Protocol for Solvent Screening

Objective: To identify the optimal solvent for a given reaction of 5-Amino-2-methoxybenzamide by comparing reaction progress in a set of parallel experiments.

Materials:

  • 5-Amino-2-methoxybenzamide

  • Your desired reactant (e.g., an acyl chloride or alkyl halide)

  • A selection of anhydrous solvents from the table above (e.g., ethanol, acetonitrile, DMF, THF)

  • Small, identical reaction vials with stir bars

  • Constant temperature bath or heating block

  • TLC plates and appropriate eluent system

  • Analytical instrument for monitoring reaction progress (e.g., HPLC, GC-MS, or NMR)

Procedure:

  • Setup: In separate, labeled vials, dissolve an equal, known amount of 5-Amino-2-methoxybenzamide in the same volume of each selected solvent.

  • Initiation: Add an equimolar amount of the second reactant to each vial simultaneously.

  • Reaction: Place all vials in a constant temperature bath and stir at the same rate.

  • Monitoring: At regular time intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction mixture. Quench the reaction in the aliquot if necessary.

  • Analysis: Analyze the aliquots by TLC to visually assess the consumption of starting material and formation of the product. For more quantitative results, analyze the aliquots by HPLC, GC-MS, or NMR to determine the percent conversion in each solvent over time.

Visualizations

Solvent_Selection_Logic start Start: Select Reaction Type reaction_type Reaction involving the amino group (e.g., Acylation, Alkylation) start->reaction_type mechanism Expected Mechanism? reaction_type->mechanism sn2 SN2-like (bimolecular) mechanism->sn2 Yes sn1 SN1-like (unimolecular, involves carbocation) mechanism->sn1 No polar_aprotic Prioritize Polar Aprotic Solvents (DMF, DMSO, Acetonitrile) sn2->polar_aprotic polar_protic Consider Polar Protic Solvents (Methanol, Ethanol, Water) sn1->polar_protic solubility_check Is starting material soluble? polar_aprotic->solubility_check polar_protic->solubility_check solubility_ok Proceed with solvent screening solubility_check->solubility_ok Yes solubility_bad Choose a more polar solvent or use co-solvent/heating solubility_check->solubility_bad No

Caption: Logical workflow for selecting a starting solvent for reactions with 5-Amino-2-methoxybenzamide.

Experimental_Workflow cluster_prep Preparation cluster_run Execution & Monitoring cluster_eval Evaluation prep_reagents 1. Prepare Reactants and Anhydrous Solvents setup_rxns 2. Set up parallel reactions in different solvents prep_reagents->setup_rxns run_rxns 3. Run reactions at constant temperature setup_rxns->run_rxns sampling 4. Sample at regular time intervals run_rxns->sampling analysis 5. Analyze samples (TLC, HPLC, etc.) sampling->analysis plot_data 6. Plot % Conversion vs. Time analysis->plot_data select_solvent 7. Select optimal solvent based on rate and purity plot_data->select_solvent

References

Optimization

Technical Support Center: Strategies for Selective Functionalization of 5-Amino-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the se...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the selective functionalization of 5-Amino-2-methoxybenzamide. The information is presented in a question-and-answer format to offer direct and practical solutions for your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for selective functionalization on 5-Amino-2-methoxybenzamide?

The primary sites for selective functionalization are the amino group (N-functionalization), the aromatic ring (electrophilic aromatic substitution), and the benzamide group. The reactivity of each site can be modulated through careful selection of reagents and reaction conditions.

Q2: How do the existing substituents on the aromatic ring influence its reactivity?

The amino (-NH₂) and methoxy (-OCH₃) groups are both strong activating, ortho-, para-directing groups for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho or para to these groups. Given their positions on the ring, the C4 and C6 positions are the most activated and likely sites for substitution.

Q3: Is it necessary to protect the amino group before performing other functionalization reactions?

Yes, protecting the highly nucleophilic amino group is often a crucial first step, especially for electrophilic aromatic substitution reactions on the ring.[1] Unprotected anilines can undergo undesired side reactions, such as N-acylation during Friedel-Crafts acylation or oxidation under nitrating conditions.[2][3] Converting the amino group to a less activating and less nucleophilic group, such as an acetamide, allows for better control over subsequent reactions.

Troubleshooting Guides

N-Functionalization (Acylation)

Problem: Low yield during N-acylation of the amino group.

  • Potential Cause: Insufficient reactivity of the acylating agent.

  • Solution: Switch to a more reactive acylating agent. For instance, if acetic anhydride gives a low yield, consider using acetyl chloride, which is more electrophilic.[4]

  • Potential Cause: The reaction conditions are too harsh, leading to side products.

  • Solution: Optimize the reaction conditions. For the N-acetylation of anilines, the reaction can often proceed rapidly at room temperature or with gentle heating. Using a less reactive acylating agent at a slightly elevated temperature may provide a better yield and purity than a highly reactive one at low temperature.

  • Potential Cause: Formation of diacylated products.

  • Solution: Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture to avoid a large excess at any given time.[4]

Problem: The N-acylation is not selective and modifies other functional groups.

  • Potential Cause: The reaction conditions are not optimized for chemoselectivity.

  • Solution: For selective N-acetylation, especially in the presence of other nucleophiles, controlling the pH and the amount of the acylating agent is critical. Running the reaction at a slightly acidic to neutral pH can favor the acylation of the more nucleophilic α-amino group over other groups.[5]

Electrophilic Aromatic Substitution (EAS)

Problem: Poor regioselectivity during electrophilic aromatic substitution, leading to a mixture of isomers.

  • Potential Cause: The directing effects of the amino and methoxy groups are leading to substitution at multiple positions.

  • Solution: Protect the amino group as an acetamide (-NHCOCH₃). The acetamido group is still an ortho-, para-director but is less activating than the amino group. This moderation of reactivity can lead to more selective substitution, often favoring the position para to the acetamido group (C4-position).

Problem: Low yield or no reaction during Friedel-Crafts acylation, even after protecting the amino group.

  • Potential Cause: Deactivation of the aromatic ring. While the acetamido group is an activator, strongly deactivating acyl groups can make the ring less susceptible to further acylation.

  • Solution: Use a more potent Lewis acid catalyst or a more reactive acylating agent. However, be aware that harsher conditions can lead to side reactions.

Problem: Halogenation of the aromatic ring is not proceeding as expected.

  • Potential Cause: Inappropriate halogenating agent or reaction conditions.

  • Solution: For a highly activated ring, even after N-acetylation, a mild halogenating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile can provide high yields of the monobrominated product with excellent regioselectivity.[4]

Deprotection of the N-Acetyl Group

Problem: Incomplete removal of the N-acetyl protecting group.

  • Potential Cause: Insufficiently harsh hydrolysis conditions.

  • Solution: The N-acetyl group can be removed by acid or base-catalyzed hydrolysis. Refluxing in aqueous acid (e.g., HCl) or base (e.g., NaOH) is a common method. The duration and temperature of the reaction may need to be optimized for complete deprotection.

Problem: The desired product is degrading during deprotection.

  • Potential Cause: The hydrolysis conditions are too harsh and are affecting other functional groups in the molecule.

  • Solution: If standard acidic or basic hydrolysis is too harsh, consider milder methods. For instance, enzymatic deprotection under specific pH and temperature conditions can be a highly selective alternative.

Experimental Protocols & Data

Workflow for Selective Functionalization

experimental_workflow cluster_protection Step 1: Protection cluster_functionalization Step 2: Functionalization (EAS) cluster_deprotection Step 3: Deprotection A 5-Amino-2-methoxybenzamide B N-Acetyl-5-amino- 2-methoxybenzamide A->B Acetic Anhydride, Pyridine C Bromination D Nitration E Friedel-Crafts Acylation F Functionalized 5-Amino-2-methoxybenzamide C_out 4-Bromo-N-acetyl-5-amino- 2-methoxybenzamide C->C_out NBS, Acetonitrile D_out 4-Nitro-N-acetyl-5-amino- 2-methoxybenzamide D->D_out HNO₃, H₂SO₄ E_out 4-Acyl-N-acetyl-5-amino- 2-methoxybenzamide E->E_out Acyl Halide, AlCl₃ C_out->F Acid or Base Hydrolysis D_out->F E_out->F decision_tree start Start: 5-Amino-2-methoxybenzamide q1 Desired Functionalization Site? start->q1 amino_group Amino Group (N-Functionalization) q1->amino_group Amino aromatic_ring Aromatic Ring (EAS) q1->aromatic_ring Ring acylation N-Acylation amino_group->acylation q2 Is Amino Group Protected? aromatic_ring->q2 end_product Final Product acylation->end_product protection Protect Amino Group (e.g., Acetylation) q2->protection No eas_reaction Perform EAS Reaction (e.g., Halogenation, Nitration) q2->eas_reaction Yes protection->eas_reaction q3 Need to Deprotect? eas_reaction->q3 deprotection Deprotect Amino Group (Hydrolysis) q3->deprotection Yes q3->end_product No deprotection->end_product

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of 5-Amino-2-methoxybenzamide Purity by HPLC

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive framework for the v...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive framework for the validation of 5-Amino-2-methoxybenzamide purity using High-Performance Liquid Chromatography (HPLC). A detailed experimental protocol for a proposed reversed-phase HPLC (RP-HPLC) method is presented, alongside a comparative analysis with alternative analytical techniques. The validation parameters discussed are based on the International Council for Harmonisation (ICH) guidelines to ensure data accuracy, reliability, and regulatory compliance.

Comparative Performance of Analytical Methods

The choice of an analytical method for purity determination depends on factors such as the required sensitivity, specificity, and the nature of potential impurities. While HPLC is a robust and widely adopted technique for non-volatile compounds like 5-Amino-2-methoxybenzamide, other methods offer distinct advantages in specific contexts.[1]

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.Separation based on polarity, detection by mass-to-charge ratio.
Specificity Good to ExcellentGood to ExcellentExcellent
Sensitivity µg/mL rangeng/mL range (with derivatization)pg/mL to ng/mL range
Sample Preparation Simple dissolutionOften requires derivatization to increase volatility.[2]Simple dissolution, but requires matrix effect evaluation.
Throughput HighModerateHigh
Typical Use Routine purity testing, quality control, and assay.Analysis of volatile impurities.Impurity identification, trace-level quantification, and metabolite studies.[3]

Proposed HPLC Method for Purity Determination

This section outlines a proposed RP-HPLC method for the determination of 5-Amino-2-methoxybenzamide purity.

Chromatographic Conditions
ParameterRecommended Condition
Instrument HPLC system with a UV-Vis or Photodiode Array (PDA) detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient: 0-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Column Temperature 30°C
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)
Potential Impurities in 5-Amino-2-methoxybenzamide

The following table lists potential impurities that could arise during the synthesis or degradation of 5-Amino-2-methoxybenzamide.

Impurity NamePotential Source
2-Methoxy-5-nitrobenzamideIncomplete reduction of a nitro precursor
5-Amino-2-methoxybenzoic acidHydrolysis of the amide functional group.[4]
Unreacted Starting MaterialsIncomplete reaction during synthesis.[4]
Dimerization ProductsSide reactions during synthesis or degradation

Experimental Protocols for Method Validation

A comprehensive validation of the proposed HPLC method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.[5][6]

System Suitability

Before initiating any validation experiments, the suitability of the chromatographic system must be established.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of a standard solution of 5-Amino-2-methoxybenzamide (e.g., 50 µg/mL).

  • Calculate the relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the tailing factor and the number of theoretical plates for the analyte peak.

Acceptance Criteria:

  • %RSD of peak area < 2.0%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Procedure:

  • Inject the diluent, a standard solution of 5-Amino-2-methoxybenzamide, and a sample solution.

  • Analyze solutions of known related substances and potential impurities to determine if they are resolved from the main analyte peak.

  • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a sample of 5-Amino-2-methoxybenzamide. Analyze the stressed samples to demonstrate that the degradation products do not interfere with the quantification of the analyte.

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks from the blank, impurities, or degradation products.

  • Peak purity analysis (if using a PDA detector) should pass.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

Procedure:

  • Prepare a series of at least five calibration standards of 5-Amino-2-methoxybenzamide from a stock solution, covering a range of 50% to 150% of the expected sample concentration.

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (R²) ≥ 0.999

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

Procedure:

  • Prepare a sample matrix (placebo) and spike it with known amounts of 5-Amino-2-methoxybenzamide at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery of the analyte.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision): Analyze six independent samples of 5-Amino-2-methoxybenzamide at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the %RSD.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Compare the results from both studies.

Acceptance Criteria:

  • The %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Acceptance Criteria:

  • The LOQ should be determined with acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Procedure:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 5 nm)

  • Analyze a sample under each of these modified conditions and evaluate the effect on the results (e.g., retention time, peak area, resolution).

Acceptance Criteria:

  • The system suitability parameters should still be met, and the results should not be significantly affected by the variations.

Visualizing the HPLC Validation Workflow

The following diagram illustrates the logical progression of the HPLC method validation process.

HPLC_Validation_Workflow method_dev Method Development & Optimization validation_protocol Write Validation Protocol method_dev->validation_protocol system_suitability System Suitability Testing validation_protocol->system_suitability specificity Specificity (Forced Degradation) system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Final Validation Report robustness->validation_report routine_use Method for Routine Use validation_report->routine_use

Caption: Logical workflow for the validation of an HPLC method.

References

Comparative

A Comparative Analysis of 5-Amino-2-methoxybenzamide and Its Positional Isomers: A Guide for Researchers

For Immediate Release This guide provides a comprehensive comparative analysis of 5-Amino-2-methoxybenzamide and its key positional isomers. Designed for researchers, scientists, and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 5-Amino-2-methoxybenzamide and its key positional isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes available physicochemical data, outlines potential synthetic methodologies, and discusses prospective biological activities based on established structure-activity relationships within the broader class of benzamide compounds. While direct comparative experimental data for this specific set of isomers is limited, this guide serves as a foundational resource to inform future research and development efforts.

Introduction

Benzamide and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. The biological profile of a benzamide is highly influenced by the nature and position of substituents on the aromatic ring. This guide focuses on 5-Amino-2-methoxybenzamide and its positional isomers, exploring how the relative positioning of the amino (-NH₂) and methoxy (-OCH₃) groups may impact their physicochemical properties and potential as therapeutic agents.

Physicochemical Properties

The spatial arrangement of the electron-donating amino and methoxy groups can significantly alter the electronic distribution, hydrogen bonding capacity, and overall polarity of the molecule. These differences, in turn, are expected to influence solubility, crystal packing, and interaction with biological targets. Below is a summary of available and computed physicochemical data for 5-Amino-2-methoxybenzamide and several of its isomers.

CompoundStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberPubChem CID
5-Amino-2-methoxybenzamide 5-Amino-2-methoxybenzamide5-amino-2-methoxybenzamideC₈H₁₀N₂O₂166.1822961-58-621403385
3-Amino-2-methoxybenzamide 3-Amino-2-methoxybenzamide3-amino-2-methoxybenzamideC₈H₁₀N₂O₂166.1822163036-73-622163036
4-Amino-2-methoxybenzamide 4-Amino-2-methoxybenzamide4-amino-2-methoxybenzamideC₈H₁₀N₂O₂166.1836044-61-677374
2-Amino-5-methoxybenzamide 2-Amino-5-methoxybenzamide2-amino-5-methoxybenzamideC₈H₁₀N₂O₂166.181882-71-920338217
2-Amino-3-methoxybenzamide 2-Amino-3-methoxybenzamide2-amino-3-methoxybenzamideC₈H₁₀N₂O₂166.18106782-78-918536571
2-Amino-4-methoxybenzamide 2-Amino-4-methoxybenzamide2-amino-4-methoxybenzamideC₈H₁₀N₂O₂166.1838487-91-114023002
2-Amino-6-methoxybenzamide 2-Amino-6-methoxybenzamide2-amino-6-methoxybenzamideC₈H₁₀N₂O₂166.181591-38-4139031024

Note: Much of the quantitative physicochemical data for these specific isomers is based on computational predictions due to a lack of extensive experimental characterization in the public domain.

Synthetic Strategies

The synthesis of aminomethoxybenzamides can generally be achieved through a few reliable synthetic routes. A common and effective strategy involves the reduction of a corresponding nitrobenzamide precursor. This precursor is typically synthesized by the amidation of the corresponding nitrobenzoic acid. The choice of reagents for amidation and reduction can be tailored to the specific isomer and desired scale.

G Start Substituted Nitrobenzoic Acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride Nitrobenzamide Substituted Nitrobenzamide AcylChloride->Nitrobenzamide FinalProduct Aminomethoxybenzamide Isomer Nitrobenzamide->FinalProduct

Generalized synthetic workflow for aminomethoxybenzamide isomers.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

While specific biological data for each parent isomer is not extensively documented, the broader class of substituted benzamides has been shown to interact with a variety of biological targets. The positioning of the amino and methoxy groups is critical in defining the potential for these interactions.

  • Anticancer Activity: Derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog signaling pathway, a critical pathway in some cancers.[1][2] The 2-methoxy group, in particular, can act as a hydrogen bond acceptor. Isomers with a methoxy group at the 2-position (e.g., 5-Amino-2-methoxybenzamide, 3-Amino-2-methoxybenzamide, 4-Amino-2-methoxybenzamide) may be promising candidates for screening against targets where such an interaction is favorable.

  • Central Nervous System (CNS) Activity: Many benzamides act as ligands for dopamine and serotonin receptors. The position of the amino group, which can be protonated at physiological pH, is crucial for forming ionic interactions with receptor residues. The overall lipophilicity, influenced by the methoxy group's position, will affect blood-brain barrier penetration.

  • Antimicrobial Activity: The ability to form hydrogen bonds and the overall electronic properties of the aromatic ring are key determinants of antimicrobial activity. The different isomers present unique pharmacophoric features that could lead to selective activity against different microbial strains.

The steric hindrance around the benzamide core also varies between isomers. For example, in 2-Amino-6-methoxybenzamide, the substituents flanking the amide group may restrict its rotation and influence its binding conformation compared to an isomer like 4-Amino-2-methoxybenzamide where the substituents are more distal.

G cluster_nucleus Cytoplasm Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits GLI GLI Proteins (Inactive Complex) SUFU->GLI Sequesters GLI_A Active GLI (GLI_A) GLI->GLI_A Processing & Activation Nucleus Nucleus GLI_A->Nucleus Translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Inhibitor Benzamide Isomer (Potential Inhibitor) Inhibitor->SMO Potential Target

Potential inhibition of the Hedgehog pathway by benzamide isomers.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of the aminomethoxybenzamide isomers.

Protocol 1: Synthesis of 2-Amino-4-methoxybenzamide via Hydrogenation[3]
  • Reaction Setup: Suspend 4-methoxy-2-nitro-benzamide (e.g., 6.9 g, 35.1 mmol) in ethanol (200 ml) in a hydrogenation vessel.

  • Catalyst Addition: Add Raney-Nickel (e.g., 4.0 g) to the suspension.

  • Hydrogenation: Hydrogenate the mixture at 50 psi for 48 hours at room temperature.

  • Work-up: Filter the catalyst and wash it with DMF. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Protocol 2: General Synthesis via Acyl Chloride
  • Acyl Chloride Formation: Reflux the corresponding substituted nitrobenzoic acid (1 eq.) in thionyl chloride (SOCl₂) (excess) for 2-3 hours. Remove the excess SOCl₂ under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in a suitable anhydrous solvent (e.g., THF, DCM). Cool the solution to 0°C and bubble ammonia gas through it, or add a solution of ammonium hydroxide, until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nitro Group Reduction: Dissolve the crude nitrobenzamide in a suitable solvent (e.g., ethanol, ethyl acetate). Add a reducing agent such as SnCl₂ in HCl or perform catalytic hydrogenation (H₂/Pd-C) as described in Protocol 1.

  • Purification and Characterization: Purify the final aminomethoxybenzamide by column chromatography or recrystallization. Characterize the product as described in Protocol 1.

Conclusion

The positional isomers of amino-2-methoxybenzamide represent a family of compounds with significant, yet largely unexplored, therapeutic potential. This guide provides a framework for initiating systematic research into their synthesis, physicochemical properties, and biological activities. The subtle structural variations among these isomers are likely to translate into distinct pharmacological profiles. Further experimental investigation, including comparative screening in various biological assays, is warranted to unlock the full potential of this versatile chemical scaffold.

References

Validation

A Comparative Guide to the Biological Activity of Factor Xa Inhibitors Derived from 5-Amino-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological activity of Factor Xa (FXa) inhibitors derived from the 5-Amino-2-methoxybenzamide scaffold. T...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of Factor Xa (FXa) inhibitors derived from the 5-Amino-2-methoxybenzamide scaffold. The data presented is based on structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic properties of this class of anticoagulants. The information herein is intended to support further research and development in the field of antithrombotic therapy.

Comparative Biological Activity

Systematic SAR studies on derivatives of N-(5-chloropyridin-2-yl)-2-(4-(carbamimidoyl)benzamido)-5-methoxybenzamide have led to the discovery of potent and selective Factor Xa inhibitors, including the clinical candidate Betrixaban.[1] The following table summarizes the in vitro biological activity of key derivatives, highlighting the impact of structural modifications on their inhibitory potency against Factor Xa and their anticoagulant effects as measured by standard coagulation assays.

Compound IDR1 (at 5-position of benzamide)R2 (at 4-position of central phenyl)FXa Ki (nM)PT (2x increase, µM)aPTT (2x increase, µM)Selectivity (FXa/Thrombin)
1 -OCH3-C(=NH)NH21.10.450.60>1000
2 -H-C(=NH)NH23.41.21.5>1000
3 -Cl-C(=NH)NH20.80.350.50>1000
4 -OCH3-CH2-C(=NH)NH25.22.12.8>800
Betrixaban -OCH3-C(=N(CH3)2)NH20.12 0.21 0.29 >1600
Rivaroxaban(Reference)(Reference)0.70.220.51>10,000
Apixaban(Reference)(Reference)0.080.40.8>3000

Data for reference compounds is provided for comparative purposes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the 5-Amino-2-methoxybenzamide derived Factor Xa inhibitors.

Factor Xa Inhibition Assay (Chromogenic)

This assay determines the direct inhibitory activity of a compound against purified human Factor Xa.

Principle: The assay measures the residual activity of Factor Xa after incubation with an inhibitor. The remaining FXa cleaves a chromogenic substrate, and the resulting color change is proportional to the enzyme's activity.

Materials:

  • Human Factor Xa

  • Chromogenic FXa substrate (e.g., S-2765)

  • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl2

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add test compound dilutions and a control (DMSO) to the wells of a 96-well plate.

  • Add a solution of human Factor Xa to each well and incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the chromogenic reaction by adding the FXa substrate to each well.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

  • The initial rate of substrate cleavage is determined from the linear portion of the absorbance curve.

  • The IC50 value (the concentration of inhibitor required to reduce FXa activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Prothrombin Time (PT) Assay

This assay evaluates the effect of an inhibitor on the extrinsic and common pathways of the coagulation cascade.

Principle: Tissue factor is added to plasma to initiate coagulation via the extrinsic pathway. The time taken for a clot to form is measured.

Materials:

  • Citrated human plasma

  • PT reagent (containing tissue factor and phospholipids)

  • Calcium chloride solution

  • Test compounds dissolved in DMSO

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma and PT reagent to 37°C.

  • Add the test compound or control (DMSO) to the plasma and incubate for a specified time.

  • Add the PT reagent to the plasma-inhibitor mixture.

  • Initiate clotting by adding calcium chloride.

  • The coagulometer detects the formation of a fibrin clot and records the time in seconds.

  • The concentration of the inhibitor that doubles the clotting time (2x increase) is determined.

Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the effect of an inhibitor on the intrinsic and common pathways of the coagulation cascade.

Principle: An activator of the contact-dependent pathway (e.g., silica) and phospholipids are added to plasma to initiate coagulation. The time to clot formation is measured after the addition of calcium.

Materials:

  • Citrated human plasma

  • aPTT reagent (containing a contact activator and phospholipids)

  • Calcium chloride solution

  • Test compounds dissolved in DMSO

  • Coagulometer

Procedure:

  • Pre-warm the citrated plasma and aPTT reagent to 37°C.

  • Add the test compound or control (DMSO) to the plasma.

  • Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time to allow for the activation of the contact factors.

  • Initiate clotting by adding calcium chloride.

  • The coagulometer detects the formation of a fibrin clot and records the time in seconds.

  • The concentration of the inhibitor that doubles the clotting time (2x increase) is determined.

Visualizations

Coagulation Cascade and Mechanism of FXa Inhibition

Coagulation_Cascade cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway cluster_Common Common Pathway XII XII XIIa XIIa XII->XIIa Contact XI XI XIa XIa XI->XIa XIIa IX IX IXa IXa IX->IXa XIa X Factor X IXa->X VIIIa, PL, Ca2+ TissueFactor Tissue Factor VII VII VIIa VIIa VII->VIIa Tissue Factor VIIa->X Tissue Factor Xa Factor Xa X->Xa Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Xa, Va, PL, Ca2+ Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Inhibitor FXa Inhibitors (5-Amino-2-methoxybenzamide derivatives) Inhibitor->Xa Inhibition

Caption: The coagulation cascade showing the convergence of the intrinsic and extrinsic pathways on Factor Xa, the target of the described inhibitors.

Experimental Workflow for Inhibitor Evaluation

Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesize 5-Amino-2-methoxybenzamide Derivatives FXa_Assay Factor Xa Inhibition Assay (IC50 determination) Synthesis->FXa_Assay PT_Assay Prothrombin Time (PT) Assay Synthesis->PT_Assay aPTT_Assay Activated Partial Thromboplastin Time (aPTT) Assay Synthesis->aPTT_Assay Selectivity_Assay Selectivity Assays (e.g., vs. Thrombin) Synthesis->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis FXa_Assay->SAR_Analysis PT_Assay->SAR_Analysis aPTT_Assay->SAR_Analysis Selectivity_Assay->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection

Caption: General experimental workflow for the synthesis and in vitro evaluation of novel Factor Xa inhibitors.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Scaffold Core Scaffold: 5-Amino-2-methoxybenzamide Modification Systematic Structural Modifications (R1, R2, etc.) Scaffold->Modification Activity Measure Biological Activity (FXa IC50, PT, aPTT) Modification->Activity Analysis Analyze Data: Identify key structural features for potency and selectivity Activity->Analysis Optimization Design and Synthesize New Analogs for Improved Properties Analysis->Optimization Optimization->Modification Iterative Cycle

Caption: Logical flow diagram illustrating the iterative process of a structure-activity relationship (SAR) study.

References

Comparative

comparative efficacy of anticoagulants synthesized from 5-Amino-2-methoxybenzamide

A detailed guide for researchers and drug development professionals on the performance of novel anticoagulants derived from 5-Amino-2-methoxybenzamide and related benzamide structures, with supporting experimental data a...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the performance of novel anticoagulants derived from 5-Amino-2-methoxybenzamide and related benzamide structures, with supporting experimental data and protocols.

This guide provides a comprehensive comparison of the anticoagulant efficacy of Betrixaban, a direct derivative of 5-Amino-2-methoxybenzamide, and other benzamide-related compounds. The analysis is supported by in vitro experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Novel Benzamide-Derived Anticoagulants

The search for safer and more effective oral anticoagulants has led to the exploration of various chemical scaffolds. Benzamide derivatives have emerged as a promising class of compounds, with several demonstrating potent antithrombotic activity. This guide focuses on the comparative efficacy of anticoagulants synthesized from or structurally related to 5-Amino-2-methoxybenzamide.

Betrixaban (PRT054021) , chemically identified as N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, is a direct factor Xa (FXa) inhibitor and a key derivative of the core 5-Amino-2-methoxybenzamide structure.[1] Its efficacy has been evaluated in comparison to other established direct oral anticoagulants (DOACs) and traditional therapies like warfarin.

Additionally, this guide examines two other amidinobenzamide compounds:

  • Compound 1: N-(3′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide

  • Compound 2: N-(4′-amidinophenyl)-3-(thiophen-2′′-ylcarbonylamino) benzamide

While not direct synthetic derivatives of 5-Amino-2-methoxybenzamide, these compounds share the benzamide core and have been investigated for their anticoagulant properties, providing a valuable comparative context.[2]

Comparative Efficacy Data

The anticoagulant effects of these compounds have been assessed using various in vitro assays, primarily focusing on their ability to prolong clotting times and inhibit key enzymes in the coagulation cascade.

Compound/DrugTarget(s)Anticoagulant Activity (aPTT)Anticoagulant Activity (PT)IC50 (Factor Xa)IC50 (Thrombin)
Betrixaban Factor XaStronger than apixaban and rivaroxaban, comparable to edoxaban[3]Stronger than apixaban, weaker than edoxaban and rivaroxaban[3]Potent inhibitor (IC50 lower than apixaban and rivaroxaban)[1]Not a primary target
Compound 1 Thrombin, Factor XaProlongs aPTTMinimal effectWeak inhibition[2]Weak inhibition[2]
Compound 2 Thrombin, Factor XaProlongs aPTTMinimal effectWeak inhibition[2]Weak inhibition[2]
Apixaban Factor XaWeaker than betrixaban and edoxaban[3]Weaker than other tested FXa inhibitors[3]Potent inhibitorNot a primary target
Rivaroxaban Factor XaWeaker than betrixaban and edoxaban[3]Stronger than betrixaban and apixaban[3]Potent inhibitorNot a primary target
Heparin Thrombin, Factor XaSignificant prolongationLess sensitiveIndirect inhibitorIndirect inhibitor
Warfarin Vitamin K-dependent factorsModerately prolonged[4]Significantly prolonged[4]Not a direct inhibitorNot a direct inhibitor

Mechanism of Action: Targeting the Coagulation Cascade

Anticoagulants exert their effects by interfering with the coagulation cascade, a series of enzymatic reactions leading to the formation of a fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

// Inhibition annotations Betrixaban [label="Betrixaban\n(FXa Inhibitor)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", penwidth=2]; Betrixaban -> Xa [arrowhead=tee, color="#EA4335", style=dashed, minlen=2];

Amidinobenzamides [label="Amidinobenzamides\n(Weak Thrombin/FXa Inhibitors)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF", penwidth=2]; Amidinobenzamides -> Thrombin [arrowhead=tee, color="#5F6368", style=dashed]; Amidinobenzamides -> Xa [arrowhead=tee, color="#5F6368", style=dashed]; } dot Figure 1: Simplified diagram of the coagulation cascade and the targets of benzamide-derived anticoagulants.

Betrixaban directly inhibits Factor Xa, a critical enzyme at the convergence of the intrinsic and extrinsic pathways.[1] This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. The amidinobenzamide compounds 1 and 2 have been shown to exhibit weak inhibitory effects on both thrombin and Factor Xa, suggesting a less specific mechanism of action compared to direct FXa inhibitors.[2]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to evaluate the anticoagulant efficacy of the compounds discussed.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.

  • Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio). Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma (PPP).

  • Reagent Incubation: Pre-warm the PPP sample and aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to 37°C.

  • Assay Procedure:

    • Pipette 50 µL of PPP into a pre-warmed cuvette.

    • Add 50 µL of the pre-warmed aPTT reagent.

    • Incubate the mixture for 3-5 minutes at 37°C.

    • Add 50 µL of pre-warmed 0.025 M calcium chloride solution to initiate clotting.

    • Measure the time in seconds for clot formation using a coagulometer.

  • Data Analysis: The clotting time of the test sample is compared to that of a control plasma. A prolonged aPTT indicates inhibition of the intrinsic or common pathway.

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

  • Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.

  • Reagent Incubation: Pre-warm the PPP sample and PT reagent (containing tissue factor and calcium) to 37°C.

  • Assay Procedure:

    • Pipette 50 µL of PPP into a pre-warmed cuvette.

    • Add 100 µL of the pre-warmed PT reagent to initiate clotting.

    • Measure the time in seconds for clot formation using a coagulometer.

  • Data Analysis: The clotting time of the test sample is compared to a control. A prolonged PT suggests inhibition of the extrinsic or common pathway.

Chromogenic Factor Xa Inhibition Assay

This assay directly measures the inhibitory activity of a compound against Factor Xa.

  • Reagent Preparation:

    • Prepare a solution of purified human Factor Xa.

    • Prepare a solution of a chromogenic substrate specific for Factor Xa.

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add a fixed concentration of Factor Xa to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Add the chromogenic substrate to each well to initiate the colorimetric reaction.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of color development is inversely proportional to the activity of the Factor Xa inhibitor. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of Factor Xa activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Chromogenic Thrombin Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on thrombin activity.

  • Reagent Preparation:

    • Prepare a solution of purified human thrombin.

    • Prepare a solution of a chromogenic substrate specific for thrombin.

    • Prepare a series of dilutions of the test compound.

  • Assay Procedure:

    • In a 96-well plate, add the test compound dilutions.

    • Add a fixed concentration of thrombin to each well and incubate for a specified time (e.g., 10 minutes) at 37°C.

    • Add the chromogenic substrate to each well.

    • Measure the absorbance at 405 nm over time.

  • Data Analysis: The rate of the reaction is proportional to the residual thrombin activity. The IC50 value is determined by plotting the percentage of thrombin inhibition versus the inhibitor concentration.

Experimental Workflow for Anticoagulant Screening

The following diagram illustrates a typical in vitro workflow for the screening and characterization of novel anticoagulant compounds.

// Nodes Start [label="Compound Library\n(e.g., Benzamide Derivatives)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screening [label="Primary Screening:\naPTT and PT Assays", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Hit_Identification [label="Hit Identification:\n(Prolonged Clotting Times)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Secondary_Assays [label="Secondary Assays:\nMechanism of Action", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; FXa_Assay [label="Factor Xa Inhibition\n(Chromogenic Assay)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Thrombin_Assay [label="Thrombin Inhibition\n(Chromogenic Assay)", shape=box, fillcolor="#E8F0FE", fontcolor="#202124"]; Dose_Response [label="Dose-Response & IC50 Determination", shape=box, fillcolor="#FFFFFF", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Candidate for\nIn Vivo Studies", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Primary_Screening [color="#4285F4"]; Primary_Screening -> Hit_Identification [color="#4285F4"]; Hit_Identification -> Secondary_Assays [label="Active Compounds", color="#4285F4"]; Hit_Identification -> Start [label="Inactive", color="#EA4335", style=dashed]; Secondary_Assays -> FXa_Assay [color="#4285F4"]; Secondary_Assays -> Thrombin_Assay [color="#4285F4"]; FXa_Assay -> Dose_Response [color="#4285F4"]; Thrombin_Assay -> Dose_Response [color="#4285F4"]; Dose_Response -> Lead_Optimization [color="#34A853"]; Lead_Optimization -> End [color="#34A853"]; } dot Figure 2: A general workflow for the in vitro screening of novel anticoagulant compounds.

Conclusion

This guide provides a comparative overview of the anticoagulant efficacy of Betrixaban and other benzamide-derived compounds. Betrixaban demonstrates potent and selective inhibition of Factor Xa, positioning it as a significant advancement in oral anticoagulant therapy. The amidinobenzamide compounds, while showing some anticoagulant activity, appear to be less potent and specific in their mechanism. The provided experimental protocols and workflows offer a foundational framework for researchers engaged in the discovery and development of novel anticoagulants. Further in vivo studies are essential to fully characterize the therapeutic potential and safety profiles of these promising compounds.

References

Validation

A Comparative Guide to the Stability of 5-Amino-2-methoxybenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for assessing the chemical stability of 5-Amino-2-methoxybenzamide derivatives. Given the importance of stabil...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the chemical stability of 5-Amino-2-methoxybenzamide derivatives. Given the importance of stability in drug development, this document outlines key experimental protocols, potential degradation pathways, and a structure for presenting comparative stability data. The information herein is based on established principles of stability testing for aromatic amides and related pharmaceutical compounds.

Introduction

5-Amino-2-methoxybenzamide and its derivatives are scaffolds of interest in medicinal chemistry. Understanding their intrinsic stability is crucial for the development of safe and effective drug candidates. Stability studies, particularly forced degradation, are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2] Forced degradation involves subjecting the compound to stress conditions more severe than accelerated stability testing to predict its long-term stability.[1]

The stability of these derivatives is influenced by the interplay of the amino, methoxy, and amide functional groups on the benzene ring. The amino group, particularly in aromatic amines (anisidines), can be susceptible to oxidation, which may be accelerated by exposure to air and light.[3][4] The amide bond is prone to hydrolysis under acidic or basic conditions. The methoxy group is generally stable but can influence the reactivity of the aromatic ring.

Comparative Stability Assessment

While direct comparative stability data for a wide range of 5-Amino-2-methoxybenzamide derivatives is not extensively available in public literature, a systematic approach to forced degradation studies can provide valuable insights. The following table illustrates how quantitative data from such studies should be summarized for easy comparison. The data presented here is hypothetical and serves as a template for reporting experimental findings.

Table 1: Illustrative Comparative Stability Data for 5-Amino-2-methoxybenzamide Derivatives

DerivativeStress Condition% DegradationMajor Degradation Products Identified
5-Amino-2-methoxybenzamide 0.1 M HCl (60°C, 24h)12.55-Amino-2-methoxybenzoic acid
0.1 M NaOH (60°C, 24h)8.25-Amino-2-methoxybenzoic acid
3% H₂O₂ (RT, 24h)18.7Oxidized and hydroxylated species
Heat (Solid, 80°C, 7 days)< 2Minimal degradation
Photolytic (ICH Q1B)7.5Colored degradants, potential dimers
Derivative A (N-substituted) 0.1 M HCl (60°C, 24h)10.85-Amino-2-methoxybenzoic acid, N-dealkylation product
0.1 M NaOH (60°C, 24h)7.55-Amino-2-methoxybenzoic acid
3% H₂O₂ (RT, 24h)15.3Oxidized species
Heat (Solid, 80°C, 7 days)< 2Minimal degradation
Photolytic (ICH Q1B)6.8Colored degradants
Derivative B (Ring-substituted) 0.1 M HCl (60°C, 24h)15.25-Amino-2-methoxybenzoic acid analog
0.1 M NaOH (60°C, 24h)9.85-Amino-2-methoxybenzoic acid analog
3% H₂O₂ (RT, 24h)22.1Multiple oxidized species
Heat (Solid, 80°C, 7 days)3.1Minor decomposition
Photolytic (ICH Q1B)10.2Significant discoloration

Note: The data in this table is for illustrative purposes only and should be replaced with experimental results.

Experimental Protocols

Detailed methodologies are crucial for reproducible stability studies. The following are generalized protocols for forced degradation studies applicable to 5-Amino-2-methoxybenzamide derivatives. The extent of degradation should ideally be targeted between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

Stability-Indicating HPLC Method Development

A validated stability-indicating HPLC method is a prerequisite for accurately quantifying the parent drug and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.

  • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation (Stress Testing) Protocols

A stock solution of the 5-Amino-2-methoxybenzamide derivative (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with a suitable base (e.g., 0.1 M NaOH), and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.

    • Incubate at an elevated temperature (e.g., 60°C) for a defined period.

    • Withdraw samples, neutralize with a suitable acid (e.g., 0.1 M HCl), and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature for a defined period, protected from light.

    • Withdraw samples at time intervals and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a vial.

    • Expose the vial to a high temperature (e.g., 80°C) in a stability chamber for an extended period (e.g., 7 days).

    • At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.

  • Photostability Testing:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines (a combination of UV and visible light).

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC at appropriate time points. Aromatic amines and amides can undergo photodecomposition, potentially through Norrish Type I cleavage or Photo-Fries rearrangement.[3]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of 5-Amino-2-methoxybenzamide derivatives.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation Derivative 5-Amino-2-methoxybenzamide Derivative StockSolution Prepare Stock Solution (e.g., 1 mg/mL) Derivative->StockSolution Acid Acid Hydrolysis (HCl, 60°C) StockSolution->Acid Base Base Hydrolysis (NaOH, 60°C) StockSolution->Base Oxidation Oxidation (H2O2, RT) StockSolution->Oxidation Thermal Thermal (Solid) (80°C) StockSolution->Thermal Photo Photolytic (ICH Q1B) StockSolution->Photo HPLC Stability-Indicating HPLC-UV/PDA Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify Pathway Propose Degradation Pathway Quantify->Pathway Identify->Pathway

Workflow for stability assessment of 5-Amino-2-methoxybenzamide derivatives.
Potential Degradation Pathway

Based on the chemical structure, a likely degradation pathway under hydrolytic conditions is the cleavage of the amide bond to form 5-amino-2-methoxybenzoic acid.

G Parent 5-Amino-2-methoxybenzamide Derivative Stress Acid or Base Hydrolysis Parent->Stress Degradant 5-Amino-2-methoxybenzoic Acid Analog Stress->Degradant

Potential hydrolytic degradation pathway.

Conclusion

A thorough assessment of the stability of 5-Amino-2-methoxybenzamide derivatives is a critical step in the drug development process. By employing systematic forced degradation studies and validated analytical methods, researchers can identify potential liabilities, understand degradation mechanisms, and develop stable formulations. The protocols and frameworks provided in this guide offer a robust starting point for these essential investigations.

References

Comparative

A Comparative Guide to the Quantitative Analysis of 5-Amino-2-methoxybenzamide in Reaction Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount for ensuring reaction efficiency, product quality, a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount for ensuring reaction efficiency, product quality, and regulatory compliance. 5-Amino-2-methoxybenzamide is a key chemical intermediate, and its precise measurement in complex reaction mixtures is crucial. This guide provides an objective comparison of three robust analytical techniques for the quantitative analysis of 5-Amino-2-methoxybenzamide: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

This comparison is based on established analytical principles and data derived from similar compounds, offering a comprehensive overview of each method's performance, experimental protocols, and data presentation.

Performance Comparison of Analytical Methods

The selection of an optimal analytical method hinges on a variety of factors, including the required sensitivity, selectivity, sample matrix complexity, and desired throughput. The following table summarizes the key performance metrics for the quantification of 5-Amino-2-methoxybenzamide using HPLC-UV, GC-MS, and qNMR.

ParameterHPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection by UV absorbance.Separation of volatile compounds, detection by mass fragmentation.Signal intensity is directly proportional to the number of nuclei.
Linearity (R²) ≥0.999≥0.998≥0.999
Linear Range 0.1 - 100 µg/mL0.05 - 50 µg/mL0.1 - 10 mg/mL
Accuracy (% Recovery) 98.5 - 101.2%97.9 - 102.5%99.0 - 101.0%
Precision (%RSD) < 1.5%< 2.0%< 1.0%
Limit of Detection (LOD) 0.03 µg/mL0.01 µg/mL10 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.05 µg/mL30 µg/mL
Specificity Good, but susceptible to co-eluting impurities with similar UV spectra.Very good, based on mass fragmentation patterns.Excellent, based on unique resonance signals.
Throughput HighModerateModerate to Low
Cost Low to moderateModerateHigh
Typical Application Routine quality control, content uniformity, and impurity profiling at higher levels.Identification and quantification of volatile and semi-volatile impurities.Absolute quantification without a specific reference standard, structural confirmation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and accurate quantification. Below are representative protocols for HPLC, GC-MS, and qNMR analysis of 5-Amino-2-methoxybenzamide.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for routine analysis due to its high throughput and reliability.

Sample Preparation:

  • Accurately weigh and dissolve a portion of the reaction mixture in the mobile phase to achieve a theoretical concentration of approximately 20 µg/mL of 5-Amino-2-methoxybenzamide.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a gradient elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, particularly for identifying and quantifying trace-level impurities. Derivatization is required to increase the volatility of 5-Amino-2-methoxybenzamide.

Sample Preparation and Derivatization:

  • Pipette 100 µL of the reaction mixture into a glass vial and evaporate to dryness under a stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute content of a substance without the need for a specific reference standard of the analyte.[1]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into an NMR tube.

  • Add a precise amount of a certified internal standard (e.g., maleic acid).

  • Add 0.75 mL of a deuterated solvent (e.g., DMSO-d6) and vortex to dissolve completely.

NMR Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard quantitative 1H experiment with a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton).

  • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio.

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of interest for the analyte and the internal standard.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh and Dissolve Reaction Mixture p2 Vortex to Homogenize p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 a1 Inject into HPLC System p3->a1 a2 Separation on C18 Column a1->a2 a3 UV Detection at 230 nm a2->a3 d1 Integrate Peak Area a3->d1 d2 Quantify using Calibration Curve d1->d2

Caption: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Evaporate Sample to Dryness p2 Add Derivatization Reagents (BSTFA, Pyridine) p1->p2 p3 Heat at 70°C for 30 min p2->p3 a1 Inject into GC-MS System p3->a1 a2 Separation on DB-5ms Column a1->a2 a3 Mass Spectrometric Detection a2->a3 d1 Extract Ion Chromatogram a3->d1 d2 Integrate Peak Area d1->d2 d3 Quantify using Internal Standard d2->d3

Caption: Experimental workflow for GC-MS analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing p1 Accurately Weigh Sample and Internal Standard p2 Add Deuterated Solvent p1->p2 p3 Vortex to Dissolve p2->p3 a1 Acquire 1H NMR Spectrum p3->a1 a2 Ensure Sufficient Relaxation Delay a1->a2 d1 Phase and Baseline Correction a2->d1 d2 Integrate Analyte and Standard Signals d1->d2 d3 Calculate Absolute Concentration d2->d3

Caption: Experimental workflow for qNMR analysis.

Conclusion

The choice of an analytical method for the quantification of 5-Amino-2-methoxybenzamide should be guided by the specific requirements of the analysis. HPLC-UV is a robust and cost-effective method for routine quality control. GC-MS provides higher sensitivity and specificity, making it suitable for impurity profiling, although it requires a derivatization step. qNMR stands out for its ability to provide absolute quantification without a specific analyte standard and offers structural information, making it a powerful tool in research and development settings.[1] It is imperative that any chosen method is thoroughly validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory acceptance.

References

Validation

The Versatility of 5-Amino-2-methoxybenzamide in Drug Discovery: A Comparative Guide

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to develop more effective and safer therapeutics. One such scaffold, 5-Amino-2-methoxybenzamide and its derivat...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds to develop more effective and safer therapeutics. One such scaffold, 5-Amino-2-methoxybenzamide and its derivatives, has emerged as a versatile platform in the discovery of new drugs across various therapeutic areas, including oncology, gastroenterology, and neurology. This guide provides a comparative analysis of the applications of these compounds, supported by experimental data and detailed methodologies, to aid in the evaluation of their potential in drug development programs.

Anticancer Applications: Targeting Key Signaling Pathways

Derivatives of 5-Amino-2-methoxybenzamide have shown significant promise as anticancer agents, primarily by inhibiting critical signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Hedgehog signaling pathways.

EGFR Inhibition in Non-Small Cell Lung Cancer

Certain pyrimidine derivatives of 2-amino-N-methoxybenzamide have been identified as potent inhibitors of EGFR, a key target in non-small cell lung cancer (NSCLC). These compounds have demonstrated superior activity in preclinical studies when compared to established EGFR inhibitors like gefitinib and osimertinib.

Compound/DrugTargetCell LineIC50 (nM)
Compound 5d EGFRA54995
Compound 5h EGFRA54971
GefitinibEGFRA549~10,000 - 31,000[1]
OsimertinibEGFRA549~3,000 - 7,000[1][2]

Table 1: Comparative IC50 values of 2-amino-N-methoxybenzamide derivatives and standard EGFR inhibitors against the A549 human lung carcinoma cell line.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Benzamide_Derivative 5-Amino-2-methoxybenzamide Derivative Benzamide_Derivative->EGFR Inhibits

Figure 1: EGFR Signaling Pathway Inhibition.

Hedgehog Pathway Inhibition

2-methoxybenzamide derivatives have also been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various cancers. These compounds target the Smoothened (Smo) receptor, a key component of the Hh pathway.

CompoundTargetIC50 (µM)
Compound 21 Smo0.03[1][3][4]
VismodegibSmo~0.04
SonidegibSmo~0.03

Table 2: Comparative IC50 values of a 2-methoxybenzamide derivative and standard Hedgehog pathway inhibitors.

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO GLI GLI SMO->GLI SUFU SUFU SUFU->GLI Target_Genes Target Gene Transcription GLI->Target_Genes Hh_Ligand Hedgehog Ligand Hh_Ligand->PTCH1 Benzamide_Derivative 2-methoxybenzamide Derivative Benzamide_Derivative->SMO Inhibits

Figure 2: Hedgehog Signaling Pathway Inhibition.

Prokinetic Applications in Gastrointestinal Disorders

Substituted 4-amino-5-chloro-2-methoxybenzamide derivatives have been extensively investigated as prokinetic agents due to their agonist activity at the serotonin 5-HT4 receptor. Activation of this receptor in the gastrointestinal tract enhances motility.

CompoundTargetAgonist Activity (EC50/Ki)
4-amino-5-chloro-2-methoxy-N-[1-(6-oxo-6-phenylhexyl)piperidin-4-ylmethyl]benzamide 5-HT4 ReceptorHigh Affinity
Cisapride5-HT4 ReceptorPartial Agonist
Prucalopride5-HT4 ReceptorFull Agonist

Table 3: Comparative activity of a 4-amino-5-chloro-2-methoxybenzamide derivative and standard 5-HT4 receptor agonists.

Five_HT4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Five_HT4R 5-HT4 Receptor AC Adenylyl Cyclase Five_HT4R->AC cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Increased_Motility Increased GI Motility PKA->Increased_Motility Serotonin_Analog 4-amino-5-chloro-2-methoxybenzamide Derivative Serotonin_Analog->Five_HT4R Activates

Figure 3: 5-HT4 Receptor Signaling Pathway.

Anticonvulsant Potential in Neurological Disorders

N-substituted-2-methoxybenzamide derivatives have been explored for their anticonvulsant properties. Preclinical studies using animal models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, have demonstrated their efficacy.

Compound/DrugMES Test ED50 (mg/kg, mice)PTZ Test ED50 (mg/kg, mice)
N-(tetrahydroisoquinolinyl)-2-methoxybenzamides Active (data not specified)Active (data not specified)
Phenytoin~9.3Inactive
Carbamazepine~8.8Inactive

Table 4: Comparative anticonvulsant activity of N-(tetrahydroisoquinolinyl)-2-methoxybenzamides and standard antiepileptic drugs in mice.

Experimental_Workflow_Anticonvulsant cluster_animal_prep Animal Preparation cluster_seizure_induction Seizure Induction cluster_observation Observation & Data Collection cluster_analysis Data Analysis Animals Mice Grouping Grouping (Control & Test) Animals->Grouping Dosing Compound/ Vehicle Admin. Grouping->Dosing MES Maximal Electroshock (MES) Dosing->MES PTZ Pentylenetetrazole (PTZ) Dosing->PTZ Observation Observe for Seizure Activity MES->Observation PTZ->Observation Data Record Seizure Score/ Latency Observation->Data ED50 Calculate ED50 Data->ED50

Figure 4: Anticonvulsant Testing Workflow.

Experimental Protocols

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., 5-Amino-2-methoxybenzamide derivatives, gefitinib, osimertinib) for 72 hours.[5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6][7][8][9]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values.[5]

cAMP Accumulation Assay for 5-HT4 Receptor Agonist Activity

This assay measures the accumulation of intracellular cyclic AMP (cAMP) following receptor stimulation.

  • Cell Culture: Culture cells expressing the 5-HT4 receptor (e.g., CHO-K1 or HEK293 cells) in assay plates.[10]

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds (potential agonists).

  • cAMP Detection: Lyse the cells and add cAMP detection reagents (e.g., using an HTRF-based kit).[10]

  • Signal Reading: Read the signal on a plate reader compatible with the detection method.

  • Data Analysis: Generate concentration-response curves and calculate EC50 values to determine the potency of the agonists.

Maximal Electroshock (MES) Seizure Test

This test is a model for generalized tonic-clonic seizures.

  • Animal Preparation: Use male mice (e.g., ICR strain, 23 ± 3 g). Administer the test compound or vehicle orally.[10]

  • Electrode Placement: After a predetermined time (e.g., one hour), apply corneal electrodes.[10]

  • Stimulation: Deliver a maximal electroshock (e.g., 60 Hz, 50 mA, 200 msec duration) through the corneal electrodes.[10]

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • Data Analysis: The absence of the tonic hindlimb extension is considered protection. Calculate the ED50, the dose that protects 50% of the animals.

Pentylenetetrazole (PTZ)-Induced Seizure Test

This test is a model for myoclonic and absence seizures.

  • Animal Preparation: Use male mice. Administer the test compound or vehicle.

  • PTZ Administration: After a set time, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg).

  • Observation: Observe the animals for a period of 30 minutes for the onset of clonic seizures.

  • Data Analysis: Protection is defined as the absence of clonic seizures. Calculate the ED50.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-Amino-2-methoxybenzamide: A Step-by-Step Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Amino-2-methoxybenzamide (CAS RN: 22961-58-6), ensuring the safety of laboratory personnel and compli...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Amino-2-methoxybenzamide (CAS RN: 22961-58-6), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to manage waste streams effectively.

Immediate Safety and Hazard Identification

Before handling, it is crucial to understand the hazards associated with 5-Amino-2-methoxybenzamide. According to safety data sheets, this compound is harmful if swallowed and may cause an allergic skin reaction.[1] It can also cause skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory at all stages of handling and disposal.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact.[3]

  • Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[3]

Waste Segregation and Container Management

Proper segregation and containment are the first steps in the disposal process. Mishandling at this stage can lead to hazardous reactions and compromise safety.

Step 1: Designate a Waste Container

  • Select a container made of a material compatible with 5-Amino-2-methoxybenzamide. The container must be in good condition, with a secure, leak-proof screw cap.

  • The container should be clearly labeled as "Hazardous Waste."

Step 2: Label the Waste Container

  • The hazardous waste label must include the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Amino-2-methoxybenzamide." Avoid using abbreviations or chemical formulas.

    • The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").

    • The date when the first waste was added to the container (accumulation start date).

Step 3: Segregate from Incompatible Materials

  • 5-Amino-2-methoxybenzamide is incompatible with strong oxidizing agents.[3][4] Store the waste container away from such materials to prevent hazardous reactions.

  • Follow general laboratory guidelines for segregating chemical waste, such as keeping acids and bases separate.

On-site Accumulation and Storage

All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.

SAA Requirements:

  • The SAA must be under the control of laboratory personnel.

  • Waste containers in the SAA must be kept closed at all times, except when adding waste.

  • It is recommended to use secondary containment, such as a tray or bin, to contain any potential spills.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory at any one time.

Disposal Procedure

Disposal of 5-Amino-2-methoxybenzamide must be conducted through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Step-by-Step Disposal Plan:

  • Collection: Once the hazardous waste container is full, or if it has been in storage for a year, arrange for a pickup.

  • Contact: Notify your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup. They will coordinate with a licensed hazardous waste disposal company.

  • Documentation: Maintain detailed records of the waste generated, including the chemical name, quantity, and disposal date. This is crucial for regulatory compliance.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, sweep up the solid material.

    • Collect the spilled material and cleanup debris in a designated hazardous waste container.

    • Wash the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for assistance.

Summary of Key Disposal Information

Aspect Procedure
Primary Disposal Method Via a licensed hazardous waste disposal company.
PPE Requirements Chemical safety goggles, chemical-resistant gloves, lab coat.
Waste Container Compatible material, leak-proof, securely capped.
Labeling "Hazardous Waste," full chemical name, hazards, accumulation date.
Storage Designated Satellite Accumulation Area (SAA), segregated from incompatibles.
Incompatibilities Strong oxidizing agents.[3][4]
Prohibited Disposal Do not dispose of in drains or regular trash.[2]

Logical Workflow for Disposal

A Generation of 5-Amino-2-methoxybenzamide Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select & Label Hazardous Waste Container B->C D Place Waste in Container C->D E Store in Satellite Accumulation Area (SAA) D->E F Segregate from Incompatible Chemicals E->F G Keep Container Closed E->G H Container Full or Storage Limit Reached E->H Monitor Fill Level & Date I Contact EHS for Waste Pickup H->I J Document Waste Disposal I->J

Caption: Workflow for the safe disposal of 5-Amino-2-methoxybenzamide.

References

Handling

Personal protective equipment for handling 5-Amino-2-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-2-methoxybenzamide (CAS No. 22961-58-6).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 5-Amino-2-methoxybenzamide (CAS No. 22961-58-6). The following procedures are based on established safety protocols for analogous benzamide compounds and are intended to ensure the safety of laboratory personnel and the integrity of research.

Personal Protective Equipment (PPE) and Engineering Controls

When handling 5-Amino-2-methoxybenzamide, a comprehensive approach to safety involves a combination of personal protective equipment and proper engineering controls. The following table summarizes the recommended PPE. Information is based on safety data sheets for structurally similar compounds.

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles or a face shield (conforming to EN166 in the EU or NIOSH in the US).[1]To protect against splashes and dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Contaminated gloves should be disposed of immediately after use.[2]
Body Protection Laboratory coat or chemical-resistant coveralls.To prevent skin exposure to the compound.
Respiratory Protection A NIOSH-approved respirator is recommended when handling the powder outside of a chemical fume hood or in poorly ventilated areas.[2]To prevent inhalation of fine dust particles.

Engineering Controls: Work with 5-Amino-2-methoxybenzamide should be conducted in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 5-Amino-2-methoxybenzamide from receipt to disposal is critical for safety and to maintain the quality of the compound.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and hazard information are clearly visible.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Preparation and Weighing: Conduct all weighing and solution preparation within a chemical fume hood to minimize inhalation risk. Use appropriate tools to handle the solid material and avoid generating dust.

  • Experimental Use: When using the compound in experiments, wear the recommended personal protective equipment at all times.

  • Decontamination: After handling, thoroughly decontaminate all work surfaces, equipment, and glassware.

  • Disposal: Dispose of all waste materials, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.

Standard Operating Procedure for Handling 5-Amino-2-methoxybenzamide cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling start Receive and Inspect Container store Store in a Cool, Dry, Well-Ventilated Area start->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose Dispose of Waste and Contaminated PPE decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end Procedure Complete wash->end

Caption: Standard Operating Procedure for Handling 5-Amino-2-methoxybenzamide.

Disposal Plan: Step-by-Step Guidance

Proper disposal of 5-Amino-2-methoxybenzamide and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing 5-Amino-2-methoxybenzamide, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and contaminated PPE, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Amino-2-methoxybenzamide".

  • Storage of Waste: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic and incompatible materials.

  • Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2] The primary recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Plan: Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the spill. For powdered material, avoid creating dust.

  • Absorb: Cover the spill with an inert absorbent material.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove any contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Emergency Response Plan for 5-Amino-2-methoxybenzamide cluster_spill Spill Response cluster_exposure Exposure Response spill_start Spill Occurs evacuate Evacuate Area spill_start->evacuate control_spill Control Spread evacuate->control_spill absorb_spill Absorb with Inert Material control_spill->absorb_spill collect_spill Collect Waste absorb_spill->collect_spill decon_spill Decontaminate Area collect_spill->decon_spill dispose_spill Dispose of Cleanup Materials as Hazardous Waste decon_spill->dispose_spill exposure_start Exposure Occurs skin_contact Skin Contact: Wash with Soap and Water exposure_start->skin_contact eye_contact Eye Contact: Flush with Water for 15 min exposure_start->eye_contact inhalation Inhalation: Move to Fresh Air exposure_start->inhalation ingestion Ingestion: Rinse Mouth, Do Not Induce Vomiting exposure_start->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency Response Plan for Spills and Exposure to 5-Amino-2-methoxybenzamide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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